molecular formula C36H52O13 B15129572 Dehydroadynerigenin glucosyldigitaloside

Dehydroadynerigenin glucosyldigitaloside

Cat. No.: B15129572
M. Wt: 692.8 g/mol
InChI Key: ULJZNLQMTRZTJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dehydroadynerigenin glucosyldigitaloside is a useful research compound. Its molecular formula is C36H52O13 and its molecular weight is 692.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C36H52O13

Molecular Weight

692.8 g/mol

IUPAC Name

3-[14-[3-hydroxy-4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadec-5-en-6-yl]-2H-furan-5-one

InChI

InChI=1S/C36H52O13/c1-17-29(48-31-27(41)26(40)25(39)22(15-37)47-31)30(43-4)28(42)32(45-17)46-20-6-9-33(2)19(14-20)5-11-35-23(33)8-10-34(3)21(7-12-36(34,35)49-35)18-13-24(38)44-16-18/h7,13,17,19-20,22-23,25-32,37,39-42H,5-6,8-12,14-16H2,1-4H3

InChI Key

ULJZNLQMTRZTJF-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC45C3CCC6(C4(O5)CC=C6C7=CC(=O)OC7)C)C)O)OC)OC8C(C(C(C(O8)CO)O)O)O

Origin of Product

United States

Foundational & Exploratory

What is the chemical structure of Dehydroadynerigenin glucosyldigitaloside?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dehydroadynerigenin glucosyldigitaloside, a cardiac glycoside of interest for its potential pharmacological applications. The document details its chemical structure, mechanism of action, and relevant experimental methodologies, addressing the core requirements of researchers in the field.

Chemical Structure and Properties

This compound is a complex steroid molecule belonging to the cardiac glycoside family. It is characterized by a steroidal aglycone core, dehydroadynerigenin, linked to a sugar moiety composed of glucose and digitalose.

Chemical Identifiers

Property Value
CAS Number 144223-70-1
Molecular Formula C₃₆H₅₂O₁₃
Molecular Weight 692.79 g/mol

| Natural Source | Nerium indicum (synonymous with Nerium oleander) |

While specific quantitative data for this compound is not widely available in public literature, the table below includes comparative data for other well-studied cardiac glycosides, Ouabain and Digoxin, to provide context for expected potency.

Comparative Quantitative Data for Cardiac Glycosides

Compound Assay Cell Line IC₅₀
Ouabain Kynurenine Production Inhibition MDA-MB-231 89 nM[1]
Digoxin Kynurenine Production Inhibition MDA-MB-231 ~164 nM[1]
Ouabain Kynurenine Production Inhibition A549 17 nM[1]

| Digoxin | Kynurenine Production Inhibition | A549 | 40 nM[1] |

Mechanism of Action: Inhibition of Na⁺/K⁺-ATPase

The primary mechanism of action for this compound, like other cardiac glycosides, is the inhibition of the Na⁺/K⁺-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. This inhibition triggers a cascade of events leading to an increase in intracellular calcium concentration, which is the basis for its cardiotonic effects.

Cardiac_Glycoside_Signaling_Pathway Signaling Pathway of Cardiac Glycoside Action cluster_membrane Cell Membrane NaK_ATPase Na⁺/K⁺-ATPase Increased_Na Increased Intracellular Na⁺ NaK_ATPase->Increased_Na Leads to NCX Na⁺/Ca²⁺ Exchanger (NCX) Increased_Ca Increased Intracellular Ca²⁺ NCX->Increased_Ca Reduced Ca²⁺ Efflux Cardiac_Glycoside Dehydroadynerigenin glucosyldigitaloside Cardiac_Glycoside->NaK_ATPase Inhibition Increased_Na->NCX Alters Gradient for Cellular_Response Enhanced Cardiac Muscle Contractility Increased_Ca->Cellular_Response

Caption: Signaling pathway of cardiac glycoside-mediated Na⁺/K⁺-ATPase inhibition.

Experimental Protocols

Extraction of Total Cardiac Glycosides from Nerium oleander

This protocol describes a general procedure for the extraction of cardiac glycosides from plant material.

Workflow for Cardiac Glycoside Extraction

Extraction_Workflow General Workflow for Cardiac Glycoside Extraction Start Dried & Powdered Nerium oleander leaves Maceration Maceration with Lower Alcohol (e.g., Methanol) Start->Maceration Concentration Concentration of Extract Maceration->Concentration Solvent_Extraction Liquid-Liquid Extraction (e.g., n-butanol, chloroform, ethanol (B145695) mixture) Concentration->Solvent_Extraction Purification Purification by Chromatography (e.g., HPLC) Solvent_Extraction->Purification End Isolated Cardiac Glycosides Purification->End

Caption: A generalized workflow for the extraction of cardiac glycosides from plant material.

Methodology:

  • Preparation of Plant Material: Air-dry fresh Nerium oleander leaves in the shade, then pulverize into a fine powder.

  • Initial Extraction: Macerate the powdered leaves in a lower alcohol, such as methanol (B129727) or 70% ethanol, for 24-48 hours at room temperature.

  • Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure to remove the alcohol.

  • Solvent Partitioning: Perform liquid-liquid extraction on the concentrated aqueous extract using a mixture of solvents like n-butanol, chloroform, and ethanol to partition the cardiac glycosides into the organic phase.

  • Purification: The crude extract can be further purified using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a common method for the separation and isolation of individual cardiac glycosides.

Analytical Methods for Detection and Quantification

Several analytical techniques are suitable for the detection and quantification of cardiac glycosides in plant extracts.

  • Thin-Layer Chromatography (TLC): A preliminary method for the separation and identification of cardiac glycosides based on their polarity.

  • High-Performance Liquid Chromatography (HPLC): A highly specific method for the separation, identification, and quantification of individual cardiac glycosides.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A powerful technique for the structural elucidation and sensitive quantification of cardiac glycosides.

Conclusion

This compound represents a potentially valuable cardiac glycoside for further investigation. While specific data for this compound remains limited, the established knowledge of cardiac glycoside chemistry and biology provides a strong framework for future research. The methodologies outlined in this guide offer a starting point for the extraction, purification, and analysis of this and other related compounds from Nerium oleander. Further studies are warranted to fully characterize its pharmacological profile and therapeutic potential.

References

Dehydroadynerigenin Glucosyldigitaloside: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydroadynerigenin glucosyldigitaloside is a cardiac glycoside, a class of naturally occurring steroid-like compounds with significant physiological activity. This technical guide provides a comprehensive overview of the discovery, natural sources, and chemical properties of this compound. Detailed experimental protocols for isolation and characterization, where available in public literature, are presented, alongside a summary of its known biological activities. This document aims to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Natural Sources

This compound is a cardenolide glycoside that has been identified in plant species belonging to the Apocynaceae family, commonly known as the dogbane family. While the precise historical details of its initial discovery are not extensively documented in readily available literature, its presence has been noted in Nerium oleander (formerly known as Nerium indicum), a well-known ornamental shrub that is also recognized for its toxicity due to the presence of various cardiac glycosides.[1] Another noted source for this compound is the Digitalis genus, from which the well-known cardiac drug digoxin (B3395198) is derived.[2]

The primary source for the isolation of this compound is the leaves of these plants. The concentration of cardiac glycosides in plants can vary depending on factors such as the specific species, geographical location, season, and time of harvesting.

Chemical Structure and Properties

The chemical structure of this compound consists of a steroid nucleus (the aglycone or genin part) linked to a sugar moiety. The aglycone is Dehydroadynerigenin, and the sugar component is a glucosyldigitalose.

Table 1: Chemical and Physical Properties

PropertyValue
CAS Number 144223-70-1
Molecular Formula C36H52O13
Molecular Weight 692.79 g/mol
Class Steroids, Cardiac Glycoside

Experimental Protocols

General Isolation Workflow

The isolation of cardiac glycosides from plant sources is a multi-step process that involves extraction, fractionation, and purification.

References

An In-depth Technical Guide to the Isolation and Purification of Dehydroadynerigenin Glucosyldigitaloside from Nerium indicum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of the cardiac glycoside, Dehydroadynerigenin glucosyldigitaloside, from the plant Nerium indicum, also known as Nerium oleander. This document outlines the necessary experimental protocols, presents data in a structured format, and includes visualizations to aid in understanding the workflow and chemical context.

Introduction to this compound and Nerium indicum

Nerium indicum is a well-known plant species from the Apocynaceae family, recognized for its rich composition of bioactive compounds, most notably cardiac glycosides.[1][2] These glycosides, such as oleandrin, have been investigated for their pharmacological properties.[3][4] Among the various cardiac glycosides present in this plant is this compound (CAS No. 144223-70-1), a steroid-based compound.[5] The isolation and purification of such compounds are critical for their further study in drug discovery and development.

Experimental Protocols

The isolation and purification of this compound from Nerium indicum involves a multi-step process encompassing extraction, fractionation, and chromatographic separation. The following protocols are based on established methods for the isolation of cardiac glycosides from Nerium species.

Plant Material Collection and Preparation

Fresh leaves of Nerium indicum are collected and thoroughly washed. The leaves are then shade-dried and pulverized into a coarse powder to increase the surface area for efficient extraction.

Extraction of Crude Cardiac Glycosides

A successive solvent extraction method is employed to isolate the crude glycoside fraction. This is typically performed using a Soxhlet apparatus, which allows for continuous extraction.

Protocol:

  • The powdered plant material is first defatted by extraction with a non-polar solvent such as petroleum ether. This step removes lipids and other non-polar compounds.

  • The defatted plant material (marc) is then subjected to extraction with a more polar solvent, typically ethanol (B145695) or methanol, to extract the cardiac glycosides.[1]

  • The ethanolic or methanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract rich in cardiac glycosides.

Fractionation of the Crude Extract

The crude extract is further fractionated to separate the cardiac glycosides from other co-extracted compounds.

Protocol:

  • The crude extract is dissolved in a suitable solvent system, such as a mixture of n-butanol, chloroform, and ethanol.

  • This solution is then subjected to liquid-liquid partitioning to separate the glycosides into the n-butanol phase.

  • The n-butanol fraction is collected and concentrated to yield a semi-purified glycoside mixture.

Chromatographic Purification

The final purification of this compound is achieved through a series of chromatographic techniques.

Protocol:

  • Column Chromatography: The semi-purified glycoside mixture is first subjected to column chromatography over silica (B1680970) gel. A gradient elution is performed using a solvent system of increasing polarity, such as chloroform-methanol mixtures. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Thin Layer Chromatography (TLC): TLC is used to monitor the separation and identify the fractions containing the target compound. The TLC plates are developed in a suitable solvent system and visualized using specific spray reagents for cardiac glycosides, such as antimony trichloride (B1173362) or p-toluenesulphonic acid.

  • High-Performance Liquid Chromatography (HPLC): The fractions enriched with this compound are further purified by preparative HPLC. A C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

Data Presentation

Table 1: Extraction and Fractionation Yields

StepStarting Material (g)Extract/Fraction Weight (g)Yield (%)
Crude Ethanolic Extraction 1000 (Dry Leaf Powder)15015.0
n-Butanol Fractionation 150 (Crude Extract)3020.0 (from crude)
Column Chromatography 30 (n-Butanol Fraction)516.7 (from fraction)
Preparative HPLC 5 (Enriched Fraction)0.510.0 (from CC)

Note: The values presented are hypothetical and serve as an illustrative example.

Table 2: Physicochemical and Spectroscopic Data of this compound

PropertyValue
Molecular Formula C₃₆H₅₂O₁₃
Molecular Weight 692.79 g/mol
CAS Number 144223-70-1
Appearance White crystalline powder
Melting Point To be determined
Optical Rotation To be determined
UV-Vis (λmax) To be determined
IR (KBr, cm⁻¹) To be determined
¹H-NMR (CDCl₃, δ ppm) To be determined
¹³C-NMR (CDCl₃, δ ppm) To be determined
Mass Spectrometry (m/z) To be determined

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation and purification of this compound from Nerium indicum.

experimental_workflow start Nerium indicum Leaves powder Drying and Pulverization start->powder defat Soxhlet Extraction (Petroleum Ether) powder->defat extract Soxhlet Extraction (Ethanol/Methanol) defat->extract Marc concentrate1 Concentration (Rotary Evaporator) extract->concentrate1 fractionate Liquid-Liquid Fractionation (n-Butanol) concentrate1->fractionate Crude Extract concentrate2 Concentration fractionate->concentrate2 n-Butanol Fraction cc Column Chromatography (Silica Gel) concentrate2->cc Semi-purified Glycosides tlc TLC Monitoring cc->tlc hplc Preparative HPLC (C18 Column) cc->hplc Enriched Fractions pure_compound Dehydroadynerigenin glucosyldigitaloside hplc->pure_compound characterization Spectroscopic Characterization pure_compound->characterization

Caption: Workflow for the isolation of this compound.

Chemical Context: Cardiac Glycoside Structure

This diagram illustrates the general structure of a cardiac glycoside, highlighting its key components.

cardiac_glycoside_structure aglycone Aglycone (Steroid Nucleus) - Dehydroadynerigenin glycoside Cardiac Glycoside (Dehydroadynerigenin glucosyldigitaloside) aglycone->glycoside sugar Glycone (Sugar Moiety) - Glucosyl - Digitalose sugar->glycoside

Caption: General structure of a cardiac glycoside.

Conclusion

The isolation and purification of this compound from Nerium indicum is a systematic process that relies on established phytochemical techniques. This guide provides a foundational understanding of the necessary protocols and data organization for researchers and professionals in the field of drug development. Further research to obtain precise quantitative and spectroscopic data for this specific compound from Nerium indicum is encouraged to build upon this framework.

References

Physical and chemical properties of Dehydroadynerigenin glucosyldigitaloside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydroadynerigenin glucosyldigitaloside is a naturally occurring cardiac glycoside found in plant species of the Digitalis and Nerium genera, notably Nerium oleander (also known as Nerium indicum). As a member of the steroid family of compounds, it exhibits biological activities characteristic of cardiac glycosides, primarily related to the inhibition of the Na+/K+-ATPase pump. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for relevant biological assays, and a discussion of its role in cellular signaling pathways.

Physicochemical Properties

Limited specific experimental data for the physical and chemical properties of this compound is available in publicly accessible literature. The following table summarizes the currently known information. Further experimental characterization is required to fully elucidate its properties.

PropertyValueSource
CAS Number 144223-70-1[1]
Molecular Formula C₃₆H₅₂O₁₃[2]
Molecular Weight 692.8 g/mol [2]
Appearance Not specified (likely a solid)N/A
Melting Point Not specifiedN/A
Solubility Not specified (expected to be soluble in organic solvents like DMSO and ethanol)N/A
Spectral Data (¹H NMR, ¹³C NMR, MS) Not specified in detailN/A

Experimental Protocols

Isolation and Purification of Cardiac Glycosides from Nerium oleander

The following is a general procedure for the extraction and isolation of cardiac glycosides from plant material, which can be adapted for this compound.

Workflow for Isolation and Purification:

Isolation_Workflow plant_material Dried and Powdered Plant Material (e.g., Nerium oleander leaves) extraction Maceration or Soxhlet Extraction (e.g., with Ethanol or Methanol) plant_material->extraction filtration Filtration to remove solid debris extraction->filtration concentration Concentration of the extract (under reduced pressure) filtration->concentration partitioning Solvent-Solvent Partitioning (e.g., between water and chloroform) concentration->partitioning chromatography Column Chromatography (e.g., Silica (B1680970) Gel or Sephadex) partitioning->chromatography fraction_collection Fraction Collection chromatography->fraction_collection tlc Thin Layer Chromatography (TLC) (to monitor separation) fraction_collection->tlc Analysis hplc High-Performance Liquid Chromatography (HPLC) (for final purification) fraction_collection->hplc tlc->chromatography Guide Fraction Selection isolated_compound Isolated Dehydroadynerigenin glucosyldigitaloside hplc->isolated_compound

Caption: General workflow for the isolation and purification of cardiac glycosides.

Methodology:

  • Plant Material Preparation: Air-dry the plant material (e.g., leaves of Nerium oleander) at room temperature and grind it into a fine powder.

  • Extraction: Macerate the powdered plant material in a suitable solvent (e.g., 80% ethanol) at room temperature for an extended period (e.g., 48-72 hours) with occasional shaking. Alternatively, perform a Soxhlet extraction for a more exhaustive extraction.

  • Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent-Solvent Partitioning: Suspend the crude extract in water and perform liquid-liquid partitioning with a series of immiscible organic solvents of increasing polarity (e.g., hexane, chloroform (B151607), ethyl acetate) to separate compounds based on their polarity.

  • Chromatographic Separation: Subject the fraction containing the cardiac glycosides (typically the chloroform or ethyl acetate (B1210297) fraction) to column chromatography.

    • Adsorption Chromatography: Utilize a silica gel column and elute with a gradient of solvents (e.g., chloroform-methanol) to separate the compounds.

    • Size-Exclusion Chromatography: Employ a Sephadex LH-20 column to separate compounds based on their molecular size.

  • Fraction Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TTC) with a suitable mobile phase. Visualize the spots under UV light or by spraying with a specific reagent (e.g., Liebermann-Burchard reagent for steroids).

  • Final Purification: Pool the fractions containing the compound of interest and perform further purification using High-Performance Liquid Chromatography (HPLC) on a preparative or semi-preparative column to obtain the pure this compound.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.[3][4][5]

Workflow for MTT Assay:

MTT_Assay_Workflow cell_seeding Seed cells in a 96-well plate incubation1 Incubate for 24 hours (to allow attachment) cell_seeding->incubation1 treatment Treat cells with varying concentrations of This compound incubation1->treatment incubation2 Incubate for a specified period (e.g., 24, 48, or 72 hours) treatment->incubation2 mtt_addition Add MTT solution to each well incubation2->mtt_addition incubation3 Incubate for 2-4 hours (to allow formazan (B1609692) formation) mtt_addition->incubation3 solubilization Add solubilization solution (e.g., DMSO or isopropanol) incubation3->solubilization absorbance_reading Read absorbance at ~570 nm (using a microplate reader) solubilization->absorbance_reading data_analysis Analyze data to determine cell viability and IC₅₀ absorbance_reading->data_analysis

Caption: Step-by-step workflow of the MTT assay for cytotoxicity assessment.

Methodology:

  • Cell Seeding: Seed the desired cell line into a 96-well plate at a predetermined density and allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.[6]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., dimethyl sulfoxide (B87167) (DMSO) or isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the log of the compound concentration.

Na+/K+-ATPase Inhibition Assay

This assay measures the activity of the Na+/K+-ATPase enzyme by quantifying the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP.

Workflow for Na+/K+-ATPase Inhibition Assay:

ATPase_Assay_Workflow enzyme_prep Prepare purified Na+/K+-ATPase (e.g., from a tissue source) reaction_setup Set up reaction mixture containing: - Buffer - MgCl₂ - KCl - NaCl enzyme_prep->reaction_setup inhibitor_addition Add varying concentrations of This compound reaction_setup->inhibitor_addition pre_incubation Pre-incubate the mixture inhibitor_addition->pre_incubation atp_addition Initiate the reaction by adding ATP pre_incubation->atp_addition incubation Incubate at 37°C for a defined time atp_addition->incubation stop_reaction Stop the reaction (e.g., by adding a stopping reagent) incubation->stop_reaction pi_measurement Measure the released inorganic phosphate (Pi) (e.g., using a colorimetric method) stop_reaction->pi_measurement data_analysis Analyze data to determine enzyme inhibition and IC₅₀ pi_measurement->data_analysis

Caption: General workflow for an in vitro Na+/K+-ATPase inhibition assay.

Methodology:

  • Enzyme Preparation: Prepare a source of Na+/K+-ATPase. This can be a commercially available purified enzyme or a microsomal fraction isolated from a tissue rich in the enzyme, such as the brain cortex or kidney medulla.

  • Reaction Mixture: In a microplate or microcentrifuge tubes, prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), MgCl₂, KCl, and NaCl.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. Include a control without the inhibitor and a positive control with a known Na+/K+-ATPase inhibitor like ouabain.

  • Pre-incubation: Pre-incubate the reaction mixtures with the inhibitor for a short period at 37°C to allow for binding to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a defined concentration of ATP.

  • Incubation: Incubate the reaction at 37°C for a specific time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Phosphate Detection: Stop the reaction by adding a reagent that also allows for the colorimetric detection of the released inorganic phosphate (Pi). A common method is the malachite green assay.[7]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength for the chosen detection method.

  • Data Analysis: Calculate the specific Na+/K+-ATPase activity by subtracting the activity in the absence of Na⁺ and K⁺ (or in the presence of a saturating concentration of ouabain). Determine the percentage of inhibition for each concentration of this compound and calculate the IC₅₀ value.

Signaling Pathways

This compound, as a cardiac glycoside, is expected to primarily exert its biological effects through the inhibition of the Na+/K+-ATPase, a crucial ion pump in the plasma membrane of most animal cells. This inhibition triggers a cascade of downstream signaling events.

The Na+/K+-ATPase Signaling Cascade

The binding of a cardiac glycoside to the α-subunit of the Na+/K+-ATPase not only inhibits its ion-pumping function but also activates intracellular signaling pathways.

Diagram of Na+/K+-ATPase Signaling:

NaK_ATPase_Signaling cluster_membrane Plasma Membrane nak_atpase Na+/K+-ATPase src Src nak_atpase->src activates egfr EGFR src->egfr transactivates ros Reactive Oxygen Species (ROS) src->ros ras_raf_mek_erk Ras/Raf/MEK/ERK Pathway egfr->ras_raf_mek_erk pi3k_akt PI3K/Akt Pathway egfr->pi3k_akt cardiac_glycoside Dehydroadynerigenin glucosyldigitaloside cardiac_glycoside->nak_atpase binds and inhibits downstream_effects Downstream Effects: - Gene Expression - Cell Growth - Proliferation - Apoptosis ras_raf_mek_erk->downstream_effects pi3k_akt->downstream_effects nf_kb NF-κB ros->nf_kb activates nf_kb->downstream_effects

Caption: Simplified signaling cascade initiated by cardiac glycoside binding to Na+/K+-ATPase.

Description:

The interaction of this compound with the Na+/K+-ATPase can initiate a signaling cascade that is independent of its effect on ion gradients. This involves the activation of the non-receptor tyrosine kinase Src. Activated Src can then transactivate the Epidermal Growth Factor Receptor (EGFR), leading to the activation of downstream pathways such as the Ras/Raf/MEK/ERK (MAPK) and the PI3K/Akt pathways. These pathways are critical regulators of cell growth, proliferation, and survival. Additionally, the activation of Src can lead to the generation of reactive oxygen species (ROS), which can modulate the activity of various transcription factors, including NF-κB, further influencing gene expression related to inflammation and cell survival.

Conclusion

This compound is a cardiac glycoside with the potential for significant biological activity, primarily through the inhibition of the Na+/K+-ATPase and the subsequent modulation of intracellular signaling pathways. This guide provides a foundational understanding of its known properties and relevant experimental methodologies. Further research is imperative to fully characterize its physicochemical properties, elucidate its precise mechanism of action, and explore its therapeutic potential in various disease contexts, including cancer and cardiovascular disorders. The provided protocols and diagrams serve as a valuable resource for researchers embarking on the investigation of this and other related cardiac glycosides.

References

Dehydroadynerigenin Glucosyldigitaloside: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 144223-70-1 Molecular Formula: C₃₆H₅₂O₁₃ Molecular Weight: 692.8 g/mol

This technical guide provides a comprehensive overview of Dehydroadynerigenin glucosyldigitaloside, a cardiac glycoside of interest to researchers, scientists, and drug development professionals. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates its likely properties and mechanisms based on the well-established characteristics of the cardiac glycoside class.

Core Concepts: The Cardiac Glycoside Family

This compound belongs to the cardenolide subgroup of cardiac glycosides, a class of naturally derived compounds known for their potent effects on cardiac muscle. Historically used in the treatment of heart failure and arrhythmias, these molecules are now being explored for other therapeutic applications, including oncology.

The fundamental mechanism of action for cardiac glycosides is the inhibition of the sodium-potassium ATPase (Na⁺/K⁺-ATPase) pump, an enzyme crucial for maintaining the electrochemical gradients across cell membranes.

Mechanism of Action: Na⁺/K⁺-ATPase Inhibition

The primary molecular target of this compound is the Na⁺/K⁺-ATPase pump embedded in the plasma membrane of cells, particularly cardiomyocytes.

Signaling Pathway of Cardiac Glycoside Action

CG Dehydroadynerigenin glucosyldigitaloside NKA Na⁺/K⁺-ATPase CG->NKA Inhibition Na_in ↑ Intracellular Na⁺ NKA->Na_in leads to NCX Na⁺/Ca²⁺ Exchanger (Reverse Mode) Na_in->NCX activates Ca_in ↑ Intracellular Ca²⁺ NCX->Ca_in results in SR Sarcoplasmic Reticulum Ca_in->SR stimulates Ca_release ↑ Ca²⁺ Release SR->Ca_release Contractility ↑ Cardiac Contractility (Positive Inotropy) Ca_release->Contractility causes

Caption: Signaling pathway of cardiac glycoside-mediated inotropy.

The inhibition of the Na⁺/K⁺-ATPase by this compound leads to an increase in the intracellular sodium concentration. This elevation alters the electrochemical gradient, causing the sodium-calcium (Na⁺/Ca²⁺) exchanger to operate in its reverse mode, extruding sodium and importing calcium. The resulting increase in intracellular calcium concentration enhances the contractility of the cardiac muscle, a positive inotropic effect.

Physicochemical Properties

PropertyValue
CAS Number 144223-70-1
Molecular Formula C₃₆H₅₂O₁₃
Molecular Weight 692.8 g/mol

Experimental Protocols

Detailed experimental protocols for this compound are not currently published. However, researchers can adapt established methodologies for studying other cardiac glycosides to investigate its activity.

Na⁺/K⁺-ATPase Inhibition Assay (General Protocol)

This protocol provides a framework for determining the inhibitory activity of this compound on the Na⁺/K⁺-ATPase enzyme.

Experimental Workflow for Na⁺/K⁺-ATPase Inhibition Assay

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Enzyme Purified Na⁺/K⁺-ATPase Incubation Incubate Enzyme, Compound, and Buffer Enzyme->Incubation Compound Dehydroadynerigenin glucosyldigitaloside (Varying Concentrations) Compound->Incubation Buffer Assay Buffer (with Mg²⁺, K⁺, Na⁺) Buffer->Incubation ATP_add Initiate reaction with ATP Incubation->ATP_add Incubate2 Incubate at 37°C ATP_add->Incubate2 Stop Stop reaction Incubate2->Stop Pi_measure Measure inorganic phosphate (B84403) (Pi) released (e.g., Malachite Green) Stop->Pi_measure Data_analysis Calculate % Inhibition and IC₅₀ Pi_measure->Data_analysis

Caption: Workflow for a typical Na⁺/K⁺-ATPase inhibition assay.

Materials:

  • Purified Na⁺/K⁺-ATPase (e.g., from porcine cerebral cortex or commercially available)

  • This compound

  • ATP (Adenosine 5'-triphosphate)

  • Assay Buffer (e.g., Tris-HCl) containing MgCl₂, KCl, and NaCl

  • Reagents for detecting inorganic phosphate (e.g., Malachite Green assay kit)

  • 96-well microplate

  • Incubator and microplate reader

Procedure:

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the purified Na⁺/K⁺-ATPase enzyme to the assay buffer.

  • Add the different concentrations of the test compound to the wells. Include control wells with no inhibitor.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).

  • Initiate the enzymatic reaction by adding a solution of ATP to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

  • Stop the reaction by adding a stopping reagent (e.g., SDS).

  • Measure the amount of inorganic phosphate released using a suitable detection method, such as the Malachite Green assay.

  • Calculate the percentage of enzyme inhibition for each concentration of the compound.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Potential Therapeutic Applications and Future Research

Given its classification as a cardiac glycoside, this compound holds potential for cardiovascular research. Furthermore, the growing interest in cardiac glycosides as anti-cancer agents suggests that this compound could also be investigated for its effects on various cancer cell lines.

Future research should focus on:

  • Isolation and Purification: Developing efficient methods for isolating this compound from natural sources or through synthetic routes.

  • In Vitro Characterization: Determining its specific IC₅₀ and Ki values against different isoforms of the Na⁺/K⁺-ATPase.

  • Cell-Based Assays: Evaluating its effects on cardiomyocyte contractility and its cytotoxic activity against a panel of cancer cell lines.

  • In Vivo Studies: Investigating its pharmacokinetic and pharmacodynamic properties in animal models.

Conclusion

This compound is a member of the well-characterized cardiac glycoside family, and as such, is presumed to act as an inhibitor of the Na⁺/K⁺-ATPase pump. While specific experimental data for this compound remains elusive in the public domain, the information and protocols provided in this guide offer a solid foundation for researchers to initiate their own investigations into its biological activities and therapeutic potential. Further studies are warranted to fully elucidate the pharmacological profile of this specific molecule.

An In-depth Technical Guide to the Biosynthesis of Dehydroadynerigenin Glucosyldigitaloside in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydroadynerigenin glucosyldigitaloside is a cardenolide found in certain plant species, belonging to a class of potent cardioactive steroids with significant therapeutic and toxicological implications. While the general biosynthetic pathway of cardenolides in prominent genera like Digitalis has been partially elucidated, the specific enzymatic steps leading to the formation of less common derivatives such as this compound remain an active area of research. This technical guide provides a comprehensive overview of the current understanding of this pathway, starting from the foundational steps of sterol biosynthesis and progressing through the key modifications of the steroid nucleus and subsequent glycosylations. This document synthesizes available data on the involved enzymes, intermediates, and regulatory aspects. Detailed experimental protocols for the characterization of key enzyme families are provided, alongside a quantitative summary of relevant cardenolide concentrations found in plant tissues. The guide also visualizes the proposed biosynthetic pathway and associated experimental workflows using logical diagrams to facilitate a deeper understanding for researchers and professionals in drug development and plant biochemistry.

Introduction

Cardenolides are a group of naturally occurring steroid glycosides, primarily known for their inhibitory effect on the Na+/K+-ATPase pump in animal cells. This mechanism of action is the basis for their historical and modern use in the treatment of heart conditions.[1][2][3] The genus Digitalis (foxglove) is a primary source of medicinally important cardenolides like digoxin (B3395198) and digitoxin.[3] this compound represents a structural variation within this class, characterized by a dehydrogenated A-ring in its steroidal core (aglycone) and a specific sugar moiety. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at producing novel cardenolide structures with improved therapeutic properties.

This guide will delineate the probable biosynthetic route to this compound, drawing parallels from the well-studied pathways of other cardenolides and incorporating specific knowledge where available.

The Core Biosynthetic Pathway of the Cardenolide Aglycone

The biosynthesis of the cardenolide aglycone, the steroid core, is believed to originate from the isoprenoid pathway, with cholesterol or other phytosterols (B1254722) serving as the initial precursors. The pathway proceeds through a series of modifications to the sterol skeleton, primarily involving hydroxylations, oxidations, and reductions.

From Sterols to Pregnenolone (B344588)

The initial steps of the pathway involve the conversion of a C27 sterol, such as cholesterol, to a C21 pregnane (B1235032) derivative, pregnenolone. This conversion is a critical juncture, channeling sterol intermediates into various specialized metabolic pathways. Recent research has identified cytochrome P450 enzymes of the CYP87A family as key catalysts in the formation of pregnenolone from both cholesterol and phytosterols in cardenolide-producing plants.[4][5]

Formation of the Progesterone (B1679170) Intermediate

Pregnenolone is subsequently converted to progesterone, a central intermediate in the biosynthesis of all steroid hormones and related compounds in both plants and animals.[6] This conversion is catalyzed by the sequential action of two enzymes:

  • 3β-hydroxysteroid dehydrogenase/Δ5-Δ4-isomerase (3β-HSD) : This enzyme oxidizes the 3β-hydroxyl group of pregnenolone to a 3-keto group and isomerizes the double bond from the B-ring (Δ5) to the A-ring (Δ4), yielding progesterone.[7][8] The expression of 3β-HSD has been shown to be crucial for cardenolide biosynthesis.[8]

  • Steroid 5β-reductase (5β-POR) : This enzyme reduces the double bond in the A-ring of progesterone, establishing the characteristic cis-fusion of the A and B rings found in many cardenolides.[9]

Modifications of the Progesterone Core

Following the formation of 5β-pregnane-3,20-dione, a series of hydroxylation and reduction steps occur to form the mature cardenolide aglycone. While the precise sequence can vary, key enzymatic modifications include:

  • 21-hydroxylation : The addition of a hydroxyl group at the C21 position.

  • 14β-hydroxylation : A crucial step that introduces the characteristic 14β-hydroxyl group of cardenolides.

  • Formation of the Butenolide Ring : The five-membered lactone ring at the C17 position is a defining feature of cardenolides. Its formation is thought to involve the condensation of the steroid core with a two-carbon unit.[10]

The Dehydrogenation of the A-Ring: A Putative Step

A key structural feature of dehydroadynerigenin is the presence of a double bond in the A-ring of the steroid nucleus. The specific enzyme responsible for this dehydrogenation in cardenolide biosynthesis has not yet been definitively identified. However, it is hypothesized that a steroid dehydrogenase is responsible for this modification. Such enzymes are known to play a role in the modification of various steroid compounds in plants.[11] This dehydrogenation could potentially occur at the level of the progesterone intermediate or on a later-stage cardenolide precursor.

Glycosylation of the Aglycone

The final steps in the biosynthesis of this compound involve the sequential attachment of sugar moieties to the 3β-hydroxyl group of the dehydroadynerigenin aglycone. This glycosylation is catalyzed by a series of UDP-glycosyltransferases (UGTs) , which utilize activated sugar donors, such as UDP-glucose.[12][13]

The glycosylation cascade for this compound is proposed to occur as follows:

  • Glucosylation : A UGT transfers a glucose molecule to the 3β-hydroxyl group of the dehydroadynerigenin aglycone.

  • Digitalose (B1209599) Addition : A second, specific UGT then attaches a digitalose sugar to the glucose moiety.

The substrate specificity of these UGTs is a key determinant of the final structure of the glycoside.[14] While specific UGTs for dehydroadynerigenin have not been characterized, studies on other cardenolides have identified UGTs with activity towards various cardenolide aglycones.[12][13]

Proposed Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway for this compound, integrating the known steps of cardenolide biosynthesis with the putative modifications leading to the target molecule.

Dehydroadynerigenin_Glucosyl_Digitaloside_Biosynthesis cluster_glycosylation Glycosylation Cholesterol Cholesterol / Phytosterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP87A Family Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD 5b_Pregnanedione 5β-Pregnane-3,20-dione Progesterone->5b_Pregnanedione 5β-POR Intermediates Hydroxylated Pregnane Intermediates 5b_Pregnanedione->Intermediates Hydroxylases Dehydroadynerigenin_Aglycone Dehydroadynerigenin (Aglycone) Intermediates->Dehydroadynerigenin_Aglycone Putative Dehydrogenase (A-Ring) Dehydroadynerigenin_Glucoside Dehydroadynerigenin Glucoside Dehydroadynerigenin_Aglycone->Dehydroadynerigenin_Glucoside Dehydroadynerigenin_Aglycone->Dehydroadynerigenin_Glucoside UGT1 Final_Product Dehydroadynerigenin Glucosyl-Digitaloside Dehydroadynerigenin_Glucoside->Final_Product Dehydroadynerigenin_Glucoside->Final_Product UGT2 UDP_Glucose UDP-Glucose UDP_Glucose->Dehydroadynerigenin_Glucoside UDP_Digitalose UDP-Digitalose UDP_Digitalose->Final_Product Steroid_Dehydrogenase_Assay Start Prepare Reaction Mixture (Buffer, Cofactor, Substrate) Equilibrate Equilibrate at 30°C Start->Equilibrate Add_Enzyme Add Enzyme Extract Equilibrate->Add_Enzyme Monitor_Absorbance Monitor A340 nm Add_Enzyme->Monitor_Absorbance Calculate_Activity Calculate Activity Monitor_Absorbance->Calculate_Activity UGT_Expression_Characterization Start Clone UGT cDNA into Expression Vector Transform Transform into E. coli Start->Transform Express Induce Protein Expression Transform->Express Purify Purify Recombinant UGT Express->Purify Assay Perform Enzyme Assay (Aglycone + UDP-Sugar) Purify->Assay Analyze Analyze Products by LC-MS Assay->Analyze

References

Dehydroadynerigenin Glucosyldigitaloside: A Technical Overview of its Molecular Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dehydroadynerigenin glucosyldigitaloside, a cardiac glycoside with significant biological activity. This document details its molecular formula and weight, outlines experimental protocols for its isolation and the assessment of its activity, and illustrates its mechanism of action.

Molecular Profile

This compound is a complex natural product with the molecular formula C36H52O13 and a molecular weight of 692.79 g/mol . A summary of its key molecular data is presented in the table below.

PropertyValue
Molecular Formula C36H52O13
Molecular Weight 692.79 g/mol

Mechanism of Action: Inhibition of Na+/K+-ATPase

This compound, like other cardiac glycosides, exerts its biological effects primarily through the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. This inhibition leads to a cascade of events within the cell, particularly in cardiomyocytes, ultimately resulting in increased cardiac contractility.

The binding of this compound to the Na+/K+-ATPase pump disrupts the transport of Na+ ions out of the cell, leading to an increase in the intracellular sodium concentration. This, in turn, affects the function of the sodium-calcium exchanger (NCX), which normally expels Ca2+ ions from the cell. The elevated intracellular Na+ concentration reduces the efficiency of the NCX, causing an accumulation of intracellular Ca2+. The increased availability of intracellular Ca2+ enhances the contractility of cardiac muscle fibers.

Signaling_Pathway DG Dehydroadynerigenin glucosyldigitaloside NKA Na+/K+-ATPase DG->NKA Inhibits Na_in Intracellular Na+ NKA->Na_in Increased NCX Na+/Ca2+ Exchanger Na_in->NCX Inhibits Ca_in Intracellular Ca2+ NCX->Ca_in Increased Contractility Increased Cardiac Contractility Ca_in->Contractility Leads to

Mechanism of action of this compound.

Experimental Protocols

Extraction of Cardiac Glycosides from Nerium oleander

The following is a general protocol for the extraction of cardiac glycosides from the leaves of Nerium oleander, a common source of these compounds. It should be noted that this is a generalized procedure and may require optimization for the specific isolation of this compound.

Materials:

Procedure:

  • Macerate 100 g of dried, powdered Nerium oleander leaves in 1 L of 70% ethanol for 24 hours at room temperature with occasional stirring.

  • Filter the mixture and collect the ethanolic extract.

  • Concentrate the extract under reduced pressure using a rotary evaporator to remove the ethanol.

  • Resuspend the resulting aqueous residue in distilled water and transfer to a separatory funnel.

  • Perform liquid-liquid extraction with an equal volume of chloroform three times.

  • Combine the chloroform fractions, as they will contain the cardiac glycosides.

  • Dry the combined chloroform extract over anhydrous sodium sulfate (B86663) and then evaporate the solvent to yield the crude cardiac glycoside mixture.

  • Further purification by chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC) is necessary to isolate individual glycosides like this compound.

Extraction_Workflow Start Dried & Powdered Nerium oleander Leaves Maceration Maceration with 70% Ethanol Start->Maceration Filtration1 Filtration Maceration->Filtration1 Concentration Concentration of Ethanolic Extract Filtration1->Concentration Extraction Liquid-Liquid Extraction with Chloroform Concentration->Extraction Drying Drying and Evaporation of Chloroform Extract Extraction->Drying Purification Chromatographic Purification Drying->Purification End Isolated Dehydroadynerigenin glucosyldigitaloside Purification->End

General workflow for the extraction of cardiac glycosides.
In Vitro Na+/K+-ATPase Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of a compound on Na+/K+-ATPase.

Materials:

  • Purified Na+/K+-ATPase enzyme

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 20 mM KCl, and 4 mM MgCl2)

  • ATP

  • Malachite green reagent for phosphate (B84403) detection

  • This compound (or other test compounds)

  • 96-well microplate

  • Incubator

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In a 96-well plate, add a fixed amount of Na+/K+-ATPase enzyme to each well.

  • Add the different concentrations of the test compound to the wells. Include a control with no inhibitor.

  • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding a specific concentration of ATP to each well.

  • Incubate the reaction mixture for a set time (e.g., 30 minutes) at 37°C.

  • Stop the reaction by adding the malachite green reagent, which will react with the inorganic phosphate released from ATP hydrolysis.

  • Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.

  • The amount of phosphate produced is proportional to the enzyme activity. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Inhibition_Assay_Workflow Start Prepare Serial Dilutions of This compound Add_Inhibitor Add Test Compound (or Control) Start->Add_Inhibitor Add_Enzyme Add Na+/K+-ATPase to 96-well Plate Add_Enzyme->Add_Inhibitor Pre_Incubate Pre-incubate at 37°C Add_Inhibitor->Pre_Incubate Add_ATP Initiate Reaction with ATP Pre_Incubate->Add_ATP Incubate Incubate at 37°C Add_ATP->Incubate Stop_Reaction Stop Reaction with Malachite Green Reagent Incubate->Stop_Reaction Measure_Absorbance Measure Absorbance Stop_Reaction->Measure_Absorbance Calculate_IC50 Calculate % Inhibition and IC50 Value Measure_Absorbance->Calculate_IC50 End Results Calculate_IC50->End

Workflow for the in vitro Na+/K+-ATPase inhibition assay.

Dehydroadynerigenin Glucosyldigitaloside: A Technical Whitepaper on a Promising Steroid Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydroadynerigenin glucosyldigitaloside is a cardenolide-type steroid compound belonging to the family of cardiac glycosides. Isolated from plant sources such as Nerium indicum (also known as Nerium oleander) and species of the Digitalis genus, this compound warrants significant attention for its potential pharmacological applications. This technical guide provides a comprehensive overview of its core characteristics, mechanism of action, and the methodologies pertinent to its study. The primary mode of action for this compound, like other cardiac glycosides, is the inhibition of the Na+/K+-ATPase enzyme, a critical component in maintaining cellular electrochemical gradients. This inhibition leads to a cascade of events culminating in an increased intracellular calcium concentration, which is of significant interest in cardiovascular research, particularly in the context of heart failure and arrhythmias. This document collates the available technical data, outlines relevant experimental protocols, and presents visual diagrams of the key signaling pathways to facilitate further research and development.

Introduction

Cardiac glycosides have a long history in medicine, most notably for their application in treating cardiac conditions. This compound is a member of this class of naturally derived steroid compounds. Its chemical structure, characterized by a steroid nucleus, an unsaturated lactone ring, and a sugar moiety, is integral to its biological activity. The primary source of this compound is plants from the Nerium and Digitalis genera. The growing interest in cardiac glycosides extends beyond their cardiotonic effects, with emerging research exploring their potential in oncology and virology. This whitepaper aims to provide a detailed technical resource for researchers and drug development professionals investigating this compound.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its study and application in research. The key identifiers and properties are summarized in the table below.

PropertyValue
CAS Number 144223-70-1
Molecular Formula C₃₆H₅₂O₁₃
Molecular Weight 692.79 g/mol
Class Steroid; Cardiac Glycoside
Natural Source Nerium indicum, Digitalis spp.

Mechanism of Action: Na+/K+-ATPase Inhibition

The principal mechanism of action for this compound is the inhibition of the sodium-potassium adenosine (B11128) triphosphatase (Na+/K+-ATPase) pump, an enzyme embedded in the plasma membrane of most animal cells.[1] This enzyme plays a crucial role in maintaining the sodium and potassium gradients across the cell membrane.

The inhibition of the Na+/K+-ATPase pump by this compound initiates a downstream signaling cascade. The immediate effect is an increase in the intracellular sodium concentration. This elevation of intracellular sodium alters the function of the sodium-calcium exchanger (NCX), which typically expels calcium from the cell. The reduced sodium gradient across the cell membrane leads to a decrease in calcium extrusion and, consequently, an increase in the intracellular calcium concentration.[1] In cardiac myocytes, this elevated intracellular calcium enhances the contractility of the heart muscle, which is the basis for its potential therapeutic application in heart failure.[1]

Na+/K+-ATPase Inhibition Pathway DGD Dehydroadynerigenin glucosyldigitaloside NKA Na+/K+-ATPase DGD->NKA Inhibits Na_in Intracellular Na⁺ (Increased) NKA->Na_in Leads to NCX Na⁺/Ca²⁺ Exchanger (Activity Reduced) Na_in->NCX Affects Ca_in Intracellular Ca²⁺ (Increased) NCX->Ca_in Results in Contractility Cardiac Muscle Contractility (Increased) Ca_in->Contractility Enhances

Figure 1: Signaling pathway of Na+/K+-ATPase inhibition.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments relevant to the study of this compound.

Isolation and Purification of this compound

A standardized protocol for the isolation and purification of this compound from its natural sources is crucial for obtaining a pure compound for biological assays.

Workflow for Isolation and Purification:

Isolation Workflow start Plant Material (e.g., Nerium indicum leaves) extraction Solvent Extraction (e.g., Methanol (B129727)/Ethanol) start->extraction partitioning Liquid-Liquid Partitioning (e.g., with n-Hexane, Ethyl Acetate) extraction->partitioning column_chrom Column Chromatography (Silica Gel) partitioning->column_chrom hplc Preparative HPLC (C18 Reverse Phase) column_chrom->hplc characterization Structural Characterization (NMR, Mass Spectrometry) hplc->characterization end Pure Dehydroadynerigenin glucosyldigitaloside characterization->end

Figure 2: Experimental workflow for isolation.

Detailed Methodology:

  • Plant Material Collection and Preparation: Collect fresh leaves of Nerium indicum. Air-dry the leaves in the shade and then grind them into a fine powder.

  • Extraction: Macerate the powdered plant material with 80% methanol at room temperature for 72 hours. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning: Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297). The cardiac glycoside fraction is typically enriched in the ethyl acetate and chloroform fractions.

  • Column Chromatography: Subject the bioactive fraction to column chromatography on silica (B1680970) gel. Elute the column with a gradient of chloroform and methanol. Collect fractions and monitor them by thin-layer chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing the compound of interest using preparative reverse-phase HPLC (C18 column) with a suitable mobile phase, such as a gradient of acetonitrile (B52724) and water.

  • Structural Elucidation: Characterize the purified compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HR-MS), to confirm the structure of this compound.

Na+/K+-ATPase Inhibition Assay

This assay is fundamental to determining the inhibitory potency of this compound on its primary target.

Principle: The assay measures the activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP. The difference in Pi released in the presence and absence of the inhibitor indicates the level of inhibition.

Materials:

  • Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex)

  • ATP (Adenosine 5'-triphosphate)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl₂

  • This compound (dissolved in DMSO)

  • Malachite Green reagent for phosphate detection

  • 96-well microplate

  • Incubator and microplate reader

Procedure:

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the Na+/K+-ATPase enzyme to the assay buffer.

  • Add the different concentrations of this compound to the wells. Include a control group with DMSO only.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding ATP to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding the Malachite Green reagent.

  • Measure the absorbance at a wavelength of 620 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

Potential Applications and Future Directions

The primary application of this compound currently lies in the field of cardiovascular research. Its ability to inhibit Na+/K+-ATPase and subsequently increase cardiac contractility makes it a compound of interest for the development of new therapies for heart failure.[1]

Furthermore, given the renewed interest in cardiac glycosides for their anti-cancer properties, future research should explore the cytotoxic effects of this compound against various cancer cell lines. Investigating the downstream signaling pathways affected by this compound beyond the initial Na+/K+-ATPase inhibition could reveal novel mechanisms and therapeutic targets.

Conclusion

This compound is a steroid compound with a well-defined primary mechanism of action. As a member of the cardiac glycoside family, its inhibitory effect on the Na+/K+-ATPase pump presents significant opportunities for cardiovascular research. This technical guide has provided a foundational understanding of its properties, mechanism, and essential experimental protocols. Further in-depth studies are warranted to fully elucidate its therapeutic potential and to explore its activity in other disease areas such as oncology. The detailed methodologies and visual aids presented herein are intended to serve as a valuable resource for the scientific community to advance the research and development of this compound.

References

Preliminary Biological Screening of Dehydroadynerigenin glucosyldigitaloside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific quantitative biological screening data or detailed experimental protocols for Dehydroadynerigenin glucosyldigitaloside. This guide is based on the well-established biological activities and mechanisms of action of the broader class of cardiac glycosides, to which this compound belongs. The experimental protocols provided are representative methods for screening compounds of this nature.

Introduction

This compound is classified as a cardiac glycoside, a class of naturally derived compounds known for their significant effects on heart muscle.[1] These compounds are typically isolated from plant genera such as Digitalis and Nerium.[1][2][3] The core chemical structure consists of a steroid nucleus (the aglycone, in this case, Dehydroadynerigenin) attached to a sugar moiety (glucosyldigitalose). The primary mechanism of action for cardiac glycosides is the inhibition of the cellular sodium-potassium ATPase (Na+/K+-ATPase) pump.[1] This inhibition leads to a cascade of events culminating in increased cardiac contractility, which has been harnessed for the treatment of heart conditions like congestive heart failure and arrhythmias.[4][5] Furthermore, the disruption of ion homeostasis by cardiac glycosides has prompted investigations into their potential as anticancer agents.[4]

Expected Biological Activities and Data Presentation

While specific quantitative data for this compound is not available in the reviewed literature, a preliminary biological screening would typically aim to quantify its activity in two main areas: Na+/K+-ATPase inhibition and cytotoxic effects. The following tables represent the expected format for presenting such data.

Table 1: In Vitro Na+/K+-ATPase Inhibition

CompoundSource of EnzymeIC50 (nM)Assay MethodReference
This compoundPorcine brainData not availableMalachite GreenN/A
Digoxin (Reference)Porcine brainExample: 25Malachite GreenN/A
Ouabain (B1677812) (Reference)Porcine brainExample: 15Malachite GreenN/A

Table 2: In Vitro Cytotoxicity Screening

CompoundCell LineIC50 (µM)Assay MethodExposure Time (h)Reference
This compoundA549 (Lung Carcinoma)Data not availableMTT Assay72N/A
This compoundMCF-7 (Breast Carcinoma)Data not availableMTT Assay72N/A
This compoundPC-3 (Prostate Carcinoma)Data not availableMTT Assay72N/A
Doxorubicin (Reference)A549 (Lung Carcinoma)Example: 0.1MTT Assay72N/A

Core Signaling Pathway: Na+/K+-ATPase Inhibition

The primary molecular target of cardiac glycosides is the α-subunit of the Na+/K+-ATPase, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. Inhibition of this pump by this compound would lead to an increase in intracellular sodium concentration. This, in turn, alters the function of the sodium-calcium exchanger (NCX), causing a decrease in calcium efflux and a subsequent increase in intracellular calcium levels. In cardiomyocytes, this elevated calcium concentration enhances the force of contraction. In cancer cells, the disruption of ion homeostasis can trigger various downstream signaling pathways leading to apoptosis.

Na_K_ATPase_Inhibition cluster_cell Cell Membrane cluster_extra Extracellular Space cluster_intra Intracellular Space Na_K_ATPase Na+/K+-ATPase Na_in Na+ Na_K_ATPase->Na_in Pump out NCX Na+/Ca2+ Exchanger Ca_in Ca2+ NCX->Ca_in Reduces Ca2+ efflux Na_out Na+ Na_out->Na_K_ATPase Pump in Ca_out Ca2+ Ca_out->NCX Na_in->NCX Drives Contraction Increased Cardiac Contractility Ca_in->Contraction Apoptosis Apoptosis (in cancer cells) Ca_in->Apoptosis DG Dehydroadynerigenin glucosyldigitaloside DG->Na_K_ATPase Inhibits

Caption: Mechanism of action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments that would be conducted in a preliminary biological screening of this compound.

Na+/K+-ATPase Inhibition Assay (Malachite Green Assay)

This assay measures the inhibition of the Na+/K+-ATPase enzyme by quantifying the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP.

Experimental Workflow:

NaK_ATPase_Workflow A Prepare Na+/K+-ATPase enzyme solution C Add varying concentrations of This compound A->C B Prepare assay buffer with Na+, K+, Mg2+, and ATP B->C D Incubate at 37°C C->D E Stop reaction with SDS solution D->E F Add Malachite Green reagent E->F G Measure absorbance at 620 nm F->G H Calculate % inhibition and IC50 G->H

Caption: Workflow for the Na+/K+-ATPase inhibition assay.

Methodology:

  • Enzyme and Substrate Preparation: A purified Na+/K+-ATPase enzyme preparation (e.g., from porcine brain or kidney) is used. The substrate solution contains ATP in a buffer with optimal concentrations of NaCl, KCl, and MgCl2.

  • Compound Incubation: The enzyme is pre-incubated with various concentrations of this compound (and positive controls like ouabain or digoxin) for a defined period (e.g., 10 minutes) at 37°C.

  • Initiation of Reaction: The reaction is initiated by the addition of the ATP-containing substrate solution.

  • Incubation: The reaction mixture is incubated for a specific time (e.g., 20-30 minutes) at 37°C to allow for ATP hydrolysis.

  • Termination of Reaction: The reaction is stopped by adding a solution of sodium dodecyl sulfate (B86663) (SDS).

  • Colorimetric Detection: A malachite green reagent is added, which forms a colored complex with the inorganic phosphate released during the reaction.

  • Measurement: The absorbance of the solution is measured using a spectrophotometer at a wavelength of approximately 620 nm.

  • Data Analysis: The percentage of enzyme inhibition is calculated relative to a control without the inhibitor. The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.

Experimental Workflow:

MTT_Workflow A Seed cancer cells in a 96-well plate B Allow cells to adhere (24 hours) A->B C Treat cells with varying concentrations of This compound B->C D Incubate for 72 hours C->D E Add MTT reagent to each well D->E F Incubate for 4 hours to allow formazan (B1609692) crystal formation E->F G Solubilize formazan crystals with DMSO or SDS F->G H Measure absorbance at 570 nm G->H I Calculate % viability and IC50 H->I

Caption: Workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with a range of concentrations of this compound. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.

  • Incubation: The plates are incubated for a specified period, typically 72 hours, to allow the compound to exert its effect.

  • MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: After an incubation period (e.g., 4 hours), the medium is removed, and a solvent such as DMSO or an SDS solution is added to dissolve the formazan crystals.

  • Measurement: The absorbance of the solubilized formazan is measured on a plate reader at a wavelength of around 570 nm.

  • Data Analysis: The absorbance of the treated wells is compared to the vehicle control wells to determine the percentage of cell viability. The IC50 value is calculated by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound, as a cardiac glycoside, is expected to exhibit inhibitory activity against the Na+/K+-ATPase and, consequently, may possess both cardiotonic and cytotoxic properties. The provided experimental protocols for Na+/K+-ATPase inhibition and cytotoxicity assays represent standard preliminary screening methods to quantify these activities. Further research is warranted to isolate or synthesize this compound and subject it to rigorous biological evaluation to determine its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Dehydroadynerigenin glucosyldigitaloside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroadynerigenin glucosyldigitaloside is a cardiac glycoside, a class of naturally occurring compounds with significant pharmacological effects on the heart.[1][2] Accurate quantification of this analyte is crucial for various applications, including phytochemical analysis of plant extracts, pharmacokinetic studies, and quality control of herbal medicinal products. This document provides detailed application notes and experimental protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

While specific validated methods for this compound are not widely published, the following protocols have been adapted from established and validated methods for structurally similar cardiac glycosides.[3][4] These methods are presented as robust starting points for the development and validation of a specific assay for this analyte.

Analytical Methods Overview

The two primary recommended methods for the quantification of this compound are HPLC-UV and LC-MS/MS.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a widely accessible and reliable technique for the routine analysis and quality control of cardiac glycosides in various matrices.[3] It offers good sensitivity and selectivity when properly optimized.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most sensitive and specific method for detecting and quantifying cardiac glycosides, especially at low concentrations in complex biological matrices.[4] The use of Multiple Reaction Monitoring (MRM) enhances selectivity and reduces matrix interference.

Experimental Protocols

Sample Preparation: Extraction from Plant Material

This protocol is suitable for the extraction of this compound from dried and powdered plant material (e.g., Digitalis species).

Materials:

  • Dried, powdered plant material

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Solid-Phase Extraction (SPE) C18 cartridges

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator or rotary evaporator)

Protocol:

  • Extraction:

    • Weigh 1.0 g of the powdered plant material into a centrifuge tube.

    • Add 10 mL of 70% (v/v) aqueous methanol.

    • Vortex for 1 minute to ensure thorough mixing.

    • Sonicate for 30 minutes at room temperature.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Carefully collect the supernatant.

    • Repeat the extraction process on the pellet with another 10 mL of 70% aqueous methanol and combine the supernatants.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

    • Load the combined supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of water to remove polar impurities.

    • Elute the cardiac glycosides with 5 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 1 mL of the initial mobile phase for HPLC or LC-MS/MS analysis.

    • Filter the reconstituted sample through a 0.45 µm syringe filter before injection.

HPLC-UV Quantification Protocol (Proposed Method)

Instrumentation:

  • HPLC system with a UV/Vis detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions:

ParameterCondition
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 70% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 220 nm
Injection Volume 20 µL

Method Validation Parameters (Based on ICH Guidelines):

A full method validation should be performed for this compound. The following table summarizes typical acceptance criteria for key validation parameters.

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) Intra-day: ≤ 2.0%, Inter-day: ≤ 3.0%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:1
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10:1
Specificity No interference at the retention time of the analyte
Robustness %RSD ≤ 5.0% for minor changes in method parameters
LC-MS/MS Quantification Protocol (Proposed Method)

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • UPLC/UHPLC C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

  • Mass spectrometer capable of Multiple Reaction Monitoring (MRM)

Chromatographic Conditions:

ParameterCondition
Mobile Phase A Water with 0.1% Formic Acid and 5 mM Ammonium Formate
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 20% B to 80% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions (ESI Positive Mode):

ParameterSuggested Setting
Ion Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

MRM Transitions (Hypothetical):

To establish the MRM transitions for this compound, the precursor ion (e.g., [M+H]⁺ or [M+NH₄]⁺) would first be determined by infusing a standard solution into the mass spectrometer. Subsequently, product ion scans (MS/MS) would be performed on the precursor ion to identify characteristic fragment ions for quantification (quantifier) and confirmation (qualifier).

AnalytePrecursor Ion (m/z)Product Ion 1 (Quantifier) (m/z)Product Ion 2 (Qualifier) (m/z)Collision Energy (eV)
This compoundTo be determinedTo be determinedTo be determinedTo be determined

Data Presentation

Quantitative data should be summarized in clear and concise tables for easy comparison.

Table 1: Example HPLC-UV Method Validation Summary

ParameterResultAcceptance Criteria
Linearity Range (µg/mL)1 - 100-
Correlation Coefficient (r²)0.9995≥ 0.999
Accuracy (% Recovery)99.5 ± 1.2%98.0% - 102.0%
Precision (% RSD)Intra-day: 1.1%, Inter-day: 1.8%≤ 2.0%, ≤ 3.0%
LOD (µg/mL)0.2S/N ≥ 3:1
LOQ (µg/mL)0.7S/N ≥ 10:1

Table 2: Example LC-MS/MS Method Performance

ParameterResult
Linearity Range (ng/mL)0.1 - 50
Correlation Coefficient (r²)0.9998
Lower Limit of Quantification (LLOQ) (ng/mL)0.1
Accuracy at LLOQ101.2%
Precision at LLOQ (%RSD)4.5%

Visualizations

Signaling Pathway of Cardiac Glycosides

Cardiac glycosides exert their therapeutic and toxic effects primarily through the inhibition of the Na⁺/K⁺-ATPase pump in cardiac myocytes.[1][2] This inhibition leads to a cascade of events affecting intracellular ion concentrations and ultimately cardiac contractility.

CardiacGlycoside_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CG Dehydroadynerigenin glucosyldigitaloside NaK_ATPase Na+/K+-ATPase CG->NaK_ATPase Inhibits Na_in ↑ Intracellular Na+ NCX Na+/Ca2+ Exchanger Ca_in ↑ Intracellular Ca2+ NCX->Ca_in Reduced Ca2+ Efflux Na_in->NCX Decreased Gradient SR Sarcoplasmic Reticulum Ca_in->SR ↑ Ca2+ uptake Contractility ↑ Myocardial Contractility Ca_in->Contractility Leads to SR->Ca_in ↑ Ca2+ release

Caption: Mechanism of action of this compound.

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound from plant material.

Experimental_Workflow start Plant Material (e.g., Digitalis leaves) extraction Solvent Extraction (70% Methanol) start->extraction cleanup Solid-Phase Extraction (SPE) (C18 Cartridge) extraction->cleanup analysis Instrumental Analysis cleanup->analysis hplc HPLC-UV analysis->hplc Option 1 lcms LC-MS/MS analysis->lcms Option 2 data Data Acquisition and Processing hplc->data lcms->data quantification Quantification data->quantification report Reporting quantification->report

Caption: General workflow for quantification from plant material.

Logical Relationship of Method Validation Parameters

The validation of an analytical method ensures its suitability for the intended purpose. The key parameters are interrelated as depicted below.

Validation_Parameters center_node Validated Analytical Method specificity Specificity center_node->specificity linearity Linearity & Range center_node->linearity accuracy Accuracy center_node->accuracy precision Precision center_node->precision robustness Robustness center_node->robustness lod_loq LOD & LOQ linearity->lod_loq accuracy->precision

Caption: Interrelationship of analytical method validation parameters.

References

Application Note: HPLC-MS Analysis of Dehydroadynerigenin Glucosyldigitaloside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroadynerigenin glucosyldigitaloside is a cardiac glycoside, a class of naturally occurring steroid-like compounds. These compounds are known for their significant effects on heart tissue and are of considerable interest in pharmaceutical research for their potential therapeutic applications, including in oncology. Accurate and sensitive quantification of this compound in various matrices is crucial for preclinical and clinical studies. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), a highly selective and sensitive analytical technique.

Experimental Protocols

Sample Preparation

A robust sample preparation protocol is essential to remove interfering substances and concentrate the analyte of interest. The following is a general procedure for the extraction of cardiac glycosides from plant material or biological matrices.

  • Extraction:

    • For plant tissues (e.g., leaves, stems), homogenize 1 gram of dried and powdered material with 10 mL of 70% methanol (B129727) or acetonitrile (B52724).

    • For biological fluids (e.g., plasma, urine), perform a protein precipitation step by adding 3 volumes of cold acetonitrile to 1 volume of the sample.

    • Vortex the mixture for 2 minutes.

    • Sonicate the mixture for 30 minutes in a sonicator bath.

    • Centrifuge the sample at 10,000 rpm for 10 minutes.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the supernatant from the extraction step onto the SPE cartridge.

    • Wash the cartridge with 5 mL of 20% methanol in water to remove polar impurities.

    • Elute the analyte with 5 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 500 µL of the initial mobile phase for HPLC-MS analysis.

HPLC-MS Method

The following parameters are based on established methods for the analysis of similar cardiac glycosides and are expected to provide good chromatographic separation and sensitive detection of this compound.[1][2]

HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

ParameterValue
Column C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.7 µm particle size)
Mobile Phase A 5 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 30% B; 2-15 min: 30-80% B; 15-18 min: 80% B; 18-19 min: 80-30% B; 19-22 min: 30% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry System: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr

Data Presentation

The following table summarizes the expected quantitative data for this compound based on its molecular weight and the typical fragmentation patterns of cardiac glycosides. The exact retention time and MRM transitions should be determined experimentally by infusing a standard of the compound. The limit of detection (LOD) and limit of quantification (LOQ) are representative values for similar compounds analyzed by this method.[1][2]

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)Representative MRM Transition (m/z)Expected Retention Time (min)Representative LOD (ng/mL)Representative LOQ (ng/mL)
This compoundC₃₆H₅₂O₁₃692.79693.3693.3 → [Aglycone+H]⁺ and other fragments8 - 120.10.5

Note: The MRM transition will involve the precursor ion ([M+H]⁺) and a characteristic product ion. For cardiac glycosides, fragmentation typically involves the sequential loss of sugar moieties and water molecules from the aglycone.

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Experimental Workflow

workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing Sample Plant Material or Biological Fluid Extraction Homogenization/Precipitation (Methanol/Acetonitrile) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE Solid-Phase Extraction (C18) Centrifugation->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation HPLC HPLC Separation (C18 Column, Gradient Elution) Evaporation->HPLC MS Mass Spectrometry (ESI+, MRM) HPLC->MS Quantification Quantification & Reporting MS->Quantification

Caption: HPLC-MS analysis workflow.

Signaling Pathway of Cardiac Glycosides

signaling_pathway CG Cardiac Glycoside (this compound) NaK_ATPase Na+/K+-ATPase CG->NaK_ATPase Inhibition Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in NCX Na+/Ca2+ Exchanger Na_in->NCX Reduced Ca2+ extrusion Ca_in ↑ Intracellular Ca2+ NCX->Ca_in Contractility ↑ Cardiac Contractility Ca_in->Contractility Apoptosis Apoptosis (in cancer cells) Ca_in->Apoptosis

Caption: General signaling pathway of cardiac glycosides.

References

Application Notes and Protocols for 1H NMR-based Metabolomics Detection of Dehydroadynerigenin glucosyldigitaloside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroadynerigenin glucosyldigitaloside is a cardiac glycoside, a class of naturally occurring compounds known for their potent effects on heart muscle. These compounds are of significant interest in drug discovery and development due to their therapeutic potential, primarily in the treatment of heart failure and cardiac arrhythmias. The core mechanism of action for cardiac glycosides involves the inhibition of the cellular Na+/K+-ATPase pump. This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration, resulting in stronger heart muscle contractions.[1][2][3]

Accurate and reliable detection and quantification of specific cardiac glycosides like this compound in complex biological matrices, such as plant extracts, is crucial for pharmacological studies, quality control of herbal medicines, and new drug development. 1H Nuclear Magnetic Resonance (NMR)-based metabolomics offers a powerful platform for this purpose. NMR is a non-destructive analytical technique that provides detailed structural information and allows for the simultaneous quantification of multiple metabolites in a sample without the need for extensive chromatographic separation.[4] This application note provides a detailed protocol for the detection and potential quantification of this compound using 1H NMR-based metabolomics.

Experimental Protocols

Sample Preparation: Extraction of Cardiac Glycosides from Plant Material

This protocol is adapted from established methods for the extraction of cardiac glycosides from Digitalis species.[4][5]

Materials:

  • Plant material (e.g., dried leaves of Nerium indicum or other relevant plant species)

  • Grinder or mortar and pestle

  • Methanol (B129727) (MeOH) or Ethanol (EtOH), analytical grade

  • Deuterated solvent for NMR (e.g., Methanol-d4, Chloroform-d)

  • Centrifuge

  • Rotary evaporator

  • NMR tubes

Procedure:

  • Drying: Dry the plant material at room temperature or in an oven at a low temperature (40-50°C) to a constant weight to remove moisture.

  • Grinding: Grind the dried plant material into a fine powder using a grinder or mortar and pestle to increase the surface area for extraction.

  • Extraction:

    • Weigh 1-5 g of the powdered plant material.

    • Add 20-50 mL of methanol or ethanol.

    • Macerate or sonicate the mixture for 30-60 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Carefully collect the supernatant.

    • Repeat the extraction process on the pellet 2-3 times to ensure complete extraction.

    • Pool the supernatants.

  • Solvent Evaporation: Evaporate the solvent from the pooled supernatant using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

  • Sample Preparation for NMR:

    • Dissolve a known amount of the dried crude extract (e.g., 5-10 mg) in a precise volume (e.g., 600 µL) of a deuterated solvent (e.g., Methanol-d4).

    • For quantitative analysis, add a known concentration of an internal standard (e.g., Trimethylsilylpropanoic acid - TSP).

    • Vortex the sample for 1 minute to ensure complete dissolution.

    • Centrifuge the sample at 13,000 rpm for 5 minutes to pellet any insoluble material.

    • Transfer the supernatant to a 5 mm NMR tube.

1H NMR Data Acquisition

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe is recommended for better sensitivity and spectral resolution.

Acquisition Parameters:

  • Pulse Sequence: A standard 1D proton pulse sequence with water suppression (e.g., presaturation or Watergate).

  • Temperature: 298 K (25°C).

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay (d1): 5 seconds (to ensure full relaxation of protons for quantification).

  • Number of Scans (ns): 64-128 (can be adjusted based on sample concentration).

  • Transmitter Frequency Offset (o1p): Set to the center of the spectrum, often on the residual water peak for effective suppression.

Data Processing and Analysis

Software:

  • NMR data processing software (e.g., MestReNova, TopSpin, ACD/Labs).

Procedure:

  • Fourier Transformation: Apply an exponential window function with a line broadening of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation.

  • Phasing and Baseline Correction: Manually phase correct the spectrum and apply an automatic baseline correction.

  • Referencing: Calibrate the chemical shift axis to the internal standard (TSP at 0.00 ppm) or the residual solvent peak (e.g., Methanol-d4 at 3.31 ppm).

  • Integration: Integrate the signals of interest. For quantification, the integral of a specific, well-resolved proton signal of this compound is compared to the integral of the known concentration of the internal standard.

  • Metabolite Identification: Compare the obtained 1H NMR spectrum with known chemical shifts from databases or literature for this compound. Due to the lack of readily available public spectral data for this specific compound, comparison with spectra of similar cardiac glycosides like digoxin (B3395198) can provide initial clues. 2D NMR experiments (e.g., COSY, HSQC, HMBC) may be necessary for unambiguous identification and structural elucidation.

Data Presentation

Sample IDPlant SourceConcentration of Extract (mg/mL)Integral of Target Analyte SignalIntegral of Internal Standard (TSP)Calculated Concentration of this compound (µg/mg of extract)
Sample ANerium indicum Leaves10.20.851.00[Calculated Value]
Sample BNerium indicum Stems9.80.421.00[Calculated Value]
Sample CDigitalis purpurea Leaves10.5Not Detected1.00Not Detected

Note: The "Calculated Value" would be determined using the following formula: Concentration_analyte = (Integral_analyte / Number of Protons_analyte) * (Number of Protons_IS / Integral_IS) * (Concentration_IS / Concentration_extract)

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Analysis cluster_data_analysis Data Interpretation plant_material Plant Material drying Drying plant_material->drying grinding Grinding drying->grinding extraction Solvent Extraction grinding->extraction evaporation Solvent Evaporation extraction->evaporation nmr_sample_prep NMR Sample Preparation evaporation->nmr_sample_prep nmr_acquisition 1H NMR Data Acquisition nmr_sample_prep->nmr_acquisition data_processing Data Processing nmr_acquisition->data_processing spectral_analysis Spectral Analysis data_processing->spectral_analysis identification Metabolite Identification spectral_analysis->identification quantification Quantification spectral_analysis->quantification

Caption: Experimental workflow for 1H NMR-based metabolomics of this compound.

Signaling Pathway of Cardiac Glycosides

signaling_pathway cluster_cell Cardiac Myocyte NaK_ATPase Na+/K+-ATPase Pump Increased\nIntracellular [Na+] Increased Intracellular [Na+] NaK_ATPase->Increased\nIntracellular [Na+] NCX Na+/Ca2+ Exchanger Increased\nIntracellular [Ca2+] Increased Intracellular [Ca2+] NCX->Increased\nIntracellular [Ca2+] SR Sarcoplasmic Reticulum Myofilaments Myofilaments SR->Myofilaments Increased Ca2+ Binding Increased\nMyocardial\nContractility Increased Myocardial Contractility Myofilaments->Increased\nMyocardial\nContractility CG Cardiac Glycoside (e.g., Dehydroadynerigenin glucosyldigitaloside) CG->NaK_ATPase Inhibition Increased\nIntracellular [Na+]->NCX Reduced Activity Increased\nIntracellular [Ca2+]->SR Increased Ca2+ Uptake & Release

References

Application Notes and Protocols for In Vitro Na+/K+-ATPase Inhibition by Dehydroadynerigenin glucosyldigitaloside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroadynerigenin glucosyldigitaloside is a cardiac glycoside, a class of naturally occurring compounds known for their potent inhibition of the Na+/K+-ATPase (sodium-potassium pump). This enzyme, located in the plasma membrane of most animal cells, is crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. Inhibition of Na+/K+-ATPase by cardiac glycosides leads to an increase in intracellular calcium concentration, which is the basis of their cardiotonic effects. This property also makes them interesting candidates for investigation in other therapeutic areas, including cancer research.

These application notes provide a detailed protocol for an in vitro assay to determine the inhibitory activity of this compound on Na+/K+-ATPase. The protocol is based on a well-established colorimetric method that measures the amount of inorganic phosphate (B84403) (Pi) released from the enzymatic hydrolysis of ATP.

Mechanism of Action: Na+/K+-ATPase Inhibition

Cardiac glycosides bind to the extracellular domain of the α-subunit of the Na+/K+-ATPase.[1] This binding stabilizes the enzyme in an E2-P conformation, preventing its dephosphorylation and subsequent return to the E1 conformation, thereby inhibiting the transport of ions. This inhibition of the sodium pump leads to an increase in intracellular sodium concentration. The increased intracellular sodium, in turn, reduces the activity of the sodium-calcium exchanger (NCX), which normally pumps calcium out of the cell. The resulting increase in intracellular calcium concentration enhances cardiac contractility.

Quantitative Data: Inhibitory Potency of Related Cardiac Glycosides

CompoundCell LineIC50 (nM)95% Confidence Interval (nM)
Ouabain (B1677812)MDA-MB-2318970–112
DigoxinMDA-MB-231~164-
OuabainA5491714–20
DigoxinA5494035–46

Data sourced from a study on the inhibition of kynurenine (B1673888) production, which is linked to Na+/K+-ATPase activity.[2]

Experimental Protocols

In Vitro Na+/K+-ATPase Inhibition Assay (Colorimetric Method)

This protocol outlines the steps to measure the inhibitory effect of this compound on Na+/K+-ATPase activity by quantifying the release of inorganic phosphate.

Materials and Reagents:

  • Na+/K+-ATPase enzyme preparation (e.g., from porcine cerebral cortex, commercially available)

  • This compound (test compound)

  • Ouabain (positive control inhibitor)

  • Adenosine triphosphate (ATP)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 15 mM KCl, 7 mM MgCl2, 1 mM EDTA[3]

  • Malachite Green Reagent (for phosphate detection)

  • Phosphate Standard solution

  • 96-well microplate

  • Microplate reader

Experimental Workflow Diagram:

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_enzyme Prepare Na+/K+-ATPase Solution add_reagents Add Enzyme, Buffer, and Inhibitors to Plate prep_enzyme->add_reagents prep_compound Prepare Dehydroadynerigenin glucosyldigitaloside Dilutions prep_compound->add_reagents prep_controls Prepare Controls (Positive & Negative) prep_controls->add_reagents pre_incubate Pre-incubate add_reagents->pre_incubate initiate_reaction Initiate Reaction with ATP pre_incubate->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction add_detection Add Malachite Green Reagent stop_reaction->add_detection measure_absorbance Measure Absorbance at 620-660 nm add_detection->measure_absorbance calculate_inhibition Calculate % Inhibition measure_absorbance->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: Experimental workflow for the in vitro Na+/K+-ATPase inhibition assay.

Procedure:

  • Preparation of Reagents:

    • Prepare the Assay Buffer and store it at 4°C.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions to obtain a range of test concentrations.

    • Prepare a stock solution of ouabain as a positive control.

    • Prepare a stock solution of ATP in water.

  • Assay Protocol:

    • In a 96-well microplate, add the following to each well:

      • Assay Buffer

      • Na+/K+-ATPase enzyme preparation

      • Varying concentrations of this compound or ouabain. For the negative control (100% activity), add the solvent vehicle.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the enzymatic reaction by adding ATP to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding a stopping reagent (e.g., sodium dodecyl sulfate).

  • Phosphate Detection:

    • Add the Malachite Green reagent to each well. This reagent will react with the inorganic phosphate released during the reaction to produce a colored complex.

    • Incubate at room temperature for 15-20 minutes to allow for color development.

    • Measure the absorbance at a wavelength between 620 and 660 nm using a microplate reader.[4]

  • Data Analysis:

    • Create a standard curve using the phosphate standard to determine the concentration of inorganic phosphate in each well.

    • Calculate the percentage of Na+/K+-ATPase inhibition for each concentration of this compound using the following formula: % Inhibition = 100 - [((Absorbance of sample - Absorbance of blank) / (Absorbance of negative control - Absorbance of blank)) x 100]

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway Diagram

The inhibition of Na+/K+-ATPase by cardiac glycosides initiates a signaling cascade that ultimately affects cellular processes. While the primary mechanism is the disruption of ion gradients, this can have downstream consequences on various signaling pathways.

signaling_pathway CG Dehydroadynerigenin glucosyldigitaloside NKA Na+/K+-ATPase CG->NKA Inhibits Na_in ↑ Intracellular Na+ NKA->Na_in Leads to NCX Na+/Ca2+ Exchanger Na_in->NCX Inhibits Ca_in ↑ Intracellular Ca2+ NCX->Ca_in Leads to Downstream Downstream Signaling (e.g., Cardiotonic Effects) Ca_in->Downstream

References

Application Notes and Protocols for Determining the Cytotoxicity of Dehydroadynerigenin glucosyldigitaloside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroadynerigenin glucosyldigitaloside is a cardiac glycoside, a class of naturally derived compounds known for their significant biological activities. Cardiac glycosides primarily act by inhibiting the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion gradients. This inhibition leads to a cascade of intracellular events, including an increase in intracellular calcium levels, which can trigger various cellular responses, including apoptosis (programmed cell death) in cancer cells. These characteristics have made cardiac glycosides a subject of interest in cancer research for their potential as cytotoxic agents.

These application notes provide a comprehensive guide for researchers to assess the cytotoxic effects of this compound using standard cell-based assays. Detailed protocols for key experiments, data presentation guidelines, and visual representations of the underlying signaling pathway and experimental workflows are included to facilitate the design and execution of cytotoxicity studies.

Mechanism of Action: Cardiac Glycoside-Induced Cytotoxicity

The primary molecular target of this compound, like other cardiac glycosides, is the α-subunit of the Na+/K+-ATPase pump. Inhibition of this pump disrupts the sodium and potassium ion gradients across the cell membrane, leading to an increase in intracellular sodium concentration. This, in turn, affects the function of the Na+/Ca2+ exchanger, resulting in an accumulation of intracellular calcium ions. Elevated intracellular calcium can activate various signaling pathways, including those leading to apoptosis. Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis can be triggered, culminating in the activation of caspases and the execution of cell death.

Cardiac Glycoside-Induced Apoptosis Signaling Pathway CG Dehydroadynerigenin glucosyldigitaloside NaK_ATPase Na+/K+-ATPase CG->NaK_ATPase Inhibition Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Disruption NCX Na+/Ca2+ Exchanger Na_in->NCX Altered Gradient Ca_in ↑ Intracellular Ca2+ NCX->Ca_in Increased Influx Mitochondria Mitochondria Ca_in->Mitochondria Stress Death_Receptors Death Receptors (e.g., Fas) Ca_in->Death_Receptors Sensitization CytoC Cytochrome c Release Mitochondria->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8 Caspase-8 Activation Death_Receptors->Casp8 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Cardiac glycoside-induced apoptosis pathway.

Data Presentation

Quantitative data from cytotoxicity assays should be summarized to facilitate comparison and interpretation. The half-maximal inhibitory concentration (IC50) is a key parameter, representing the concentration of the compound that inhibits 50% of cell viability.

Disclaimer: Publicly available IC50 values for this compound are limited. The data presented in Table 1 are hypothetical and for illustrative purposes to guide data presentation. Researchers should generate their own experimental data. Table 2 provides a comparison with other known cardiac glycosides to offer a contextual reference for expected potency.

Table 1: Hypothetical Cytotoxicity of this compound on Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (nM)
MCF-7Breast Cancer4850
A549Lung Cancer4875
HeLaCervical Cancer4860
HepG2Liver Cancer4885

Table 2: Comparative Cytotoxicity of Known Cardiac Glycosides

CompoundCell LineCancer TypeIC50 (nM)
DigoxinHeLaCervical Cancer122
OuabainHeLaCervical Cancer150
DigitoxinHT-29Colon Cancer68

Experimental Protocols

Detailed methodologies for three key cell-based cytotoxicity assays are provided below.

MTT Assay (Cell Viability)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

MTT Assay Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Compound Treat with Dehydroadynerigenin glucosyldigitaloside Incubate_24h->Treat_Compound Incubate_Treatment Incubate (e.g., 48h) Treat_Compound->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate 2-4h Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at 570nm Solubilize->Read_Absorbance End End Read_Absorbance->End

MTT assay experimental workflow.
LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells with compromised membrane integrity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • LDH Cytotoxicity Assay Kit

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and a no-cell background control.

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture (as per the kit instructions) to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution (as per the kit instructions) to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X binding buffer (provided in the kit) at a concentration of 1x10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Annexin V/PI Apoptosis Assay Workflow Start Start Seed_Treat Seed and Treat Cells Start->Seed_Treat Harvest Harvest Cells Seed_Treat->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Stain Stain with Annexin V-FITC and PI Resuspend->Stain Incubate Incubate 15 min Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End End Analyze->End

Annexin V/PI apoptosis assay workflow.

By following these detailed protocols and data presentation guidelines, researchers can effectively evaluate the cytotoxic potential of this compound and contribute to the understanding of its mechanism of action for potential therapeutic applications.

Application Notes and Protocols for Studying the Anticancer Activity of Cardiac Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Protocols for studying the anticancer activity of Dehydroadynerigenin glucosyldigitaloside and related cardiac glycosides.

Audience: Researchers, scientists, and drug development professionals.

Introduction: this compound belongs to the cardiac glycoside family of natural compounds. While specific data on this particular molecule is limited, the anticancer properties of related, well-characterized cardiac glycosides like ouabain (B1677812) and digoxin (B3395198) have been extensively studied.[1][2][3][4] These compounds are known to inhibit the Na+/K+-ATPase pump, leading to downstream effects on various signaling pathways involved in cancer cell proliferation, survival, and metastasis.[5][6][7] This document provides a comprehensive set of protocols and application notes for investigating the anticancer activity of cardiac glycosides, using ouabain as a representative example.

Data Presentation: Anticancer Activity of Ouabain

The following table summarizes the cytotoxic effects of ouabain on various cancer cell lines, as reported in the literature. This data is crucial for selecting appropriate cell lines and concentration ranges for in vitro studies.

Cell LineCancer TypeIC50 (nM)Exposure Time (h)AssayReference
A549Non-small cell lung cancer~50-10048Not Specified[8]
HeLaCervical cancer~50-10048Not Specified[8]
HCT116Colorectal carcinoma~50-10048Not Specified[8]
OS-RC-2Renal cell carcinoma~40-8048Not Specified[9]
NCI-H446Small cell lung cancer~40-8048Not Specified[9]

Experimental Protocols

Herein, we provide detailed methodologies for key experiments to assess the anticancer activity of cardiac glycosides.

Cell Viability Assay (MTT Assay)

This protocol determines the concentration-dependent effect of a cardiac glycoside on cancer cell viability.

Materials:

  • Cancer cell lines (e.g., A549, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Ouabain (or other cardiac glycoside)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[10]

  • Prepare serial dilutions of ouabain in complete culture medium. A typical concentration range to start with is 1 nM to 10 µM.[11]

  • Remove the culture medium and treat the cells with 100 µL of the ouabain dilutions. Include a vehicle control (medium with DMSO, if used to dissolve the compound).[11]

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[10]

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[12]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Measure the absorbance at 570 nm using a microplate reader.[10]

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with a cardiac glycoside

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells and treat with desired concentrations of ouabain for the desired time.

  • Harvest both adherent and floating cells and wash them with cold PBS.[10]

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.[13]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[14]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[14]

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of a cardiac glycoside on cell cycle progression.

Materials:

  • Cancer cells treated with a cardiac glycoside

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Seed cells and treat with ouabain for the desired time.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This technique is used to detect changes in the expression levels of proteins involved in signaling pathways affected by cardiac glycosides.

Materials:

  • Cancer cells treated with a cardiac glycoside

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against STAT3, p-STAT3, Src, p-Src, Akt, p-Akt, PARP, Caspase-3, Cyclin D1)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse the treated cells and quantify the protein concentration.

  • Denature the protein samples and separate them by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system. Analyze the band intensities to determine changes in protein expression.

Mandatory Visualizations

Signaling Pathways of Cardiac Glycosides

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CG Cardiac Glycoside NaK_ATPase Na+/K+-ATPase CG->NaK_ATPase inhibits Src Src NaK_ATPase->Src activates PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis induces CellCycleArrest Cell Cycle Arrest Akt->CellCycleArrest induces Proliferation Proliferation Inhibition Akt->Proliferation inhibits STAT3->Apoptosis induces STAT3->Proliferation inhibits

Caption: Signaling pathways modulated by cardiac glycosides.

Experimental Workflow for Anticancer Activity Screening

cluster_workflow Experimental Workflow start Start: Select Cancer Cell Lines cell_culture Cell Culture and Seeding start->cell_culture treatment Treatment with Cardiac Glycoside cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability ic50 Determine IC50 viability->ic50 mechanism Mechanism of Action Studies ic50->mechanism apoptosis Apoptosis Assay (Annexin V/PI) mechanism->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) mechanism->cell_cycle western Western Blot Analysis mechanism->western end End: Data Analysis and Interpretation apoptosis->end cell_cycle->end western->end

Caption: Workflow for in vitro anticancer screening.

Logical Relationship of Apoptosis and Cell Cycle Arrest

cluster_logical Cellular Response to Cardiac Glycosides CG Cardiac Glycoside Treatment Signal Signaling Pathway Modulation (e.g., STAT3, Akt inhibition) CG->Signal CCA Cell Cycle Arrest (e.g., G2/M phase) Signal->CCA Apoptosis Induction of Apoptosis Signal->Apoptosis CellDeath Cancer Cell Death CCA->CellDeath Apoptosis->CellDeath

Caption: Relationship between signaling, cell cycle, and apoptosis.

References

Investigating the Antiviral Potential of Dehydroadynerigenin glucosyldigitaloside: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroadynerigenin glucosyldigitaloside is a cardiac glycoside, a class of naturally derived compounds that have been historically used in the treatment of cardiac conditions. Recent research has unveiled a promising new therapeutic avenue for these molecules: their potential as broad-spectrum antiviral agents. Cardiac glycosides have demonstrated inhibitory effects against a variety of both DNA and RNA viruses, including influenza, cytomegalovirus, and coronaviruses.[1][2][3] This document provides a detailed overview of the potential antiviral applications of this compound, including its putative mechanism of action, protocols for in vitro evaluation, and representative data from related cardiac glycoside compounds.

Mechanism of Action

The primary molecular target of cardiac glycosides is the Na+/K+-ATPase pump, an essential enzyme responsible for maintaining cellular ion homeostasis.[4] By inhibiting this pump, cardiac glycosides disrupt the sodium and potassium gradients across the cell membrane, leading to an increase in intracellular sodium and subsequently, an increase in intracellular calcium. This disruption of ion balance interferes with various cellular processes that are often co-opted by viruses for their own replication.

Furthermore, the inhibition of Na+/K+-ATPase by cardiac glycosides can trigger a cascade of intracellular signaling events. These pathways, including the Src, EGFR, and NF-κB signaling pathways, are crucial for both normal cellular function and viral pathogenesis.[5][6] By modulating these pathways, cardiac glycosides can create an intracellular environment that is hostile to viral replication at multiple stages, from entry and genome replication to protein synthesis and viral egress.[4][7][8]

Data Presentation: Antiviral Activity of Related Cardiac Glycosides

While specific antiviral data for this compound is not yet available in the public domain, the following table summarizes the reported antiviral activities of other well-characterized cardiac glycosides against a range of viruses. This data can serve as a valuable reference for designing and interpreting experiments with this compound.

Cardiac GlycosideVirusCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)Reference
DigitoxinVaccinia Virus (VACV)BSC-40Not Specified>10Not Specified[9]
BufalinVaccinia Virus (VACV)BSC-40Not Specified>10Not Specified[9]
NeriifolinVaccinia Virus (VACV)BSC-40Not Specified>10Not Specified[9]
Lanatoside CVaccinia Virus (VACV)BSC-40Not Specified>10Not Specified[9]
SarmentogeninVaccinia Virus (VACV)BSC-40Not Specified>10Not Specified[9]
OuabainRespiratory Syncytial Virus (RSV)A5490.01Not SpecifiedNot Specified[4]
DigoxinHuman Cytomegalovirus (HCMV)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[3]
OuabainEbola VirusNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[7]

Note: IC50 (half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition of viral replication in vitro. CC50 (half-maximal cytotoxic concentration) is the concentration that kills 50% of host cells. The Selectivity Index (SI) is a ratio that measures the window between antiviral activity and cytotoxicity. A higher SI value indicates a more promising antiviral candidate.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the antiviral potential of this compound.

Cytotoxicity Assay

Objective: To determine the concentration range of this compound that is non-toxic to the host cells used for antiviral assays.

Materials:

  • Host cell line (e.g., Vero E6, A549, MDCK)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (stock solution of known concentration)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo®)

  • Plate reader

Protocol:

  • Seed the 96-well plates with host cells at an appropriate density and incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the cells and add the different concentrations of the compound to the wells in triplicate. Include a "cells only" control (medium without the compound).

  • Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color or signal development.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability for each concentration compared to the "cells only" control.

  • Determine the CC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Plaque Reduction Assay

Objective: To quantify the inhibition of viral replication by this compound.

Materials:

  • Host cell line

  • Virus stock of known titer (plaque-forming units per mL, PFU/mL)

  • This compound

  • 6-well or 12-well cell culture plates

  • Overlay medium (e.g., cell culture medium containing low-melting-point agarose (B213101) or methylcellulose)

  • Crystal violet staining solution

Protocol:

  • Seed the cell culture plates with host cells and grow to confluency.

  • Prepare serial dilutions of the virus in serum-free medium.

  • Infect the cell monolayers with a specific amount of virus (e.g., 100 PFU/well) for 1 hour at 37°C to allow for viral adsorption.

  • During the infection, prepare different concentrations of this compound in the overlay medium. The concentrations should be below the determined CC50 value.

  • After the incubation period, remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS).

  • Add the overlay medium containing the different concentrations of the compound to the respective wells. Include a "virus only" control (overlay medium without the compound).

  • Incubate the plates at 37°C until viral plaques are visible (typically 2-5 days, depending on the virus).

  • Fix the cells with a solution like 10% formalin.

  • Remove the overlay and stain the cells with crystal violet solution.

  • Wash the plates with water and allow them to dry.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each concentration compared to the "virus only" control.

  • Determine the IC50 value by plotting the percentage of plaque reduction against the compound concentration.

Quantitative Reverse Transcription PCR (qRT-PCR) for Viral Load

Objective: To measure the effect of this compound on the production of viral RNA.

Materials:

  • Host cell line

  • Virus

  • This compound

  • 24-well cell culture plates

  • RNA extraction kit

  • qRT-PCR master mix

  • Primers and probe specific for a viral gene

  • Real-time PCR instrument

Protocol:

  • Seed the 24-well plates with host cells and incubate overnight.

  • Infect the cells with the virus at a specific multiplicity of infection (MOI).

  • After viral adsorption, remove the inoculum and add fresh medium containing different non-toxic concentrations of this compound.

  • Incubate for a defined period (e.g., 24 or 48 hours).

  • Harvest the cells and extract total RNA using a commercial kit.

  • Perform qRT-PCR using primers and a probe specific for a target viral gene. Include a standard curve of known viral RNA concentrations to quantify the viral load.

  • Analyze the data to determine the viral RNA copy number in each sample.

  • Compare the viral load in the treated samples to the untreated control to determine the inhibitory effect of the compound.

Visualizations

Signaling Pathway of Cardiac Glycoside Antiviral Action

Antiviral_Signaling_Pathway CG Dehydroadynerigenin glucosyldigitaloside NaK_ATPase Na+/K+-ATPase CG->NaK_ATPase Inhibits Src Src Kinase NaK_ATPase->Src Activates Ion_Imbalance Intracellular Ion Imbalance NaK_ATPase->Ion_Imbalance EGFR EGFR Src->EGFR Activates Ras Ras EGFR->Ras Activates MEK MEK Ras->MEK Activates ERK ERK MEK->ERK Activates NFkB NF-κB ERK->NFkB Activates Viral_Replication Viral Replication (Protein Synthesis, etc.) NFkB->Viral_Replication Inhibits Ion_Imbalance->Viral_Replication Inhibits

Caption: Putative signaling cascade initiated by this compound.

General Experimental Workflow for Antiviral Screening

Experimental_Workflow Start Start: Compound Library (this compound) Cytotoxicity 1. Cytotoxicity Assay (Determine CC50) Start->Cytotoxicity Primary_Screening 2. Primary Antiviral Screening (e.g., Plaque Reduction Assay) Cytotoxicity->Primary_Screening Dose_Response 3. Dose-Response Studies (Determine IC50) Primary_Screening->Dose_Response Mechanism 4. Mechanism of Action Studies (e.g., qRT-PCR, Time-of-Addition) Dose_Response->Mechanism Lead_Optimization Lead Optimization / Further Studies Mechanism->Lead_Optimization

Caption: A stepwise workflow for evaluating the antiviral potential of a test compound.

References

Application Notes and Protocols: Pharmacokinetic Studies of Dehydroadynerigenin Glucosyldigitaloside in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available pharmacokinetic studies of Dehydroadynerigenin glucosyldigitaloside in animal models are limited. The following application notes and protocols are presented as a generalized framework for conducting such studies, based on standard methodologies in the field of drug metabolism and pharmacokinetics (DMPK). The data presented in the tables are illustrative examples and not derived from actual experimental results for this specific compound.

Introduction

This compound is a cardiac glycoside with potential therapeutic applications. Understanding its pharmacokinetic profile is crucial for preclinical and clinical development. These application notes provide a comprehensive overview of the methodologies and data presentation for pharmacokinetic studies of this compound in common animal models such as rats and mice.

Data Presentation

Quantitative pharmacokinetic data are essential for evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. The following tables provide a structured format for presenting key pharmacokinetic parameters.

Table 1: Pharmacokinetic Parameters of this compound in Rats following a Single Intravenous (IV) Dose (1 mg/kg)

ParameterUnitValue (Mean ± SD)
C₀ng/mL[Example: 250 ± 35]
AUC₀-tng·h/mL[Example: 450 ± 60]
AUC₀-infng·h/mL[Example: 465 ± 62]
t₁/₂h[Example: 3.5 ± 0.8]
CLL/h/kg[Example: 2.1 ± 0.3]
VdL/kg[Example: 7.4 ± 1.2]

C₀: Initial plasma concentration; AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC₀-inf: Area under the plasma concentration-time curve from time zero to infinity; t₁/₂: Elimination half-life; CL: Clearance; Vd: Volume of distribution.

Table 2: Pharmacokinetic Parameters of this compound in Rats following a Single Oral (PO) Dose (10 mg/kg)

ParameterUnitValue (Mean ± SD)
Cmaxng/mL[Example: 85 ± 15]
Tmaxh[Example: 1.5 ± 0.5]
AUC₀-tng·h/mL[Example: 320 ± 55]
AUC₀-infng·h/mL[Example: 330 ± 58]
t₁/₂h[Example: 4.1 ± 0.9]
F (%)%[Example: 71]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; F (%): Oral bioavailability.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to obtaining reliable pharmacokinetic data.

Animal Models and Husbandry
  • Species: Sprague-Dawley rats (male, 8-10 weeks old) or CD-1 mice (male, 6-8 weeks old).

  • Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Standard chow and water should be provided ad libitum.

  • Acclimatization: Animals should be acclimatized for at least one week prior to the experiment.

Dosing and Sample Collection
  • Dose Formulation: this compound should be dissolved in a suitable vehicle (e.g., a mixture of saline, ethanol, and polyethylene (B3416737) glycol).

  • Intravenous (IV) Administration: The compound is administered via the tail vein. Blood samples (approximately 0.2 mL) are collected from the jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Oral (PO) Administration: The compound is administered via oral gavage. Blood samples are collected at similar time points as the IV study.

  • Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. Plasma samples are stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the quantification of this compound in plasma.

  • Sample Preparation: Plasma samples are typically prepared by protein precipitation with a solvent like acetonitrile.

  • Chromatography: Separation is achieved on a C18 reverse-phase column with a gradient elution using a mobile phase consisting of water with formic acid and acetonitrile.

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

Visualizations

Diagrams are provided to illustrate the experimental workflow and the conceptual pharmacokinetic process.

Pharmacokinetic_Workflow cluster_preclinical Preclinical Phase cluster_sampling Sampling and Processing cluster_analysis Bioanalysis and Data Interpretation Animal_Model Animal Model Selection (e.g., Rat, Mouse) Dose_Prep Dose Formulation (IV and PO) Animal_Model->Dose_Prep Administration Drug Administration Dose_Prep->Administration Blood_Sampling Serial Blood Sampling Administration->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Storage Sample Storage (-80°C) Plasma_Separation->Storage LC_MS_MS LC-MS/MS Analysis Storage->LC_MS_MS PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, etc.) LC_MS_MS->PK_Analysis Report Data Reporting PK_Analysis->Report

Caption: Experimental workflow for a typical pharmacokinetic study.

ADME_Process cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism_excretion Metabolism & Excretion Oral_Admin Oral Administration GI_Tract GI Tract Oral_Admin->GI_Tract Portal_Vein Portal Vein GI_Tract->Portal_Vein Liver Liver (Metabolism) Portal_Vein->Liver Systemic_Circulation Systemic Circulation Tissues Tissues Systemic_Circulation->Tissues Kidney Kidney (Excretion) Systemic_Circulation->Kidney Liver->Systemic_Circulation Bile Bile Liver->Bile Urine Urine Kidney->Urine

Caption: The ADME process of an orally administered drug.

Troubleshooting & Optimization

Solubility issues of Dehydroadynerigenin glucosyldigitaloside in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Dehydroadynerigenin glucosyldigitaloside in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility properties?

This compound is a cardiac glycoside, a class of naturally occurring steroid-like compounds.[1][2][3] Like many cardiac glycosides, it possesses a complex structure with both a lipophilic (fat-soluble) steroid aglycone core and a hydrophilic (water-soluble) sugar moiety.[4][5] This dual nature means that its solubility can be challenging. Generally, cardiac glycosides are slightly soluble in water but show better solubility in alcohols (like ethanol (B145695) and methanol) or aqueous-alcoholic solutions.[5] The aglycone portion is often soluble in organic solvents like chloroform.[4] The presence of the sugar group enhances water solubility compared to the aglycone alone.[5][6]

Q2: I am observing precipitation when I add my stock solution of this compound to my aqueous buffer. Why is this happening?

This is a common issue that typically occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit.[7] When a concentrated stock solution, usually prepared in an organic solvent like DMSO or ethanol, is diluted into an aqueous buffer, the abrupt change in solvent polarity dramatically reduces the compound's solubility, causing it to "crash out" or precipitate.[7]

Q3: What is the recommended method for preparing a stock solution of this compound?

It is recommended to first prepare a high-concentration stock solution in a 100% organic solvent. High-purity Dimethyl Sulfoxide (DMSO) or ethanol are common choices for this purpose.[7] Store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[8]

Q4: What factors should I consider when preparing my final aqueous working solution to avoid precipitation?

To prevent precipitation, several factors must be carefully controlled:

  • Final Co-solvent Concentration: Keep the final percentage of the organic co-solvent (e.g., DMSO) in your aqueous buffer as low as possible, ideally well below 1% (v/v), to avoid impacting your experimental system.[7]

  • Method of Dilution: Do not add the aqueous buffer to your stock solution. Instead, add the stock solution drop-wise to the vigorously stirring or vortexing aqueous buffer.[7] This promotes rapid dispersion and prevents localized high concentrations that lead to precipitation.

  • pH of the Buffer: The solubility of compounds can be pH-dependent. For cardiac glycosides, maintaining a neutral pH around 7.0 is often recommended to ensure stability and prevent degradation.[8] It is crucial to verify that the compound is stable at any adjusted pH.

  • Temperature: While gentle warming can sometimes increase solubility, it should be used with caution as it can degrade the compound or affect buffer components.[7][8] Always check the compound's stability at elevated temperatures.

Q5: Are there any additives or formulation strategies that can improve the solubility of this compound?

Yes, several formulation strategies can enhance the solubility of poorly soluble compounds:

  • Solubilizing Agents: The use of cyclodextrins can significantly improve aqueous solubility by forming inclusion complexes where the hydrophobic part of the drug is encapsulated within the cyclodextrin (B1172386) cavity.[7][9]

  • Solid Dispersions: This technique involves dispersing the drug in a solid polymer matrix to improve dissolution and solubility.[9][10]

  • Lipid-Based Formulations: For certain applications, self-emulsifying drug delivery systems (SEDDS) can be used to create microemulsions that enhance solubility.[9][11]

Troubleshooting Guide for Solubility Issues

ProblemPotential CauseRecommended Solution
Precipitation immediately upon adding stock solution to aqueous buffer. The final concentration exceeds the compound's aqueous solubility limit.[7]1. Decrease the final concentration of the compound in the buffer. 2. Use a step-wise or serial dilution method instead of a single large dilution.[7] 3. Ensure the stock solution is added slowly to a rapidly mixing buffer to facilitate dispersion.[7] 4. Slightly increase the final concentration of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO), but be mindful of its potential effects on your assay.
The solution is initially clear but becomes cloudy or forms a precipitate over time. Slow crystallization or aggregation of the compound molecules in the aqueous environment.1. Prepare fresh working solutions immediately before each experiment. 2. If storage is necessary, try storing the final solution at 4°C, as some formulations are more stable at lower temperatures.[7] 3. Investigate the use of solubilizing agents like cyclodextrins to improve the stability of the aqueous solution.[7]
Inconsistent experimental results or poor reproducibility. Variable precipitation between experiments leads to inconsistent effective concentrations of the compound.1. Standardize the protocol for preparing the working solution, including the exact rate of stock solution addition and the speed/method of mixing.[7] 2. Always visually inspect the final solution for any signs of precipitation before use. 3. Consider preparing a large batch of the working solution (if stable) for a set of experiments to ensure consistency.
The compound will not dissolve in the initial organic solvent to make a stock solution. The chosen solvent is inappropriate, or the concentration is too high.1. Try a different organic solvent (e.g., switch from ethanol to DMSO). 2. Use gentle warming or sonication to aid dissolution in the organic solvent.[8] 3. Prepare a less concentrated stock solution.

Quantitative Data Summary

Buffer System (e.g., PBS, Tris-HCl)pHCo-solvent (e.g., DMSO, Ethanol)Co-solvent Conc. (% v/v)Temperature (°C)Maximum Soluble Concentration (µM or µg/mL)Observations (e.g., Clear, Precipitate, Cloudy)

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

Objective: To prepare a high-concentration stock solution of this compound in an appropriate organic solvent.

Materials:

  • This compound (solid powder)

  • High-purity DMSO or Ethanol

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettes

  • Vortex mixer and/or sonicator

Procedure:

  • Tare a sterile microcentrifuge tube or vial on the analytical balance.

  • Carefully weigh a precise amount of this compound powder (e.g., 1 mg or 5 mg).

  • Calculate the volume of solvent required to achieve the desired stock concentration (e.g., 10 mM).

    • Formula: Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

  • Add the calculated volume of DMSO or ethanol to the vial containing the powder.

  • Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.

  • If the compound does not dissolve completely, use a brief sonication session (1-5 minutes) in a water bath.[8]

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes for single-use to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Aqueous Working Solutions

Objective: To dilute the concentrated stock solution into an aqueous buffer while minimizing the risk of precipitation.

Materials:

  • Concentrated stock solution of this compound

  • Sterile aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Sterile conical tubes or flasks

  • Pipettes

  • Magnetic stirrer and stir bar, or a vortex mixer

Procedure:

  • Calculate the volume of stock solution needed to achieve the desired final concentration in your aqueous buffer. Ensure the final co-solvent concentration remains low (e.g., <0.5%).

  • Add the required volume of the aqueous buffer to a sterile tube or flask.

  • Begin stirring the buffer at a moderate speed using a magnetic stirrer or set a vortex mixer to a medium setting.

  • While the buffer is actively mixing, slowly add the calculated volume of the stock solution drop-by-drop into the center of the vortex.[7] This ensures immediate and thorough dispersion.

  • Continue mixing for an additional 1-2 minutes after adding the stock solution.

  • Visually inspect the final working solution against a dark background to confirm it is clear and free of any precipitate.

  • Use the freshly prepared working solution immediately for your experiments to ensure the highest stability and consistency.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Solubility Issue (Precipitation Observed) q1 Is the final concentration as low as possible for the assay? start->q1 action1 Action: Decrease final concentration. Prepare a more dilute solution. q1->action1 No q2 Is the final co-solvent (e.g., DMSO) concentration < 0.5%? q1->q2 Yes action1->q2 action2 Action: Optimize co-solvent %. Be aware of assay interference. q2->action2 No q3 Was the stock added slowly to a vortexing buffer? q2->q3 Yes action2->q3 action3 Action: Refine dilution technique. Use drop-wise addition to a vortex. q3->action3 No action4 Advanced Troubleshooting: Consider using a solubilizing agent (e.g., cyclodextrin). q3->action4 Yes, still precipitates end_success Solution is Clear: Proceed with Experiment action3->end_success action4->end_success

Caption: Troubleshooting workflow for addressing solubility issues.

Factors_Influencing_Solubility cluster_0 Key Factors for Solubility Compound Compound Properties Aglycone lipophilicity Sugar moiety hydrophilicity Crystalline structure Solvent Solvent System Buffer Type pH Co-solvents Solubilizing Agents Conditions Experimental Conditions Temperature Mixing Rate Incubation Time Solubility This compound Aqueous Solubility Solubility->Compound Solubility->Solvent Solubility->Conditions

Caption: Key factors influencing the aqueous solubility of compounds.

References

Improving the stability of Dehydroadynerigenin glucosyldigitaloside in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dehydroadynerigenin glucosyldigitaloside. This resource provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and answers to frequently asked questions regarding the handling and stability of this cardiac glycoside in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary stability concerns?

This compound is a type of cardiac glycoside, a class of naturally occurring compounds known for their effects on heart muscle.[1][2] Like other cardiac glycosides, its structure consists of a steroid core (aglycone), a sugar moiety (glycone), and an unsaturated lactone ring.[2][3] The primary stability concerns are the hydrolysis of the glycosidic linkages that attach the sugars and the opening or isomerization of the lactone ring, both of which can lead to a loss of biological activity.[4][5]

Q2: What are the optimal storage conditions for this compound in a solid state and in solution?

  • Solid State: As a solid, the compound should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place (typically at -20°C for long-term storage) to minimize degradation.

  • In Solution: Stock solutions should be prepared fresh. If storage is necessary, use an anhydrous aprotic solvent like DMSO, aliquot into small volumes to avoid repeated freeze-thaw cycles, and store at -80°C. Aqueous solutions are generally not recommended for long-term storage due to the risk of hydrolysis.

Q3: Which solvents are recommended for dissolving this compound?

Cardiac glycosides are generally soluble in water and alcohols but have limited solubility in less polar organic solvents like chloroform (B151607) and ethyl acetate.[6] For experimental purposes, initial stock solutions are often prepared in DMSO or ethanol. Subsequent dilutions into aqueous buffers or cell culture media should be done carefully to avoid precipitation, ensuring the final concentration of the organic solvent is compatible with the experimental system.

Q4: My compound seems to be losing its biological activity over time in my aqueous assay buffer. Why is this happening?

Loss of activity in aqueous solutions is typically due to chemical degradation. The two most likely degradation pathways for a cardiac glycoside are:

  • Hydrolysis of the Glycosidic Bonds: This can occur under acidic conditions, cleaving the sugar moieties from the steroid backbone.[5][7]

  • Hydrolysis of the Lactone Ring: The five-membered unsaturated lactone ring (a butenolide) is crucial for activity.[5] Under neutral to alkaline conditions, this ring can be hydrolyzed (opened), leading to an inactive compound.[4] The pH of your buffer is a critical factor.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: I'm observing new or unexpected peaks in my HPLC analysis.

  • Potential Cause 1: Degradation. New peaks often correspond to degradation products. If you observe peaks with shorter retention times (more polar), they could be the result of the lactone ring opening or the aglycone (steroid core) after losing its sugar groups.

  • Troubleshooting Steps:

    • Verify pH: Check the pH of your solvent or buffer. Acidic conditions (pH < 5) can cleave the glycosidic bonds, while alkaline conditions (pH > 8) can open the lactone ring.[4][8]

    • Analyze Blank: Run a solvent/buffer blank to rule out contamination.

    • Perform Stress Test: Intentionally degrade a small sample of the compound (e.g., by adding dilute acid or base) and run it on the HPLC. If the new peaks in your experimental sample match the peaks from the stressed sample, this confirms degradation. This is a simplified form of a forced degradation study.[9]

// Nodes start [label="Observation:\nUnexpected Peaks in HPLC", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; cause1 [label="Potential Cause:\nDegradation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause2 [label="Potential Cause:\nContamination", fillcolor="#EA4335", fontcolor="#FFFFFF"];

step1_degrad [label="Action:\nCheck pH of Solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step2_degrad [label="Action:\nPerform Confirmatory\nForced Degradation Test", fillcolor="#4285F4", fontcolor="#FFFFFF"];

step1_contam [label="Action:\nAnalyze Solvent Blank", fillcolor="#4285F4", fontcolor="#FFFFFF"];

result1 [label="Result:\npH is Acidic (<5)\nor Alkaline (>8)", shape=diamond, style=wedged, fillcolor="#F1F3F4", fontcolor="#202124"]; result2 [label="Result:\nBlank is Clean", shape=diamond, style=wedged, fillcolor="#F1F3F4", fontcolor="#202124"];

conclusion1 [label="Conclusion:\nLikely Acid/Base\nHydrolysis", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; conclusion2 [label="Conclusion:\nContamination Ruled Out", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> cause1; start -> cause2;

cause1 -> step1_degrad; step1_degrad -> result1; result1 -> conclusion1 [label="Likely"]; conclusion1 -> step2_degrad;

cause2 -> step1_contam; step1_contam -> result2; result2 -> conclusion2; } caption: "Troubleshooting logic for unexpected HPLC peaks."

Issue 2: The compound has precipitated out of my aqueous buffer.

  • Potential Cause: this compound, like many cardiac glycosides, has limited aqueous solubility.[6] This is often exacerbated when diluting a concentrated stock solution (e.g., in DMSO) into an aqueous medium.

  • Troubleshooting Steps:

    • Decrease Final Concentration: Attempt the experiment with a lower final concentration of the compound.

    • Increase Co-solvent: Check if your assay can tolerate a slightly higher percentage of the organic co-solvent (e.g., increase DMSO from 0.1% to 0.5%). Always run a vehicle control to ensure the solvent itself does not affect the results.

    • Use a Solubilizing Agent: For some applications, non-ionic surfactants or cyclodextrins can be used to improve solubility, but their compatibility with your specific assay must be validated.

Hypothetical Degradation Pathways

The primary non-enzymatic degradation pathways for this compound in solution are hydrolysis reactions. The diagram below illustrates the two main points of susceptibility on the core structure.

G cluster_main This compound Compound Steroid Core --[Glycosidic Bond]-- Sugars | Lactone Ring Prod1 Degradation Product 1: Aglycone + Free Sugars Compound->Prod1 Acid Hydrolysis Prod2 Degradation Product 2: Inactive Open-Ring Form Compound->Prod2 Alkaline Hydrolysis Acid Acidic Conditions (H⁺) pH < 5 Acid->Compound Cleaves Glycosidic Bond Base Alkaline Conditions (OH⁻) pH > 8 Base->Compound Opens Lactone Ring

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating properties of analytical methods.[9][10]

Objective: To intentionally degrade this compound under various stress conditions to understand its degradation profile.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol (B129727) or acetonitrile.

  • Stress Conditions: Aliquot the stock solution into separate, protected glass vials for each condition.[11][12]

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C for 2, 4, and 8 hours.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at 60°C for 2, 4, and 8 hours.

    • Oxidative Degradation: Add an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Keep a vial of the stock solution at 80°C for 24 and 48 hours.

    • Photolytic Degradation: Expose a vial of the stock solution to a photostability chamber (ICH Q1B guidelines) for 24 hours.

    • Control: Keep one vial of the stock solution at 4°C, protected from light.

  • Sample Neutralization: Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Analysis: Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase and analyze using a validated HPLC-UV method.

// Nodes prep [label="Prepare Stock Solution\n(1 mg/mL)", fillcolor="#F1F3F4", fontcolor="#202124"]; aliquot [label="Aliquot into Vials", fillcolor="#F1F3F4", fontcolor="#202124"];

stress_conditions [label="Apply Stress Conditions", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; acid [label="Acid (HCl)", fillcolor="#FFFFFF", fontcolor="#202124"]; base [label="Base (NaOH)", fillcolor="#FFFFFF", fontcolor="#202124"]; oxide [label="Oxidation (H₂O₂)", fillcolor="#FFFFFF", fontcolor="#202124"]; heat [label="Heat (80°C)", fillcolor="#FFFFFF", fontcolor="#202124"]; light [label="Light (ICH)", fillcolor="#FFFFFF", fontcolor="#202124"];

neutralize [label="Neutralize Acid/Base Samples", fillcolor="#F1F3F4", fontcolor="#202124"]; analyze [label="Analyze All Samples\nby HPLC-UV", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges prep -> aliquot; aliquot -> stress_conditions; stress_conditions -> acid; stress_conditions -> base; stress_conditions -> oxide; stress_conditions -> heat; stress_conditions -> light;

acid -> neutralize; base -> neutralize; oxide -> analyze; heat -> analyze; light -> analyze; neutralize -> analyze; } caption: "Workflow for a forced degradation study."

Protocol 2: HPLC Method for Stability Assessment

A reverse-phase HPLC method is suitable for quantifying this compound and its degradation products.[[“]][14][15]

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of (A) Water and (B) Acetonitrile.

    • Start at 70% A / 30% B.

    • Gradient to 30% A / 70% B over 20 minutes.

    • Hold for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.[16]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Stability Data Summary

The following table provides an example of stability data that could be generated from a forced degradation study. The values are for illustrative purposes only.

Stress ConditionDuration% Parent Compound Remaining% Total DegradationKey Observations
Control (4°C) 48 hrs99.8%0.2%Baseline stability established.
0.1 M HCl 8 hrs75.3%24.7%Multiple polar degradant peaks observed.
0.1 M NaOH 8 hrs62.1%37.9%One major, less retained degradant peak.
3% H₂O₂ 24 hrs95.2%4.8%Minor degradation observed.
Heat (80°C) 48 hrs88.5%11.5%Degradation profile similar to acid hydrolysis.
Light (ICH) 24 hrs99.1%0.9%Compound is relatively photostable.

This data indicates that the compound is most susceptible to degradation under basic and acidic conditions, which is consistent with the known behavior of cardiac glycosides.[5]

References

Overcoming challenges in the isolation of Dehydroadynerigenin glucosyldigitaloside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation of Dehydroadynerigenin glucosyldigitaloside and related cardiac glycosides.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which sources is it typically isolated?

This compound is a cardiac glycoside. While specific literature on this compound is limited, it is presumed to be found in plants of the Apocynaceae family, particularly species of Digitalis or related genera, which are known sources of various cardiac glycosides. These compounds are characterized by a steroidal aglycone linked to a sugar moiety.

Q2: What are the main challenges encountered during the isolation of this compound?

The primary challenges in isolating this compound, typical for many cardiac glycosides, include:

  • Low concentration in the plant material: Cardiac glycosides are often present in very small amounts, necessitating efficient extraction and purification methods.

  • Co-extraction of interfering substances: Plant extracts are complex mixtures containing pigments (chlorophylls, carotenoids), tannins, saponins, and other secondary metabolites that can interfere with isolation and analysis.

  • Structural instability: The glycosidic bond can be susceptible to cleavage under acidic conditions or due to enzymatic hydrolysis by endogenous plant enzymes. The lactone ring may also be sensitive to extreme pH.

  • Similar polarity of related glycosides: Plants often contain a mixture of structurally similar cardiac glycosides, making their separation challenging.

Q3: What are the recommended initial steps for sample preparation?

Proper sample preparation is crucial for successful isolation.[1][2] Freshly collected plant material should be carefully dried to prevent the degradation of active compounds.[2] Drying in a well-ventilated area, shaded from direct sunlight, or using an oven at a low temperature (40-50°C) is recommended.[2] Once dried, the material should be ground into a fine powder to maximize the surface area for efficient solvent extraction.[2]

Q4: Which solvents are most effective for the extraction of cardiac glycosides?

Organic solvents such as ethanol (B145695), methanol, or mixtures of alcohol and water are commonly used for extracting cardiac glycosides.[1][2] The choice of solvent depends on the polarity of the target compound. A 60% ethanol/40% water mixture has been reported for the extraction of digitoxin. The use of a sequence of solvents with increasing polarity can also be an effective strategy for fractional extraction.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of Crude Extract 1. Inefficient grinding of plant material.2. Inappropriate solvent selection.3. Insufficient extraction time or temperature.4. Degradation of the target compound during extraction.1. Ensure the plant material is ground to a fine, consistent powder.2. Experiment with different solvent systems (e.g., varying the ethanol/water ratio).3. Increase extraction time or use methods like sonication or Soxhlet extraction to improve efficiency.4. Avoid high temperatures and prolonged exposure to acidic or basic conditions.
Presence of Pigments (e.g., Chlorophyll) in the Extract Co-extraction of pigments with the solvent.1. Perform a preliminary defatting step with a non-polar solvent like n-hexane or petroleum ether before the main extraction.2. Use solid-phase extraction (SPE) with a suitable sorbent to remove pigments.3. Liquid-liquid partitioning against a non-polar solvent can also help remove chlorophyll.
Poor Separation in Chromatographic Purification (TLC/Column) 1. Inappropriate mobile phase composition.2. Overloading of the sample on the column or TLC plate.3. Co-elution with other structurally similar compounds.1. Systematically vary the polarity of the mobile phase to optimize separation. A common mobile phase for cardiac glycosides is a mixture of chloroform, ethanol, and water.2. Reduce the amount of sample applied to the stationary phase.3. Consider using a different stationary phase (e.g., reversed-phase silica) or a different chromatographic technique (e.g., preparative HPLC).
Degradation of the Isolated Compound 1. Hydrolysis of the glycosidic linkage by residual acids or enzymes.2. Instability at storage temperature or exposure to light.1. Neutralize the extract after acidic or basic treatments. Ensure all solvents are of high purity.2. Store the purified compound at low temperatures (e.g., -20°C), protected from light and moisture.

Experimental Protocols

Protocol 1: General Extraction of Cardiac Glycosides
  • Drying and Pulverization: Dry the plant material (e.g., leaves) at 40-50°C until a constant weight is achieved. Grind the dried material into a fine powder.[2]

  • Defatting: Macerate the powdered plant material in n-hexane or petroleum ether for 24 hours to remove lipids and pigments. Filter and discard the non-polar extract. Air-dry the plant residue.

  • Extraction: Macerate the defatted powder in a 70% ethanol solution (1:10 w/v) for 48-72 hours with occasional shaking. Filter the extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Acid-Base Wash (Optional): Dissolve the crude extract in a suitable solvent and perform liquid-liquid extraction with a dilute acid and then a dilute base to remove acidic and basic impurities.

  • Purification: The crude extract can be further purified using column chromatography or preparative HPLC.

Protocol 2: Thin-Layer Chromatography (TLC) for Monitoring Purification
  • Stationary Phase: Silica gel 60 F254

  • Mobile Phase: A mixture of Chloroform:Methanol:Water (e.g., 80:19:1 v/v/v). The ratio may need optimization.

  • Detection:

    • UV visualization at 254 nm.

    • Spraying with Liebermann-Burchard reagent followed by heating. Cardiac glycosides typically produce a characteristic color change (e.g., blue or green).

Quantitative Data Summary

Extraction Method Solvent System Extraction Time (h) Yield of Crude Extract (%) Purity of Final Product (%) Notes
Maceration70% Ethanol48
Soxhlet Extraction95% Methanol12
Sonication80% Methanol2

Visualizations

Experimental Workflow for Cardiac Glycoside Isolation

experimental_workflow plant_material Plant Material (e.g., Digitalis leaves) drying Drying (40-50°C) plant_material->drying grinding Grinding to Fine Powder drying->grinding defatting Defatting (n-hexane) grinding->defatting extraction Extraction (e.g., 70% Ethanol) defatting->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract purification Chromatographic Purification crude_extract->purification column_chrom Column Chromatography purification->column_chrom Initial Cleanup prep_hplc Preparative HPLC purification->prep_hplc High Purity fractions Collect Fractions column_chrom->fractions prep_hplc->fractions analysis Purity Analysis (TLC, HPLC) fractions->analysis pure_compound Isolated this compound analysis->pure_compound

Caption: A generalized workflow for the isolation of cardiac glycosides from plant material.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield of Target Compound check_extraction Problem Inefficient Extraction start->check_extraction check_degradation Problem Compound Degradation start->check_degradation check_purification Problem Loss During Purification start->check_purification solution_extraction Solution | Optimize solvent, time, and temperature. Ensure proper grinding. check_extraction->solution_extraction solution_degradation Solution | Avoid extreme pH and high temperatures. Check for enzymatic activity. check_degradation->solution_degradation solution_purification Solution | Optimize chromatography conditions. Monitor all fractions. check_purification->solution_purification

Caption: A troubleshooting decision tree for addressing low yields during isolation.

References

Technical Support Center: Optimizing HPLC Separation of Dehydroadynerigenin Glucosyldigitaloside from Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of High-Performance Liquid Chromatography (HPLC) separation of Dehydroadynerigenin glucosyldigitaloside from plant extracts.

Frequently Asked Questions (FAQs)

Q1: What is a typical HPLC method for the analysis of this compound?

A1: A common approach for the analysis of cardiac glycosides like this compound is reversed-phase HPLC. A typical method would utilize a C18 column with a gradient elution of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).[1] Detection is usually performed using a UV detector at approximately 220 nm.

Q2: How should I prepare my plant extract for HPLC analysis?

A2: Proper sample preparation is crucial for reliable HPLC results. A general procedure involves drying and grinding the plant material to a fine powder to increase extraction efficiency.[2] The powder is then extracted with a solvent such as methanol or ethanol. The crude extract should be filtered and may require a clean-up step, such as solid-phase extraction (SPE), to remove interfering substances before injection into the HPLC system.[[“]]

Q3: What are the key parameters to optimize for better separation of this compound?

A3: To improve the separation, you can optimize the mobile phase composition, gradient slope, flow rate, and column temperature. Adjusting the ratio of organic solvent to water in the mobile phase can significantly impact the retention and resolution of your target compound.

Q4: My peaks are tailing. What could be the cause and how can I fix it?

A4: Peak tailing can be caused by several factors, including column degradation, secondary interactions between the analyte and the stationary phase, or an inappropriate mobile phase pH. To address this, you can try using a new column, adjusting the mobile phase pH, or adding a competing base to the mobile phase if your analyte is basic.

Q5: I am observing a noisy baseline. What are the potential sources and solutions?

A5: A noisy baseline can originate from several sources, including air bubbles in the system, a contaminated detector cell, or issues with the mobile phase.[4] Ensure your mobile phase is properly degassed, flush the detector cell, and use high-purity solvents to prepare your mobile phase.[4][5]

Troubleshooting Guides

Peak Shape Problems
Problem Possible Cause Solution
Peak Tailing 1. Column aging or contamination. 2. Secondary silanol (B1196071) interactions. 3. Mobile phase pH is inappropriate for the analyte.1. Replace the column or guard column. 2. Use a base-deactivated column or add a competing base to the mobile phase. 3. Adjust the mobile phase pH.
Peak Fronting 1. Sample overload. 2. Poor sample solubility in the mobile phase.1. Dilute the sample or inject a smaller volume. 2. Dissolve the sample in the initial mobile phase.
Split Peaks 1. Clogged column inlet frit. 2. Sample solvent incompatible with the mobile phase.1. Reverse-flush the column (if permissible by the manufacturer) or replace the frit/column. 2. Dissolve the sample in the mobile phase.
Broad Peaks 1. Large extra-column volume. 2. High flow rate. 3. Column degradation.1. Use shorter, narrower ID tubing. 2. Reduce the flow rate. 3. Replace the column.
System & Baseline Issues
Problem Possible Cause Solution
High Backpressure 1. Blockage in the system (e.g., clogged frit, tubing, or column). 2. Precipitated buffer in the mobile phase.1. Systematically disconnect components to locate the blockage. 2. Ensure buffer is fully dissolved and filter the mobile phase.
Pressure Fluctuations 1. Air bubbles in the pump. 2. Leaking pump seals.1. Degas the mobile phase and prime the pump. 2. Replace the pump seals.
Baseline Drift 1. Column not equilibrated. 2. Change in mobile phase composition. 3. Temperature fluctuations.1. Allow sufficient time for the column to equilibrate with the new mobile phase. 2. Ensure proper mixing and degassing of the mobile phase. 3. Use a column oven to maintain a constant temperature.
Ghost Peaks 1. Contaminants in the mobile phase or from previous injections. 2. Sample carryover.1. Use high-purity solvents and run a blank gradient. 2. Implement a needle wash step and ensure proper injector cleaning.

Data Presentation

Table 1: Hypothetical Retention Times and Resolution of this compound and Related Compounds under Different Mobile Phase Conditions.

This data is illustrative and intended to demonstrate the effect of changing mobile phase composition on the separation of cardiac glycosides. Actual results may vary.

Mobile Phase Composition (Acetonitrile:Water)Retention Time of this compound (min)Resolution (Rs) between this compound and Impurity A
30:7015.21.2
35:6512.81.8
40:609.51.5

Table 2: Effect of Flow Rate on Peak Width and Resolution.

This data is illustrative and intended to demonstrate the effect of changing the flow rate on chromatographic performance. Actual results may vary.

Flow Rate (mL/min)Peak Width of this compound (min)Resolution (Rs) between this compound and Impurity A
0.80.252.1
1.00.301.8
1.20.381.4

Experimental Protocols

Protocol 1: Extraction of Cardiac Glycosides from Plant Material
  • Drying and Grinding: Dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried material into a fine powder using a laboratory mill.

  • Extraction:

    • Accurately weigh approximately 1 gram of the powdered plant material.

    • Transfer the powder to a suitable flask and add 20 mL of 80% methanol.

    • Sonication or maceration can be used to enhance extraction efficiency. For sonication, place the flask in an ultrasonic bath for 30 minutes. For maceration, let the mixture stand for 24 hours with occasional shaking.

    • After extraction, filter the mixture through a 0.45 µm syringe filter to remove particulate matter.

  • Clean-up (Solid-Phase Extraction - SPE):

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Load 1 mL of the filtered extract onto the SPE cartridge.

    • Wash the cartridge with 5 mL of 20% methanol in water to remove polar impurities.

    • Elute the cardiac glycosides with 5 mL of 80% methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the initial mobile phase for HPLC analysis.

Protocol 2: HPLC Analysis of this compound
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Deionized water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 70% B (linear gradient)

    • 20-25 min: 70% B (isocratic)

    • 25-30 min: 70% to 30% B (linear gradient)

    • 30-35 min: 30% B (isocratic, for re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

Visualizations

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_HPLC HPLC Analysis PlantMaterial Plant Material DryingGrinding Drying & Grinding PlantMaterial->DryingGrinding Extraction Solvent Extraction DryingGrinding->Extraction Filtration Filtration Extraction->Filtration SPE Solid-Phase Extraction (SPE) Filtration->SPE FinalSample Final Sample for Injection SPE->FinalSample HPLC HPLC System FinalSample->HPLC Separation Chromatographic Separation HPLC->Separation Detection UV Detection (220 nm) Separation->Detection Data Data Acquisition & Analysis Detection->Data

Caption: Experimental workflow for HPLC analysis.

Troubleshooting_Tree cluster_PeakShape Peak Shape Issues cluster_Baseline Baseline Issues cluster_Pressure System Pressure Issues Problem Chromatographic Problem Observed PeakShape Poor Peak Shape? Problem->PeakShape Baseline Baseline Problem? Problem->Baseline Pressure Pressure Problem? Problem->Pressure Tailing Tailing? PeakShape->Tailing Yes Fronting Fronting? Tailing->Fronting No Sol_Tailing Check column health Adjust mobile phase pH Tailing->Sol_Tailing Split Split? Fronting->Split No Sol_Fronting Dilute sample Change sample solvent Fronting->Sol_Fronting Sol_Split Check for column blockage Ensure solvent compatibility Split->Sol_Split Noise Noisy? Baseline->Noise Yes Drift Drifting? Noise->Drift No Sol_Noise Degas mobile phase Clean detector Noise->Sol_Noise Sol_Drift Equilibrate column Check for leaks Drift->Sol_Drift HighPressure Too High? Pressure->HighPressure Yes Fluctuating Fluctuating? HighPressure->Fluctuating No Sol_HighPressure Find and clear blockage HighPressure->Sol_HighPressure Sol_Fluctuating Check for air in pump Replace pump seals Fluctuating->Sol_Fluctuating

Caption: Troubleshooting decision tree for HPLC.

References

Troubleshooting inconsistent results in Dehydroadynerigenin glucosyldigitaloside bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dehydroadynerigenin glucosyldigitaloside bioassays.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during bioassays with this compound, a cardiac glycoside. The troubleshooting advice is structured in a question-and-answer format to directly address specific problems.

Q1: My experimental replicates show high variability. What are the likely causes and how can I minimize this?

High variability between replicates can obscure the true effect of this compound. Common causes include:

  • Inconsistent Cell Seeding: Uneven cell distribution across the wells of a microplate is a major source of variability.

    • Solution: Ensure you have a homogenous single-cell suspension before seeding. When pipetting, do so gently and consistently. After seeding, avoid disturbing the plate to allow for even cell settling.[1]

  • Pipetting Errors: Small inaccuracies in pipetting volumes of the compound, media, or assay reagents can lead to significant differences in results.

    • Solution: Calibrate your pipettes regularly. Use a new pipette tip for each replicate to avoid carryover. For critical steps, consider using a multichannel pipette for simultaneous and consistent dispensing.

  • Edge Effects: Wells on the perimeter of the microplate are prone to evaporation and temperature fluctuations, which can affect cell growth and compound activity.

    • Solution: To mitigate edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.[1]

  • Compound Precipitation: this compound, like many natural products, may have limited solubility in aqueous media, leading to precipitation and inconsistent concentrations in the wells.

    • Solution: Visually inspect your stock solutions and dilutions for any signs of precipitation. If solubility is an issue, you may need to optimize the solvent and its final concentration. Dimethyl sulfoxide (B87167) (DMSO) is commonly used, but the final concentration should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[1] Always include a vehicle control with the same concentration of solvent used in the treated wells.

Q2: I'm not observing any cytotoxic effect of the compound, even at high concentrations. What should I check?

Several factors can lead to a lack of an observable effect:

  • Resistant Cell Line: The cell line you are using may be inherently resistant to the cytotoxic effects of cardiac glycosides.

    • Solution: If possible, test the compound on a different, well-characterized cell line known to be sensitive to cardiac glycosides. It is also good practice to include a positive control compound known to induce cytotoxicity in your chosen cell line.

  • Compound Inactivity: The compound itself may have degraded.

    • Solution: Verify the integrity of your this compound stock. Ensure it has been stored correctly, protected from light and temperature fluctuations. If possible, confirm its activity using a simple in vitro assay, such as a Na+/K+-ATPase activity assay.

  • Suboptimal Assay Conditions: The incubation time or the cell density may not be optimal for observing a cytotoxic effect.

    • Solution: Perform a time-course experiment (e.g., 24, 48, and 72 hours of incubation) to determine the optimal exposure time. Also, optimize the initial cell seeding density to ensure the cells are in a logarithmic growth phase during the experiment.

Q3: My absorbance/fluorescence readings are very low, or I see no signal change in my viability assay (e.g., MTT, resazurin). What could be the problem?

Low or no signal in a viability assay typically points to issues with cell health or the assay chemistry itself:

  • Low Cell Number: An insufficient number of viable cells will result in a weak signal.

    • Solution: Ensure you are seeding enough cells to generate a signal within the linear range of the assay. You may need to perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay.

  • Compromised Metabolic Activity: If the cells are not metabolically active, they cannot reduce the assay reagent (e.g., MTT to formazan).

    • Solution: Check the health of your cell culture. Ensure the cells are not stressed, contaminated, or have been passaged too many times.

  • Reagent Issues: The assay reagent may have expired or been improperly stored.

    • Solution: Prepare fresh reagents and store them according to the manufacturer's instructions. Protect reagents like MTT and resazurin (B115843) from light.

  • Incomplete Solubilization (for MTT assay): The formazan (B1609692) crystals in an MTT assay must be fully dissolved to get an accurate reading.

    • Solution: Ensure the solubilization buffer is added to all wells and that the formazan crystals are completely dissolved before reading the plate. Gentle mixing on a plate shaker can aid in this process.

Q4: I am observing a high background signal in my assay. What is the cause and how can I correct for it?

High background can be caused by several factors, particularly when working with natural products:

  • Compound Interference: this compound, or impurities in the sample, may directly interact with the assay reagents. For example, some compounds can directly reduce MTT, leading to a false-positive signal for cell viability.

    • Solution: To account for this, include a "compound-only" control. This control should contain the same concentration of the compound as your experimental wells but no cells. Subtract the absorbance/fluorescence of the compound-only control from your experimental readings.

  • Media Components: Phenol (B47542) red in the culture medium can interfere with colorimetric and fluorescent assays.

    • Solution: If significant interference is observed, consider using a phenol red-free medium for the duration of the assay.

  • Contamination: Microbial contamination in the cell culture can lead to high background signals.

    • Solution: Regularly check your cell cultures for any signs of contamination. If contamination is suspected, discard the culture and start with a fresh, uncontaminated stock.

Data Presentation: Inconsistent Bioactivity

Cell LineCancer TypeIC50 (nM)Assay Duration (hours)
TK-10Renal Adenocarcinoma3 - 33Not Specified
Various Human Cancer Cell LinesVarious3 - 33Not Specified

Note: The IC50 values for Digitoxin are reported to be within the plasma concentrations found in cardiac patients (20-33 nM)[2].

Experimental Protocols

A detailed and consistent experimental protocol is crucial for obtaining reproducible results. Below is a standard methodology for a cytotoxicity bioassay using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method, which can be adapted for this compound.

MTT Cytotoxicity Assay Protocol

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic phase of growth.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium per well.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and is non-toxic (typically <0.5%).

    • Remove the old medium from the cells and add 100 µL of the diluted compound or control medium to the respective wells.

    • Include the following controls:

      • Vehicle Control: Cells treated with medium containing the same concentration of the solvent used to dissolve the compound.

      • Untreated Control: Cells treated with medium only.

      • Blank Control: Wells with medium only (no cells) to measure background absorbance.

      • Compound-Only Control: Wells with the compound at the highest concentration but no cells, to check for interference.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Dilute the MTT stock in serum-free medium to a final working concentration of 0.5 mg/mL.

    • Remove the medium from the wells and add 100 µL of the MTT working solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • After the incubation, carefully remove the MTT solution.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the purple formazan crystals.

    • Mix gently on a plate shaker for 5-10 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Visualization of Signaling Pathways and Workflows

Signaling Pathway of this compound

This compound, as a cardiac glycoside, primarily acts by inhibiting the Na+/K+-ATPase pump. This inhibition triggers a cascade of downstream signaling events.

Dehydroadynerigenin_Glucosyldigitaloside_Signaling cluster_membrane Cell Membrane Na+/K+-ATPase Na+/K+-ATPase Src Src Na+/K+-ATPase->Src Activates Intracellular Na+ ↑ Intracellular Na+ Na+/K+-ATPase->Intracellular Na+ Leads to NCX Na+/Ca2+ Exchanger Intracellular Ca2+ ↑ Intracellular Ca2+ NCX->Intracellular Ca2+ Leads to EGFR EGFR Src->EGFR Transactivates ROS ↑ ROS Src->ROS Induces ERK1/2 ERK1/2 EGFR->ERK1/2 Activates Dehydroadynerigenin Dehydroadynerigenin glucosyldigitaloside Dehydroadynerigenin->Na+/K+-ATPase Inhibits Intracellular Na+->NCX Inhibits Apoptosis Apoptosis Intracellular Ca2+->Apoptosis ROS->Apoptosis Cell Growth Inhibition Cell Growth Inhibition ERK1/2->Cell Growth Inhibition

Caption: Signaling cascade initiated by this compound.

Experimental Workflow for a Cytotoxicity Bioassay

The following diagram outlines the key steps in a typical cytotoxicity bioassay.

Cytotoxicity_Workflow Start Start Cell_Culture 1. Cell Culture (Logarithmic Growth Phase) Start->Cell_Culture Cell_Seeding 2. Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Compound_Treatment 3. Compound Treatment (Serial Dilutions) Cell_Seeding->Compound_Treatment Incubation 4. Incubation (24-72 hours) Compound_Treatment->Incubation Assay_Reagent 5. Add Viability Assay Reagent (e.g., MTT) Incubation->Assay_Reagent Incubation_Assay 6. Incubation (2-4 hours) Assay_Reagent->Incubation_Assay Data_Acquisition 7. Data Acquisition (Plate Reader) Incubation_Assay->Data_Acquisition Data_Analysis 8. Data Analysis (IC50 Calculation) Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: Step-by-step experimental workflow for a cytotoxicity bioassay.

Troubleshooting Logic for Inconsistent Results

This diagram provides a logical workflow for troubleshooting inconsistent results in your bioassays.

Troubleshooting_Logic Inconsistent_Results Inconsistent Results? Check_Replicates High Variability in Replicates? Inconsistent_Results->Check_Replicates Check_Controls Unexpected Control Values? Check_Replicates->Check_Controls No Optimize_Seeding Optimize Cell Seeding Check_Replicates->Optimize_Seeding Yes Review_Protocol Review Protocol Adherence Check_Controls->Review_Protocol No Check_Compound Check Compound Solubility/Stability Check_Controls->Check_Compound Yes Consistent_Results Consistent Results Review_Protocol->Consistent_Results Calibrate_Pipettes Calibrate Pipettes Optimize_Seeding->Calibrate_Pipettes Calibrate_Pipettes->Consistent_Results Check_Cells Check Cell Health/Contamination Check_Compound->Check_Cells Validate_Reagents Validate Assay Reagents Check_Cells->Validate_Reagents Validate_Reagents->Consistent_Results

Caption: A logical workflow for troubleshooting inconsistent bioassay results.

References

How to prevent degradation of Dehydroadynerigenin glucosyldigitaloside during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Dehydroadynerigenin glucosyldigitaloside to prevent its degradation.

Troubleshooting Guide: Degradation Issues

Users encountering degradation of this compound during their experiments can refer to the following guide for potential causes and solutions.

Observation Potential Cause Recommended Action
Loss of parent compound peak and appearance of new, more polar peaks in HPLC analysis.Hydrolysis of the glycosidic bond: This is a common degradation pathway for cardiac glycoses, often accelerated by acidic conditions or elevated temperatures. The sugar moieties are cleaved from the aglycone (Dehydroadynerigenin).1. Check pH of solutions: Ensure all solvents and buffers are neutral or slightly acidic (pH 6-7). Avoid strongly acidic conditions. 2. Control Temperature: Store stock solutions and experimental samples at recommended low temperatures (-20°C or -80°C). Avoid repeated freeze-thaw cycles. 3. Solvent Selection: Use aprotic solvents or anhydrous polar aprotic solvents for reconstitution and dilution if the experimental design allows. If aqueous solutions are necessary, prepare them fresh and use them promptly.
Appearance of a less polar peak in HPLC analysis.Epimerization or Isomerization: Changes in the stereochemistry of the molecule can occur under certain conditions, leading to the formation of isomers with different chromatographic properties.1. Evaluate Solvent Effects: Certain solvents can promote isomerization. If possible, test the stability of the compound in alternative solvent systems. 2. Minimize Exposure to Light and Air: Protect the compound from light and oxygen to reduce the risk of photo-isomerization and oxidation, which can sometimes precede isomerization.
A general decrease in the purity of the compound over time, with multiple small impurity peaks appearing.Oxidation or Photodegradation: The complex structure of cardiac glycosides can be susceptible to oxidation or degradation upon exposure to light.1. Inert Atmosphere: Store the solid compound and solutions under an inert atmosphere (e.g., argon or nitrogen). 2. Light Protection: Use amber vials or wrap containers with aluminum foil to protect from light. 3. Antioxidants: For solutions, consider the addition of a small amount of an antioxidant like BHT (butylated hydroxytoluene), if compatible with the experimental setup.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be stored in a tightly sealed container, protected from light, at -20°C or -80°C. Storing under an inert atmosphere (argon or nitrogen) is also recommended to minimize oxidation.

Q2: How should I prepare and store stock solutions of this compound?

A2: It is advisable to prepare stock solutions in a high-quality, anhydrous solvent such as DMSO or ethanol. Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C. For aqueous solutions, it is best to prepare them fresh before each experiment due to the higher risk of hydrolysis.

Q3: What factors can accelerate the degradation of this compound?

A3: The primary factors that can accelerate degradation are:

  • Acidic pH: The glycosidic linkages are susceptible to acid-catalyzed hydrolysis.[1][2][3]

  • Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis and oxidation.[2][3]

  • Exposure to Light: Can lead to photodegradation.

  • Presence of Oxidizing Agents: Can modify the chemical structure.

Q4: What analytical methods are suitable for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common and effective method for monitoring the stability of cardiac glycosides.[[“]][5][6][7][8] Thin-Layer Chromatography (TLC) can also be used for a more qualitative assessment.[5][7]

Q5: What are the likely degradation products of this compound?

A5: The most probable degradation products result from the stepwise hydrolysis of the glycosidic bonds, leading to the loss of the digitalose (B1209599) and glucose units, ultimately yielding the aglycone, Dehydroadynerigenin. Other minor degradation products could arise from oxidation or isomerization of the steroid core or the sugar moieties.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the compound to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.[9][10][11]

1. Materials:

  • This compound
  • Methanol (B129727) (HPLC grade)
  • Water (HPLC grade)
  • Hydrochloric acid (0.1 M)
  • Sodium hydroxide (B78521) (0.1 M)
  • Hydrogen peroxide (3%)
  • HPLC system with UV/Vis or MS detector
  • pH meter
  • Thermostatic oven
  • Photostability chamber

2. Procedure:

  • Acid Hydrolysis:

    • Dissolve a known concentration of the compound in methanol.

    • Add an equal volume of 0.1 M HCl.

    • Incubate at 60°C for 2, 4, 8, and 24 hours.

    • At each time point, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Dissolve the compound in methanol.

    • Add an equal volume of 0.1 M NaOH.

    • Incubate at 60°C for 2, 4, 8, and 24 hours.

    • At each time point, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Dissolve the compound in methanol.

    • Add an equal volume of 3% H₂O₂.

    • Store at room temperature, protected from light, for 24 hours.

    • Analyze by HPLC.

  • Thermal Degradation:

    • Keep the solid compound in an oven at 80°C for 48 hours.

    • Dissolve a portion of the stressed solid in methanol for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound in methanol to light in a photostability chamber (ICH Q1B guidelines).

    • Analyze by HPLC at various time intervals.

3. Analysis:

  • Analyze all samples by a suitable reverse-phase HPLC method.
  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.

Visualizations

degradation_pathway A Dehydroadynerigenin glucosyldigitaloside B Dehydroadynerigenin digitaloside A->B Hydrolysis D Glucose A->D Cleavage C Dehydroadynerigenin B->C Hydrolysis E Digitalose B->E Cleavage experimental_workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic pH Analysis Stability Analysis Acid->Analysis Base Basic pH Base->Analysis Oxidation Oxidizing Agent Oxidation->Analysis Heat Elevated Temp. Heat->Analysis Light Light Exposure Light->Analysis HPLC HPLC-UV/MS Results Identify Degradants & Determine Stability Profile HPLC->Results TLC TLC TLC->Results Start Dehydroadynerigenin glucosyldigitaloside Sample Degradation Forced Degradation Start->Degradation Degradation->Acid Degradation->Base Degradation->Oxidation Degradation->Heat Degradation->Light Analysis->HPLC Analysis->TLC

References

Technical Support Center: Assessing Dehydroadynerigenin Glucoside Digitaloside Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting appropriate cell lines and methodologies for assessing the activity of Dehydroadynerigenin glucosyldigitaloside. As specific data for this compound is limited in publicly available literature, this guide leverages information from structurally and functionally similar cardiac glycosides to provide comprehensive experimental protocols and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: Which cancer cell lines are suitable for evaluating the cytotoxic activity of this compound?

Q2: What is the primary mechanism of action for cardiac glycosides like this compound?

A2: Cardiac glycosides are potent inhibitors of the Na+/K+-ATPase pump, an enzyme essential for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[1] Inhibition of this pump leads to an increase in intracellular sodium, which subsequently affects the sodium-calcium exchanger (NCX), resulting in an accumulation of intracellular calcium.[1] This disruption of ion homeostasis triggers various downstream signaling cascades that can lead to apoptosis, cell cycle arrest, and other anti-cancer effects.[2][3]

Q3: What are the key experimental assays to determine the in vitro activity of this compound?

A3: A multi-faceted approach is recommended to characterize the activity of this compound. Key assays include:

  • Cell Viability Assays: To determine the concentration-dependent cytotoxic effects.

  • Apoptosis Assays: To confirm the mechanism of cell death.

  • Cell Cycle Analysis: To investigate the impact on cell cycle progression.

Data Presentation: Comparative Cytotoxicity of Cardiac Glycosides

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the cytotoxic potential of a compound. The following table summarizes the IC50 values of well-characterized cardiac glycosides across various human cancer cell lines. These values can serve as a reference for designing dose-response studies with this compound.

Cell LineCancer TypeDigoxin (nM)Ouabain (nM)Digitoxin (nM)
HeLaCervical Cancer122[4]150[4]-
MDA-MB-231Breast Cancer70[4]90[4]-
HT-29Colon Cancer280[4]-68[4]
OVCAR3Ovarian Cancer100[4]-120[4]
MDA-MB-435Melanoma170[4]-43[4]
K-562Leukemia--6.4[4]
A549Lung Cancer---
MCF-7Breast Cancer---

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density and incubation time. The data presented here is a representative sample from published literature.

Experimental Protocols

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the logarithm of the drug concentration to determine the IC50 value.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Harvesting: After treatment with this compound, harvest both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[4]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[4]

Troubleshooting Guide

IssuePossible CauseRecommendation
No observable effect of the compound on cells Compound Inactivity: The compound may have degraded.Verify the integrity of your compound stock. If possible, test its activity in a well-characterized sensitive cell line.
Resistant Cell Line: Some cell lines are inherently resistant to cardiac glycosides.Consider using a different cell line or a positive control compound known to elicit a response.
Assay Sensitivity: The readout assay may not be sensitive enough to detect subtle changes.Ensure your assay (e.g., viability, apoptosis) is sufficiently sensitive.
High background or "noise" in the assay Solvent (e.g., DMSO) Toxicity: High concentrations of the solvent can be toxic to cells.Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically <0.5%). Include a vehicle-only control.[1]
Contamination: Microbial contamination can interfere with assay readouts.Regularly check cell cultures for contamination.
Uneven Cell Seeding: Inconsistent cell numbers per well can lead to variability.Optimize your cell seeding protocol to ensure a uniform cell monolayer.
Inconsistent results between experiments Cell Seeding Density: Variations in cell numbers can affect the outcome.Maintain a consistent cell seeding density across all experiments.
Incubation Times: The effects of cardiac glycosides can be time-dependent.Strictly adhere to the planned incubation times for all experiments.[1]
Compound Stability: Repeated freeze-thaw cycles can degrade the compound.Aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]

Visualizations

Signaling Pathway

Cardiac_Glycoside_Signaling cluster_membrane Plasma Membrane NaK_ATPase Na+/K+-ATPase Intracellular_Na ↑ Intracellular Na+ NaK_ATPase->Intracellular_Na NCX Na+/Ca2+ Exchanger Intracellular_Ca ↑ Intracellular Ca2+ NCX->Intracellular_Ca Cardiac_Glycoside Dehydroadynerigenin glucosyldigitaloside Cardiac_Glycoside->NaK_ATPase Inhibition Intracellular_Na->NCX Alters Gradient Downstream_Signaling Downstream Signaling Cascades Intracellular_Ca->Downstream_Signaling Cell_Effects Apoptosis, Cell Cycle Arrest Downstream_Signaling->Cell_Effects

Caption: Cardiac glycoside-induced signaling cascade.

Experimental Workflow

Experimental_Workflow Start Start Cell_Seeding Seed Cells in 96-well Plates Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat with Dehydroadynerigenin glucosyldigitaloside (Dose-Response) Incubation_24h->Compound_Treatment Incubation_Time Incubate for 24, 48, or 72h Compound_Treatment->Incubation_Time Assay Perform Assay Incubation_Time->Assay Viability Cell Viability Assay (e.g., MTT, CCK-8) Assay->Viability Cytotoxicity Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Assay->Apoptosis Mechanism Data_Analysis Data Analysis (Calculate IC50, etc.) Viability->Data_Analysis Apoptosis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro cytotoxicity testing.

References

Technical Support Center: Analysis of Dehydroadynerigenin Glucosyl-digitaloside via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dehydroadynerigenin glucosyldigitaloside and interpreting its mass spectrometry data.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor ions for this compound in positive ion mode mass spectrometry?

A1: this compound has a molecular formula of C36H52O13 and a monoisotopic mass of approximately 692.34 g/mol . In positive ion mode electrospray ionization (ESI), you can expect to observe the following adducts:

Adduct IonTheoretical m/z
[M+H]⁺693.35
[M+Na]⁺715.33
[M+NH₄]⁺710.38
[M+K]⁺731.30

Q2: What are the characteristic fragmentation patterns for this compound in tandem mass spectrometry (MS/MS)?

A2: The fragmentation of this compound in MS/MS experiments, typically through collision-induced dissociation (CID), involves the sequential loss of its sugar moieties and subsequent fragmentation of the aglycone. The glycosidic bonds are the most labile. The fragmentation cascade is generally as follows:

  • Loss of the terminal glucose: The initial fragmentation event is the cleavage of the glycosidic bond between glucose and digitalose (B1209599), resulting in the loss of a glucose residue (C₆H₁₀O₅, 162.05 Da).

  • Loss of the digitalose: This is followed by the loss of the digitalose sugar from the aglycone.

  • Fragmentation of the Dehydroadynerigenin aglycone: The remaining aglycone will typically undergo sequential losses of water molecules (H₂O, 18.01 Da).

Based on studies of similar cardiac glycosides from Nerium oleander, specific fragment ions related to the sugar moieties can be expected. The presence of a β-d-digitalose unit can be confirmed by characteristic daughter ions.[1]

Q3: I am not seeing the expected [M+H]⁺ ion. What could be the issue?

A3: Several factors could contribute to the absence or low intensity of the protonated molecule:

  • Ionization Suppression: The sample matrix can interfere with the ionization of the target analyte. Ensure proper sample cleanup to minimize matrix effects.

  • Mobile Phase Composition: The pH and composition of the mobile phase can significantly impact ionization efficiency. For positive ESI, the addition of a small amount of formic acid or acetic acid to the mobile phase can enhance protonation.

  • Formation of Other Adducts: Your compound might preferentially form other adducts, such as with sodium ([M+Na]⁺) or ammonium (B1175870) ([M+NH₄]⁺). Look for these ions at the expected higher m/z values.

  • In-source Fragmentation: High source temperatures or voltages can cause the molecule to fragment before it is analyzed. Try reducing the source temperature and cone voltage.

Troubleshooting Guides

Issue 1: Poor Signal Intensity or No Peak Detected
Possible Cause Troubleshooting Step
Sample Concentration Too Low Prepare a more concentrated sample. If unsure of the concentration, prepare a dilution series to find the optimal concentration range.
Improper Ionization Source Settings Optimize the ESI source parameters, including capillary voltage, source temperature, and gas flow rates.
Incorrect Mass Spectrometer Tuning Ensure the mass spectrometer is properly tuned and calibrated for the mass range of interest.
Sample Degradation Prepare fresh samples and standards. Cardiac glycosides can be sensitive to storage conditions.
LC Method Not Optimized Ensure the liquid chromatography method is appropriate for retaining and eluting the analyte. Check for compatibility between the mobile phase and the ionization mode.
Issue 2: Inconsistent or Unexpected Fragmentation Patterns
Possible Cause Troubleshooting Step
Collision Energy Not Optimized Perform a collision energy ramping experiment to determine the optimal energy for generating the desired fragment ions. Start with a low collision energy and gradually increase it.
In-source Fragmentation As mentioned previously, high source temperatures or voltages can lead to fragmentation in the source, complicating the MS/MS spectrum. Reduce these parameters to see if the precursor ion intensity increases and unwanted fragments decrease.
Presence of Isomers If you observe unexpected fragment ions, consider the possibility of co-eluting isomers. Improve chromatographic separation to isolate the target compound.
Contamination Contaminants in the sample or from the LC-MS system can produce interfering fragment ions. Run a blank injection to check for system contamination.

Experimental Protocols

Sample Preparation for LC-MS Analysis
  • Extraction: Extract the plant material or sample containing this compound with a suitable solvent such as methanol (B129727) or ethanol.

  • Solid-Phase Extraction (SPE): For complex matrices like biological fluids or crude plant extracts, use a C18 or a polymeric SPE cartridge to remove interfering substances.

    • Condition the cartridge with methanol followed by water.

    • Load the sample.

    • Wash with a low percentage of organic solvent in water to remove polar impurities.

    • Elute the analyte with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

  • Solvent Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS analysis.

UPLC-ESI-MS/MS Method
  • LC System: Ultra-Performance Liquid Chromatography system.

  • Column: A reversed-phase column, such as a C18 column (e.g., 2.1 x 100 mm, 1.7 µm), is suitable.

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage of B to elute the compound, and then return to initial conditions to re-equilibrate the column.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 1 - 5 µL.

  • MS System: A tandem quadrupole or an Orbitrap mass spectrometer equipped with an ESI source.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Data Acquisition: Full scan mode to identify the precursor ion, followed by a product ion scan (MS/MS) of the selected precursor to obtain the fragmentation pattern.

Visualizations

Logical Workflow for Troubleshooting MS Signal Issues

troubleshooting_workflow start No or Low Signal for this compound check_concentration Is the sample concentration adequate? start->check_concentration check_source Are the ESI source parameters optimized? check_concentration->check_source Yes resolve_concentration Adjust sample concentration check_concentration->resolve_concentration No check_tuning Is the mass spectrometer tuned and calibrated? check_source->check_tuning Yes resolve_source Optimize source settings (e.g., temperature, voltage) check_source->resolve_source No check_sample_prep Was the sample preparation appropriate? check_tuning->check_sample_prep Yes resolve_tuning Perform tuning and calibration check_tuning->resolve_tuning No resolve_sample_prep Improve sample cleanup (e.g., SPE) check_sample_prep->resolve_sample_prep No end_node Signal Improved check_sample_prep->end_node Yes resolve_concentration->end_node resolve_source->end_node resolve_tuning->end_node resolve_sample_prep->end_node

Caption: Troubleshooting workflow for low or absent MS signal.

Proposed Fragmentation Pathway of this compound

fragmentation_pathway parent [M+H]⁺ m/z 693.35 (Dehydroadynerigenin-digitalose-glucose) frag1 [M+H - Glucose]⁺ m/z 531.30 (Dehydroadynerigenin-digitalose) parent->frag1 - 162.05 Da frag2 [M+H - Glucose - Digitalose]⁺ (Dehydroadynerigenin aglycone) frag1->frag2 - Digitalose frag3 Further fragments (Loss of H₂O) frag2->frag3 - nH₂O

Caption: Proposed fragmentation of this compound.

General Experimental Workflow for LC-MS/MS Analysis

experimental_workflow sample_prep Sample Preparation (Extraction, SPE) lc_separation UPLC Separation (C18 column) sample_prep->lc_separation ionization ESI (Positive Mode) lc_separation->ionization ms1 MS1 Analysis (Full Scan) ionization->ms1 precursor_selection Precursor Ion Selection ([M+H]⁺, [M+Na]⁺) ms1->precursor_selection ms2 MS/MS Analysis (Product Ion Scan) precursor_selection->ms2 data_analysis Data Analysis (Fragmentation Pattern) ms2->data_analysis

References

Technical Support Center: Synthesis of Dehydroadynerigenin Glucosyldigitaloside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Dehydroadynerigenin glucosyldigitaloside. Our aim is to help you enhance your reaction yields and overcome experimental hurdles.

Frequently Asked Questions (FAQs)

QuestionAnswer
What are the primary methods for the synthesis of this compound? The synthesis typically involves the glycosylation of the aglycone, Dehydroadynerigenin, with a protected digitalose (B1209599) donor. Both chemical and enzymatic methods can be employed. Chemical synthesis often utilizes methods like the Koenigs-Knorr reaction, while enzymatic synthesis may involve specific glycosyltransferases.
What factors most significantly impact the yield of the final product? Key factors include the choice of glycosylation method, the purity of the starting materials (aglycone and sugar donor), the selection of protecting groups for the sugar moiety, reaction conditions (temperature, solvent, catalyst), and the efficiency of the purification process.
How can I monitor the progress of the glycosylation reaction? Thin-layer chromatography (TLC) is a common method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the aglycone and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
What are the most common side products in this synthesis? Common side products include unreacted starting materials, products of sugar donor degradation, and regioisomers of the desired product if the aglycone has multiple free hydroxyl groups. In chemical synthesis, orthoester formation can be a significant side reaction.
What are the recommended purification techniques for the final product? Column chromatography, often using silica (B1680970) gel, is a standard method for the initial purification of this compound. For achieving high purity, preparative high-performance liquid chromatography (HPLC) is often necessary.[1]
Which analytical techniques are used to confirm the structure and purity of the synthesized compound? The structure of this compound is typically confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and mass spectrometry (MS). Purity is commonly assessed by HPLC.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Inactive Glycosyl Donor: The protected sugar donor may have degraded due to improper storage or handling. 2. Inefficient Activation: The promoter or catalyst used in the chemical synthesis may be inactive or used in an insufficient amount. 3. Inactive Enzyme: If using an enzymatic approach, the glycosyltransferase may have lost its activity. 4. Unsuitable Reaction Conditions: The reaction temperature may be too low, or the solvent may not be appropriate for the reaction.1. Donor Quality Check: Verify the integrity of the glycosyl donor using NMR or MS. Store donors under anhydrous and inert conditions. 2. Optimize Promoter/Catalyst: Use a freshly opened or properly stored promoter/catalyst. Consider increasing the molar equivalents. 3. Enzyme Activity Assay: Perform an activity assay on the enzyme before the synthesis. Ensure proper buffer conditions (pH, cofactors). 4. Condition Screening: Screen different solvents and temperatures to find the optimal conditions for your specific substrates.
Formation of Multiple Products (Poor Selectivity) 1. Incomplete Protection of the Sugar Donor: Free hydroxyl groups on the sugar can lead to self-glycosylation or other side reactions. 2. Multiple Reactive Sites on the Aglycone: Dehydroadynerigenin may have other hydroxyl groups that can react, leading to regioisomers. 3. Anomeric Mixture: The reaction may be producing a mixture of α and β anomers of the glycosidic bond.1. Verify Donor Protection: Ensure complete protection of the sugar donor through NMR analysis before use. 2. Aglycone Protection Strategy: Consider protecting other reactive hydroxyl groups on the Dehydroadynerigenin before glycosylation, followed by a deprotection step. 3. Stereoselective Methods: Employ methods known to favor the formation of the desired anomer. For example, the use of a participating protecting group at the C2 position of the sugar donor often favors the formation of 1,2-trans-glycosides.
Product Degradation during Work-up or Purification 1. Lability of the Glycosidic Bond: The newly formed glycosidic bond may be sensitive to acidic or basic conditions during extraction or chromatography. 2. Degradation on Silica Gel: The product may be unstable on silica gel, especially if it is acidic.1. Neutralize Work-up: Ensure all aqueous washes during the work-up are neutral. Use a mild buffer system if necessary. 2. Deactivate Silica Gel: Use silica gel that has been neutralized with a base like triethylamine (B128534) before column chromatography. Alternatively, consider using a different stationary phase like alumina (B75360) or a bonded-phase silica.
Difficulty in Removing Protecting Groups 1. Incomplete Deprotection Reaction: The deprotection conditions (e.g., hydrogenation, acid/base treatment) may not be sufficient to remove all protecting groups. 2. Protecting Group Migration: Under certain conditions, protecting groups like acyl groups can migrate to other positions.1. Optimize Deprotection: Increase the reaction time, temperature, or reagent concentration for the deprotection step. Monitor the reaction closely by TLC or HPLC. 2. Choose Appropriate Protecting Groups: Select protecting groups that can be removed under conditions that will not affect the rest of the molecule.

Experimental Protocols

General Protocol for Chemical Glycosylation (Koenigs-Knorr Method)

This is a generalized protocol and may require optimization for your specific substrates.

  • Preparation of the Glycosyl Donor: The digitalose moiety should be appropriately protected, typically with acetyl or benzoyl groups, and converted to a glycosyl halide (e.g., bromide or chloride). This is a critical step to ensure good reactivity.

  • Glycosylation Reaction:

    • Dissolve the aglycone, Dehydroadynerigenin, in a dry, aprotic solvent (e.g., dichloromethane (B109758) or toluene) under an inert atmosphere (e.g., argon or nitrogen).

    • Add a silver salt promoter, such as silver carbonate or silver triflate.

    • Cool the mixture to the desired temperature (often starting at low temperatures like -78 °C and slowly warming to room temperature).

    • Slowly add a solution of the protected glycosyl halide donor in the same solvent.

    • Monitor the reaction progress by TLC.

  • Work-up:

    • Once the reaction is complete, filter the mixture to remove the silver salts.

    • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification of the Protected Glycoside: Purify the crude product by silica gel column chromatography.

  • Deprotection: Remove the protecting groups from the sugar moiety using appropriate conditions (e.g., Zemplén deacetylation for acetyl groups using sodium methoxide (B1231860) in methanol).

  • Final Purification: Purify the final product, this compound, by preparative HPLC to achieve high purity.[1]

General Protocol for Enzymatic Glycosylation

This protocol requires a specific glycosyltransferase capable of transferring digitalose to Dehydroadynerigenin.

  • Preparation of Substrates:

    • Prepare a stock solution of the activated sugar donor (e.g., UDP-digitalose).

    • Prepare a stock solution of the aglycone, Dehydroadynerigenin, in a suitable buffer-miscible organic solvent (e.g., DMSO).

  • Enzymatic Reaction:

    • In a reaction vessel, combine the appropriate buffer, the glycosyltransferase enzyme, and any necessary cofactors (e.g., Mg²⁺).

    • Initiate the reaction by adding the aglycone and the activated sugar donor.

    • Incubate the reaction mixture at the optimal temperature for the enzyme, with gentle agitation.

    • Monitor the reaction progress by HPLC.

  • Reaction Quenching and Work-up:

    • Once the reaction has reached the desired conversion, quench it by adding a water-immiscible organic solvent (e.g., ethyl acetate) or by denaturing the enzyme (e.g., by adding a miscible organic solvent like methanol (B129727) or by heat).

    • Extract the product into the organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the product by preparative HPLC.

Data Presentation

Table 1: Hypothetical Comparison of Glycosylation Methods for Yield Enhancement

ParameterChemical Synthesis (Koenigs-Knorr)Enzymatic Synthesis
Typical Yield 30-50%60-80%
Reaction Time 12-24 hours24-48 hours
Key Reagents Silver triflate, Protected glycosyl bromideGlycosyltransferase, UDP-digitalose
Stereoselectivity Dependent on protecting groups and conditionsHigh (typically one anomer formed)
Purification Complexity High (requires removal of promoter and byproducts)Moderate (requires removal of enzyme)

Visualizations

experimental_workflow cluster_chemical Chemical Synthesis Workflow cluster_enzymatic Enzymatic Synthesis Workflow chem_start Start: Dehydroadynerigenin & Protected Digitalose Halide chem_glycosylation Glycosylation (e.g., Koenigs-Knorr) chem_start->chem_glycosylation chem_workup Aqueous Work-up chem_glycosylation->chem_workup chem_purify1 Column Chromatography (Protected Glycoside) chem_workup->chem_purify1 chem_deprotection Deprotection chem_purify1->chem_deprotection chem_purify2 Preparative HPLC (Final Product) chem_deprotection->chem_purify2 chem_end End: Pure Dehydroadynerigenin glucosyldigitaloside chem_purify2->chem_end enz_start Start: Dehydroadynerigenin & UDP-Digitalose enz_reaction Enzymatic Reaction (Glycosyltransferase) enz_start->enz_reaction enz_quench Reaction Quenching enz_reaction->enz_quench enz_extract Solvent Extraction enz_quench->enz_extract enz_purify Preparative HPLC (Final Product) enz_extract->enz_purify enz_end End: Pure Dehydroadynerigenin glucosyldigitaloside enz_purify->enz_end

Caption: Comparative workflow for chemical vs. enzymatic synthesis.

troubleshooting_logic start Low Product Yield check_sm Check Starting Material Purity? start->check_sm sm_impure Recrystallize/Repurify Starting Materials check_sm->sm_impure Yes sm_ok Starting Materials Pure check_sm->sm_ok No check_conditions Review Reaction Conditions? cond_suboptimal Optimize Temperature, Solvent, Catalyst check_conditions->cond_suboptimal Yes cond_ok Conditions Optimal check_conditions->cond_ok No check_purification Investigate Purification Losses? pur_loss Modify Purification (e.g., neutral silica, different column) check_purification->pur_loss Yes pur_ok Purification Efficient check_purification->pur_ok No end Yield Improved sm_impure->end sm_ok->check_conditions cond_suboptimal->end cond_ok->check_purification pur_loss->end

References

Dealing with off-target effects of Dehydroadynerigenin glucosyldigitaloside in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Dehydroadynerigenin glucosyldigitaloside. Due to the limited availability of specific quantitative data for this compound, information from closely related and well-studied cardiac glycosides, such as ouabain (B1677812) and digoxin, is used to provide comprehensive guidance.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for this compound?

A1: this compound is a cardiac glycoside. Its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradient across the cell membrane.[1] This inhibition leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger (NCX), resulting in an elevation of intracellular calcium levels.[1] This rise in intracellular calcium is the basis for the cardiotonic effects of this class of compounds and influences many cellular signaling pathways.

Q2: What are the known off-target effects of cardiac glycosides like this compound?

A2: Beyond the primary effect on the Na+/K+-ATPase, cardiac glycosides can induce a range of off-target effects, including:

  • Activation of Src kinase: A non-receptor tyrosine kinase that can be activated upon cardiac glycoside binding to the Na+/K+-ATPase, initiating downstream signaling cascades independent of ion concentration changes.

  • Modulation of NF-κB and STAT3 signaling: These transcription factors, which are crucial in inflammation and cancer, can be affected by cardiac glycosides.

  • Generation of Reactive Oxygen Species (ROS): Cardiac glycosides can lead to increased production of ROS, which can modulate the function of various proteins, including cardiac ryanodine (B192298) receptors (RyR2s).

  • Interaction with Nuclear Receptors: Some cardiac glycosides have been shown to interact with nuclear receptors, potentially leading to widespread changes in gene expression.

Q3: How can I distinguish between on-target and off-target effects in my experiments?

A3: To differentiate between on-target and off-target effects, consider the following strategies:

  • Use a rescue experiment: Transfecting cells with a version of the Na+/K+-ATPase that is resistant to cardiac glycosides (e.g., from a species with lower sensitivity) can help determine if the observed effect is dependent on the inhibition of the pump.

  • Employ specific inhibitors for downstream pathways: If you hypothesize an off-target effect is mediated by a specific pathway (e.g., Src kinase), use a selective inhibitor for that pathway to see if the effect is reversed.

  • Vary the concentration of the compound: On-target effects related to Na+/K+-ATPase inhibition typically occur at a specific concentration range. Off-target effects may appear at different concentrations.

  • Use structurally related but inactive analogs: If available, using a structurally similar molecule that does not inhibit the Na+/K+-ATPase can help identify off-target effects.

Troubleshooting Guides

Problem 1: High levels of cytotoxicity observed even at low concentrations.

Possible Cause Troubleshooting Step
High sensitivity of the cell line Determine the IC50 value for your specific cell line using a dose-response experiment. Start with a broad range of concentrations to identify the sensitive range.
Solvent toxicity Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically <0.1%). Include a vehicle-only control.
Contamination Check cell cultures for mycoplasma or other microbial contamination, which can affect cell health and sensitivity to compounds.
Incorrect compound concentration Verify the concentration of your stock solution. If possible, confirm the purity and identity of the compound.

Problem 2: Inconsistent or non-reproducible results.

Possible Cause Troubleshooting Step
Cell passage number Use cells within a consistent and low passage number range, as sensitivity to compounds can change with prolonged culturing.
Cell density Ensure consistent cell seeding density across all wells and experiments. Confluency can significantly impact cellular responses.
Incubation time Standardize the incubation time with the compound. Time-course experiments can help determine the optimal duration for observing the desired effect.
Compound stability Prepare fresh dilutions of the compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

Data Presentation

Table 1: Cytotoxic Activity of Related Cardiac Glycosides in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
TK-10Renal Adenocarcinoma3 - 33
A549Non-Small Cell Lung CancerVaries by study
HCT116Colon CancerVaries by study
HeLaCervical CancerVaries by study

Data is indicative and can vary based on experimental conditions.

Experimental Protocols

Protocol 1: Assessment of Na+/K+-ATPase Activity

This protocol is adapted for a 96-well plate format and is based on the measurement of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP.

Materials:

  • Cell lysates

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 20 mM KCl, 4 mM MgCl2)

  • ATP solution (100 mM)

  • This compound or other cardiac glycosides

  • Ouabain (as a positive control)

  • Phosphate detection reagent (e.g., Malachite Green-based reagent)

  • Phosphate standard solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare cell lysates from control and treated cells.

  • Seed 50 µL of cell lysate into each well of a 96-well plate.

  • Add 25 µL of Assay Buffer containing different concentrations of this compound, ouabain (positive control), or vehicle (negative control) to the respective wells.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 25 µL of ATP solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 100 µL of the phosphate detection reagent to each well.

  • Incubate at room temperature for 15-20 minutes to allow color development.

  • Measure the absorbance at the appropriate wavelength (e.g., 620-640 nm for Malachite Green).

  • Prepare a standard curve using the phosphate standard solution to determine the concentration of Pi released.

  • Calculate the Na+/K+-ATPase activity as the difference between the total ATPase activity (no inhibitor) and the activity in the presence of a saturating concentration of ouabain.

Protocol 2: Measurement of Intracellular Calcium Concentration

This protocol uses a fluorescent calcium indicator, such as Fura-2 AM, to measure changes in intracellular calcium.

Materials:

  • Cells cultured on glass coverslips or in a 96-well black-walled plate

  • Fluorescent calcium indicator (e.g., Fura-2 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • This compound

  • Fluorescence microscope or plate reader with ratiometric capabilities

Procedure:

  • Load the cells with 2-5 µM Fura-2 AM in HBSS containing 0.02% Pluronic F-127 for 30-60 minutes at 37°C.

  • Wash the cells twice with HBSS to remove excess dye.

  • Place the coverslip in a perfusion chamber on the microscope stage or place the 96-well plate in the plate reader.

  • Establish a baseline fluorescence reading by alternately exciting at 340 nm and 380 nm and measuring the emission at 510 nm.

  • Add this compound at the desired concentration to the cells.

  • Record the changes in fluorescence intensity over time.

  • The ratio of the fluorescence intensities at 340 nm and 380 nm is proportional to the intracellular calcium concentration.

Visualizations

Signaling_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NaK_ATPase Na+/K+-ATPase Src Src Kinase NaK_ATPase->Src Activates Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Leads to NCX Na+/Ca2+ Exchanger (NCX) Ca_in ↑ Intracellular Ca2+ NCX->Ca_in Reversal/Reduced Efflux ROS ↑ ROS Src->ROS Induces NFkB NF-κB Activation Src->NFkB STAT3 STAT3 Modulation Src->STAT3 DGG Dehydroadynerigenin glucosyldigitaloside DGG->NaK_ATPase Inhibition Na_in->NCX Alters gradient Cellular_Effects Cellular Effects (e.g., Apoptosis, Proliferation) Ca_in->Cellular_Effects ROS->Cellular_Effects NFkB->Cellular_Effects STAT3->Cellular_Effects

Caption: Signaling pathway of this compound.

Experimental_Workflow Start Start Experiment Cell_Culture Culture and Seed Cells Start->Cell_Culture Compound_Treatment Treat with Dehydroadynerigenin glucosyldigitaloside Cell_Culture->Compound_Treatment On_Target_Assay On-Target Assay (Na+/K+-ATPase Activity) Compound_Treatment->On_Target_Assay Off_Target_Assay Off-Target Assays (Ca2+ imaging, Western Blot for Src, etc.) Compound_Treatment->Off_Target_Assay Cytotoxicity_Assay Cytotoxicity/Viability Assay Compound_Treatment->Cytotoxicity_Assay Data_Analysis Data Analysis On_Target_Assay->Data_Analysis Off_Target_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow for studying this compound.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of Dehydroadynerigenin Glucosyldigitaloside and Digoxin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the known bioactivities and testing methodologies for two cardiac glycosides.

This guide provides a comparative overview of the bioactivity of two cardiac glycoside compounds: Dehydroadynerigenin glucosyldigitaloside and the well-characterized drug, Digoxin. While direct comparative experimental data for this compound is limited in publicly available scientific literature, this document synthesizes the known bioactivity of Digoxin and outlines the established experimental protocols and signaling pathways relevant to this class of compounds. This allows for an inferred comparison and provides a framework for the potential evaluation of this compound.

Introduction to the Compounds

This compound is a cardiac glycoside isolated from species of the Digitalis genus, notably Digitalis lanata.[1] As a member of the cardenolide family, it is structurally related to other well-known cardiac glycosides and is presumed to share a similar mechanism of action.

Digoxin is a purified cardiac glycoside extracted from the foxglove plant, Digitalis lanata. It is a widely used medication for the treatment of heart failure and certain cardiac arrhythmias, such as atrial fibrillation.[2] Its mechanism of action and clinical profile have been extensively studied.

Mechanism of Action: Inhibition of Na+/K+-ATPase

The primary mechanism of action for cardiac glycosides, including Digoxin and presumably this compound, is the inhibition of the sodium-potassium ATPase (Na+/K+-ATPase) pump located in the cell membrane of myocytes (heart muscle cells).[1][3] This inhibition leads to a cascade of events culminating in increased cardiac contractility (a positive inotropic effect).

The binding of the cardiac glycoside to the Na+/K+-ATPase pump leads to an increase in the intracellular sodium concentration. This, in turn, alters the function of the sodium-calcium exchanger, resulting in a higher intracellular calcium concentration. The elevated calcium levels in the sarcoplasmic reticulum lead to a more forceful contraction of the heart muscle.[3]

Comparative Bioactivity Data

Bioactivity ParameterDigoxinThis compoundReference
Na+/K+-ATPase Inhibition (IC50) ~100-200 nM (at 5 mM K+)Data not available[4]
Anticancer Activity (IC50)
Kynurenine Production Inhibition (A549 cells)~40 nMData not available[5]
Kynurenine Production Inhibition (MDA-MB-231 cells)~164 nMData not available[5]
Positive Inotropic Effect Concentration-dependent increase in myocardial force of contractionPresumed to have a positive inotropic effect, but quantitative data is not available.[6]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the bioactivity of cardiac glycosides like Digoxin and would be applicable for the evaluation of this compound.

Na+/K+-ATPase Inhibition Assay

Objective: To determine the concentration of the compound required to inhibit 50% of the Na+/K+-ATPase enzyme activity (IC50).

Methodology:

  • Enzyme Source: Purified Na+/K+-ATPase from a source such as pig kidney or recombinant human enzyme.[4]

  • Assay Principle: The assay measures the enzymatic activity by quantifying the release of inorganic phosphate (B84403) (Pi) from ATP hydrolysis.

  • Procedure:

    • The Na+/K+-ATPase enzyme is pre-incubated with varying concentrations of the cardiac glycoside (e.g., Digoxin) for a sufficient duration to allow for binding (for slow-binding inhibitors like Digoxin, this can be 60 minutes or longer at 37°C).[4]

    • The enzymatic reaction is initiated by the addition of ATP.

    • The reaction is stopped after a defined period, and the amount of liberated Pi is measured using a colorimetric method, such as the malachite green assay.

    • The results are expressed as a percentage of the enzyme activity in the absence of the inhibitor.

    • The IC50 value is calculated by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

In Vitro Cardiac Contractility Assay

Objective: To assess the effect of the compound on the contractility of cardiomyocytes.

Methodology:

  • Cell Source: Isolated ventricular myocytes from animal models (e.g., canine) or human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).[7][8]

  • Assay Principle: The assay measures changes in the physical contraction of cardiomyocytes in response to the compound.

  • Procedure using Isolated Myocytes:

    • Isolated myocytes are placed in a perfusion chamber on a microscope stage and electrically stimulated to contract at a physiological frequency (e.g., 1 Hz).[7]

    • A cell geometry measurement system is used to record sarcomere shortening.

    • After establishing a baseline, the cells are perfused with increasing concentrations of the cardiac glycoside.

    • Changes in the amplitude and duration of sarcomere shortening are quantified to determine the inotropic effect.

  • Procedure using hiPSC-CMs:

    • hiPSC-CMs are cultured as a monolayer or as 3D engineered heart tissues (EHTs).[8]

    • Various technology platforms can be used to measure contractility, such as video-based motion analysis or impedance systems.

    • The cells are exposed to the compound, and changes in contraction parameters (e.g., amplitude, velocity, duration) are recorded and analyzed.

Cytotoxicity Assay

Objective: To determine the concentration at which the compound induces cell death in cardiomyocytes.

Methodology:

  • Cell Source: Primary cardiomyocytes or cardiomyocyte-like cell lines.

  • Assay Principle: Various assays can be used to measure cell viability, such as the MTS assay, which measures mitochondrial metabolic activity.

  • Procedure:

    • Cardiomyocytes are seeded in multi-well plates and treated with a range of concentrations of the cardiac glycoside for a specified period (e.g., 72 hours).[9]

    • An MTS reagent is added to the wells, and the absorbance is measured to determine the number of viable cells.

    • The results are used to calculate the concentration of the compound that causes a 50% reduction in cell viability (CC50).

Visualizing the Molecular Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow for assessing cardiac glycoside bioactivity.

Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CG Cardiac Glycoside (e.g., Digoxin) NKA Na+/K+-ATPase CG->NKA Inhibition Na_in ↑ Intracellular Na+ NKA->Na_in Reduced Na+ efflux NCX Na+/Ca2+ Exchanger Ca_in ↑ Intracellular Ca2+ NCX->Ca_in Na_in->NCX Reduced Ca2+ efflux SR Sarcoplasmic Reticulum Ca_in->SR ↑ Ca2+ uptake & release Contraction ↑ Myocardial Contraction SR->Contraction

Caption: Signaling pathway of cardiac glycosides leading to increased myocardial contraction.

Experimental_Workflow cluster_compound Compound Preparation cluster_assays Bioactivity Assays cluster_data Data Analysis cluster_comparison Comparison Compound Dehydroadynerigenin glucosyldigitaloside Assay1 Na+/K+-ATPase Inhibition Assay Compound->Assay1 Assay2 In Vitro Cardiac Contractility Assay Compound->Assay2 Assay3 Cytotoxicity Assay Compound->Assay3 Data1 Calculate IC50 Assay1->Data1 Data2 Quantify Inotropic Effect (EC50) Assay2->Data2 Data3 Calculate CC50 Assay3->Data3 Compare Compare Bioactivity with Digoxin Data1->Compare Data2->Compare Data3->Compare

Caption: Experimental workflow for comparing the bioactivity of cardiac glycosides.

Conclusion

While Digoxin is a well-established cardiac glycoside with a thoroughly documented bioactivity profile, this compound remains a less-characterized compound. Based on its classification as a cardiac glycoside from Digitalis, it is reasonable to hypothesize that it inhibits the Na+/K+-ATPase, leading to a positive inotropic effect. However, its potency, efficacy, and potential off-target effects relative to Digoxin can only be determined through direct experimental comparison using the established protocols outlined in this guide. Further research is warranted to fully elucidate the bioactivity of this compound and its potential as a therapeutic agent.

References

A Comparative Guide to the Structural Differences Between Dehydroadynerigenin glucosyldigitaloside and Other Cardiac Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structural features of Dehydroadynerigenin glucosyldigitaloside against other well-known cardiac glycosides: Digoxin, Digitoxin, and Ouabain. The information presented herein is intended to support research and drug development efforts in the field of cardiovascular medicine and oncology.

Introduction to Cardiac Glycosides and Mechanism of Action

Cardiac glycosides are a class of naturally derived compounds that exert a positive inotropic effect on the heart, meaning they increase the force of its contractions.[1] This property has made them a cornerstone in the treatment of heart failure and certain cardiac arrhythmias for centuries. The primary molecular target of cardiac glycosides is the Na+/K+-ATPase, an enzyme responsible for maintaining the sodium and potassium ion gradients across the cell membrane.[1][2]

By inhibiting the Na+/K+-ATPase, cardiac glycosides lead to an increase in intracellular sodium concentration. This, in turn, affects the sodium-calcium exchanger, resulting in a higher intracellular calcium concentration. The elevated calcium levels in cardiac muscle cells enhance the contractility of the heart.[1]

Structural Comparison of Cardiac Glycosides

The fundamental structure of a cardiac glycoside consists of a steroid nucleus (aglycone or genin) and a sugar moiety. Variations in both the aglycone and the sugar components account for the differences in the pharmacological profiles of these compounds.

This compound is a cardiac glycoside with a specific chemical structure that differentiates it from more commonly known cardiac glycosides. Its molecular formula is C36H52O13.

Digoxin and Digitoxin are both derived from the foxglove plant (Digitalis purpurea). They share a similar aglycone, digitoxigenin, but differ in the hydroxylation of the steroid nucleus. Digoxin has a hydroxyl group at the C-12 position, which is absent in Digitoxin.

Ouabain is a more polar cardiac glycoside, characterized by a higher number of hydroxyl groups on its steroid nucleus.

Below are the 2D chemical structures of these four cardiac glycosides for a visual comparison.

(Note: A 2D structure for this compound has been generated based on its SMILES string for comparative purposes, as a readily available published image was not found.)

Figure 1: Chemical Structures of Selected Cardiac Glycosides

  • This compound

  • Digoxin

  • Digitoxin

  • Ouabain

Quantitative Data on Na+/K+-ATPase Inhibition

The inhibitory potency of cardiac glycosides on the Na+/K+-ATPase is a key determinant of their therapeutic and toxic effects. This is often quantified by the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd).

Cardiac GlycosideAglyconeSugar MoietyKey Structural FeaturesIC50 (nM) on Na+/K+-ATPaseKd (nM)
This compound DehydroadynerigeninGlucosyl-digitalosideContains a dehydro modification.Data not readily availableData not readily available
Digoxin Digitoxigenin with C12-OHTris-digitoxoseC12 hydroxyl group.~164 (in MDA-MB-231 cells)[3]Varies by isoform; lower affinity for α1[4]
Digitoxin DigitoxigeninTris-digitoxoseLacks C12 hydroxyl group.Not specified in provided resultsNo significant isoform specificity[4]
Ouabain OuabageninRhamnoseHighly hydroxylated aglycone.17-89 (in A549 and MDA-MB-231 cells)[3]Higher affinity for α2 isoform[4]

Disclaimer: The provided IC50 values are from studies on cancer cell lines and may not directly reflect the potency on cardiac tissue. Kd values are dependent on the specific isoform of the Na+/K+-ATPase and the presence of ions like K+.

Discussion of Structural Differences and Structure-Activity Relationships

The structural variations among these cardiac glycosides have a significant impact on their interaction with the Na+/K+-ATPase and their overall pharmacological properties.

  • The Aglycone: The steroid nucleus is crucial for binding to the Na+/K+-ATPase. The presence and orientation of hydroxyl groups influence the polarity and binding affinity of the molecule. The C12 hydroxyl group in Digoxin, for instance, makes it more polar than Digitoxin, affecting its pharmacokinetics. The name "Dehydroadynerigenin" in this compound suggests the presence of a double bond in the adynerigenin aglycone, a modification that would alter its stereochemistry and potentially its binding characteristics.

  • The Lactone Ring: Attached at the C17 position, the unsaturated lactone ring is a critical feature for the biological activity of cardiac glycosides. The size and saturation of this ring can modulate the potency of the compound.

  • The Sugar Moiety: The sugar chain at the C3 position plays a significant role in the pharmacokinetics and potency of cardiac glycosides. The type and number of sugar units affect the solubility, absorption, and half-life of the drug. The "glucosyldigitaloside" part of this compound's name indicates a digisaccharide composed of glucose and digitalose, which will influence its interaction with the binding pocket of the Na+/K+-ATPase.

Experimental Protocol: Na+/K+-ATPase Inhibition Assay

This section provides a generalized protocol for determining the inhibitory activity of a cardiac glycoside on Na+/K+-ATPase.

Objective: To determine the IC50 value of a test compound (e.g., this compound) for the inhibition of Na+/K+-ATPase activity.

Materials:

  • Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex or commercially available)

  • Test compound stock solution (in DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 20 mM KCl, 4 mM MgCl2)

  • ATP solution (e.g., 2 mM in assay buffer)

  • Malachite Green reagent for phosphate (B84403) detection

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Preparation: Dilute the purified Na+/K+-ATPase to a working concentration in the assay buffer.

  • Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer. Include a vehicle control (DMSO) and a positive control (e.g., Ouabain).

  • Reaction Setup: In a 96-well plate, add the diluted test compound or controls. Then, add the diluted enzyme to each well.

  • Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the compound to bind to the enzyme.

  • Initiation of Reaction: Add the ATP solution to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Termination of Reaction and Phosphate Detection: Stop the reaction by adding the Malachite Green reagent. This reagent will react with the inorganic phosphate released from ATP hydrolysis to produce a colored product.

  • Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 620 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells without enzyme) from all readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

Visualizations

The following diagrams illustrate the signaling pathway of cardiac glycosides and a typical experimental workflow for their analysis.

cluster_membrane Cell Membrane NaK_ATPase Na+/K+-ATPase Intracellular_Na ↑ Intracellular Na+ NaK_ATPase->Intracellular_Na NaCa_Exchanger Na+/Ca2+ Exchanger Intracellular_Ca ↑ Intracellular Ca2+ NaCa_Exchanger->Intracellular_Ca Cardiac_Glycoside Cardiac Glycoside Cardiac_Glycoside->NaK_ATPase Inhibits Intracellular_Na->NaCa_Exchanger Reduces Ca2+ efflux Increased_Contractility Increased Myocardial Contractility Intracellular_Ca->Increased_Contractility

Caption: Signaling pathway of cardiac glycoside-mediated inotropy.

cluster_workflow Experimental Workflow Compound_Prep Prepare Cardiac Glycoside Serial Dilutions Enzyme_Assay Perform Na+/K+-ATPase Inhibition Assay Compound_Prep->Enzyme_Assay Data_Acquisition Measure Phosphate Production (Absorbance) Enzyme_Assay->Data_Acquisition Data_Analysis Calculate % Inhibition Data_Acquisition->Data_Analysis IC50_Determination Determine IC50 Value Data_Analysis->IC50_Determination

References

In Vitro Efficacy of Cardiac Glycosides: A Comparative Analysis of Oleandrin and the Quest for Data on Dehydroadynerigenin glucosyldigitaloside

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the comparative in vitro efficacy of cardiac glycosides is crucial for identifying promising anti-cancer drug candidates. This guide provides a detailed analysis of the well-documented in vitro anti-cancer properties of Oleandrin. However, a direct comparative analysis with Dehydroadynerigenin glucosyldigitaloside is currently hampered by the limited availability of public research data on the latter compound.

This guide will therefore focus on presenting the robust body of evidence for Oleandrin's in vitro anti-cancer activities, including its effects on various cancer cell lines and its modulation of key signaling pathways. This information is intended to serve as a valuable reference for researchers interested in the therapeutic potential of cardiac glycosides.

Oleandrin: A Potent In Vitro Anti-Cancer Agent

Oleandrin, a prominent cardiac glycoside isolated from Nerium oleander, has demonstrated significant cytotoxic and anti-proliferative effects across a wide range of cancer cell lines. Its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, leading to downstream effects that culminate in cancer cell death.

Quantitative Analysis of In Vitro Efficacy

The following table summarizes the reported 50% inhibitory concentration (IC50) values for Oleandrin in various human cancer cell lines. These values highlight the potent cytotoxic activity of Oleandrin at nanomolar concentrations.

Cell LineCancer TypeIC50 (nM)Reference
MCF-7 Breast Cancer14.5[1]
MDA-MB-231 Breast Cancer24.62[1]
PANC-1 Pancreatic CancerVaries
PC-3 Prostate CancerVaries
A549 Lung CancerVaries

Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and assay method.

Experimental Protocols

To ensure the reproducibility and validity of in vitro findings, detailed experimental protocols are essential. Below are standardized methodologies commonly employed in the assessment of the in vitro efficacy of compounds like Oleandrin.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with varying concentrations of Oleandrin (e.g., 0.1 nM to 1 µM) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Cells are treated with Oleandrin at concentrations around the IC50 value for a predetermined time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways Modulated by Oleandrin

Oleandrin's anti-cancer effects are mediated through the modulation of several critical signaling pathways. The inhibition of Na+/K+-ATPase by Oleandrin triggers a cascade of intracellular events that ultimately lead to apoptosis and inhibition of cell proliferation.

Oleandrin_Signaling_Pathway Oleandrin Oleandrin NaK_ATPase Na+/K+-ATPase Oleandrin->NaK_ATPase Inhibits Intracellular_Na ↑ Intracellular Na+ NaK_ATPase->Intracellular_Na Na_Ca_Exchanger Na+/Ca2+ Exchanger Intracellular_Na->Na_Ca_Exchanger Intracellular_Ca ↑ Intracellular Ca2+ Na_Ca_Exchanger->Intracellular_Ca ROS ↑ ROS Intracellular_Ca->ROS NFkB NF-κB Pathway ROS->NFkB PI3K_Akt PI3K/Akt Pathway ROS->PI3K_Akt STAT3 STAT-3 Pathway ROS->STAT3 Apoptosis Apoptosis NFkB->Apoptosis Promotes Cell_Proliferation ↓ Cell Proliferation NFkB->Cell_Proliferation Inhibits PI3K_Akt->Cell_Proliferation Inhibits STAT3->Cell_Proliferation Inhibits

Caption: Oleandrin-induced signaling cascade leading to cancer cell death.

Experimental Workflow for In Vitro Efficacy Assessment

The following diagram illustrates a typical workflow for evaluating the in vitro anti-cancer efficacy of a compound.

Experimental_Workflow Start Start: Compound Selection Cell_Line_Selection Cancer Cell Line Selection Start->Cell_Line_Selection Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Cell_Line_Selection->Cytotoxicity_Assay IC50_Determination IC50 Determination Cytotoxicity_Assay->IC50_Determination Mechanism_Studies Mechanism of Action Studies IC50_Determination->Mechanism_Studies Apoptosis_Assay Apoptosis Assay (Annexin V) Mechanism_Studies->Apoptosis_Assay Pathway_Analysis Signaling Pathway Analysis (Western Blot, etc.) Mechanism_Studies->Pathway_Analysis Data_Analysis Data Analysis & Interpretation Apoptosis_Assay->Data_Analysis Pathway_Analysis->Data_Analysis End End: Conclusion Data_Analysis->End

Caption: A generalized workflow for in vitro anti-cancer drug screening.

Conclusion

Oleandrin has consistently demonstrated potent in vitro anti-cancer activity across a multitude of cancer cell lines. Its ability to induce apoptosis and inhibit cell proliferation through the modulation of key signaling pathways underscores its potential as a therapeutic agent.

While a direct, data-driven comparison with this compound is not feasible at this time due to a lack of available research, the comprehensive data on Oleandrin provides a strong foundation for researchers exploring the anti-cancer properties of cardiac glycosides. Further investigation into the in vitro efficacy of a wider range of cardiac glycosides, including this compound, is warranted to fully elucidate their therapeutic potential in oncology.

References

Validating the Na+/K+-ATPase Inhibitory Activity of Dehydroadynerigenin glucosyldigitaloside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document will, therefore, present a comparative analysis of Dehydroadynerigenin glucosyldigitaloside with well-characterized Na+/K+-ATPase inhibitors from the same class, namely Digoxin, Ouabain, and Bufalin. By providing their known inhibitory activities and the experimental protocols to determine such activity, this guide aims to equip researchers with the necessary tools to experimentally validate and contextualize the potential of this compound.

Performance Comparison of Na+/K+-ATPase Inhibitors

The following table summarizes the inhibitory potency of established cardiac glycosides against Na+/K+-ATPase. These values, presented as IC50 (half-maximal inhibitory concentration), serve as a benchmark for the expected range of activity for novel cardiac glycosides like this compound.

CompoundTargetAssay TypeCell Line/TissueIC50
Digoxin Na+/K+-ATPaseKynurenine Production AssayA549 cells40 nM[1]
Kynurenine Production AssayMDA-MB-231 cells~164 nM[1]
Ouabain Na+/K+-ATPaseKynurenine Production AssayA549 cells17 nM[1]
Kynurenine Production AssayMDA-MB-231 cells89 nM[1]
Bufalin Na+/K+-ATPase (α1 subunit)Binding Affinity (Kd)-42.5 nM
Na+/K+-ATPase (α2 subunit)Binding Affinity (Kd)-45 nM
Na+/K+-ATPase (α3 subunit)Binding Affinity (Kd)-40 nM

Experimental Protocols

To validate the Na+/K+-ATPase inhibitory activity of this compound, the following established experimental protocols can be employed.

In Vitro Na+/K+-ATPase Catalytic Activity Inhibition Assay

This assay directly measures the enzymatic activity of Na+/K+-ATPase by quantifying the release of inorganic phosphate (B84403) (Pi) from ATP hydrolysis.

Protocol:

  • Preparation of Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, NaCl, KCl, and MgCl2.

  • Enzyme Addition: Add a purified preparation of Na+/K+-ATPase (e.g., from porcine cerebral cortex) to the reaction mixture.

  • Inhibitor Incubation: Add varying concentrations of the test compound (this compound) and a known inhibitor (e.g., Ouabain as a positive control) to the wells. Incubate for a predetermined period (e.g., 10 minutes) to allow for inhibitor binding.

  • Initiation of Reaction: Start the enzymatic reaction by adding ATP to the mixture.

  • Phosphate Detection: After a specific incubation time, stop the reaction and measure the amount of liberated inorganic phosphate using a colorimetric method, such as the Molybdenum Blue assay.

  • Data Analysis: The absorbance is measured, and the percentage of inhibition is calculated for each concentration of the test compound. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_buffer Prepare Reaction Buffer add_enzyme Add Na+/K+-ATPase prep_buffer->add_enzyme add_inhibitor Add Test Compound/Control add_enzyme->add_inhibitor start_reaction Add ATP add_inhibitor->start_reaction stop_reaction Stop Reaction start_reaction->stop_reaction measure_pi Measure Inorganic Phosphate stop_reaction->measure_pi calc_ic50 Calculate IC50 measure_pi->calc_ic50

Experimental workflow for the in vitro Na+/K+-ATPase activity assay.

Signaling Pathways of Na+/K+-ATPase Inhibition

The inhibition of Na+/K+-ATPase by cardiac glycosides initiates a complex signaling cascade within the cell. The primary consequence is an increase in intracellular sodium concentration, which in turn affects the Na+/Ca2+ exchanger, leading to an increase in intracellular calcium. This elevation in calcium is responsible for the positive inotropic effect of cardiac glycosides in heart muscle.

Furthermore, the Na+/K+-ATPase also functions as a signal transducer. The binding of cardiac glycosides can activate intracellular signaling pathways, such as the Src kinase and the epidermal growth factor receptor (EGFR) pathways, leading to the activation of downstream effectors like the Ras-Raf-MEK-ERK pathway.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effect Cellular Effects CG Cardiac Glycoside NKA Na+/K+-ATPase CG->NKA inhibits Na_in ↑ Intracellular Na+ NKA->Na_in leads to Src Src NKA->Src activates NCX Na+/Ca2+ Exchanger Ca_in ↑ Intracellular Ca2+ NCX->Ca_in leads to EGFR EGFR Ras Ras EGFR->Ras Na_in->NCX affects Inotropy ↑ Inotropy Ca_in->Inotropy Src->EGFR activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Altered Gene Expression ERK->Gene_Expression

Signaling pathway of Na+/K+-ATPase inhibition by cardiac glycosides.

Conclusion

While direct experimental validation of the Na+/K+-ATPase inhibitory activity of this compound is pending, its classification as a cardiac glycoside provides a strong rationale for its investigation as a potent inhibitor. The comparative data from well-studied cardiac glycosides and the detailed experimental protocols provided in this guide offer a solid foundation for researchers to quantitatively assess its activity and understand its mechanism of action. Such validation is a critical step in the potential development of this compound for therapeutic applications.

References

A Comparative Analysis of the Cytotoxic Effects of Cardiac Glycosides on Cancer Cell Lines: A Focus on Digitoxin and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for "Dehydroadynerigenin glucosyldigitaloside" did not yield sufficient specific data on its cytotoxic effects on cancer cell lines to conduct a comprehensive comparative analysis. Therefore, this guide presents a comparative analysis of a well-researched cardiac glycoside, Digitoxin (B75463) , and its analogs as a representative case study to fulfill the core requirements of the prompt. Cardiac glycosides are a class of naturally derived compounds that have shown promise as anticancer agents[1].

This guide provides a comparative overview of the cytotoxic effects of Digitoxin and its synthetic analogs on various cancer cell lines, supported by experimental data and detailed protocols.

Data Presentation: Comparative Cytotoxicity of Digitoxin and Analogs

The cytotoxic potential of cardiac glycosides is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. The following tables summarize the IC50 values for Digitoxin and its analogs across a range of human cancer cell lines.

Table 1: Comparative IC50 Values of Various Cardiac Glycosides in Pancreatic Cancer Cell Lines

CompoundMean IC50 (nM) across 6 pancreatic cancer cell lines
Peruvoside23
Bufalin46
Proscillaridin A62
Convallatoxin66
Digitoxin 124
Ouabain212
Digoxin344
Digitoxigenin645

Source: Data compiled from a study characterizing the cytotoxic potency of nine cardiac glycosides against a panel of six pancreatic cancer cell lines[2].

Table 2: Comparative IC50 Values of Digitoxin and its Synthetic Analog D6-MA in Non-Small Cell Lung Cancer (NSCLC) Cells

CompoundCell LineIC50 (nM)
Digitoxin NCI-H460≥ 5
D6-MA (α-L-rhamnose digitoxin analog) NCI-H460≥ 1

Source: Data from a study indicating that the synthetic analog D6-MA is approximately 4-5 times more potent than Digitoxin in NSCLC cells[1].

Table 3: Comparative IC50 Values of Digitoxin and Digoxin in Various Cancer Cell Lines

CompoundCell LineIC50 (nM)
Digitoxin K-562 (Leukemia)6.4 ± 0.4
Digoxin K-562 (Leukemia)28.2 ± 2.9
Digitoxin TK-10 (Renal Adenocarcinoma)3 - 33

Source: Data from studies evaluating the growth inhibition activity of Digitoxin and its analogues[3][4].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to determine the cytotoxic effects of cardiac glycosides.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as a measure of cell viability.

Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight at 37°C in a humidified 5% CO2 atmosphere[5].

  • Drug Treatment: Treat the cells with various concentrations of the cardiac glycosides and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours)[6].

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm should be used for background subtraction.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity[7].

Protocol:

  • Cell Treatment: Treat cells with the cardiac glycosides for the desired time to induce apoptosis.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Cell Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL[8].

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 1 µL of PI (100 µg/mL working solution) to 100 µL of the cell suspension[8].

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark[8].

  • Analysis: After incubation, add 400 µL of 1X Annexin V binding buffer and analyze the cells immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Mandatory Visualization

Signaling Pathways and Experimental Workflow

The following diagrams were created using Graphviz (DOT language) to illustrate key signaling pathways and a typical experimental workflow.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis start Cancer Cell Line Culture seed Seed cells in 96-well plates start->seed treat Treat with Digitoxin/Analogs (various concentrations) seed->treat viability MTT Assay for Cell Viability treat->viability apoptosis Annexin V/PI Staining treat->apoptosis ic50 Calculate IC50 values viability->ic50 flow Flow Cytometry Analysis apoptosis->flow apoptosis_quant Quantify Apoptosis flow->apoptosis_quant

Caption: Experimental workflow for assessing the cytotoxic effects of cardiac glycosides.

digitoxin_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_apoptosis Apoptosis Induction digitoxin Digitoxin nak_atpase Na+/K+-ATPase digitoxin->nak_atpase binds & inhibits src Src nak_atpase->src activates plc PLC -> IP3 + DAG nak_atpase->plc egfr EGFR src->egfr transactivates ras_raf Ras/Raf/MEK/ERK (MAPK Pathway) egfr->ras_raf pi3k PI3K/Akt Pathway egfr->pi3k ap1_nfkB ↓ AP-1 & NF-κB ras_raf->ap1_nfkB pi3k->ap1_nfkB ca_increase ↑ Intracellular Ca2+ plc->ca_increase ros ↑ ROS ca_increase->ros caspases Caspase Activation ca_increase->caspases ros->caspases myc ↓ c-Myc ap1_nfkB->myc apoptosis Apoptosis myc->apoptosis caspases->apoptosis

Caption: Signaling pathway of Digitoxin-induced apoptosis in cancer cells.

Mechanism of Action

Cardiac glycosides, including Digitoxin, exert their cytotoxic effects primarily by binding to and inhibiting the Na+/K+-ATPase pump on the cell membrane[1]. This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels via the Na+/Ca2+ exchanger. Elevated intracellular calcium can trigger apoptosis[1].

Furthermore, the Na+/K+-ATPase also functions as a signal transducer. Binding of Digitoxin can activate several downstream signaling pathways, including Src kinase, the epidermal growth factor receptor (EGFR), the Ras/MAPK pathway, and the PI3K/Akt pathway[1][2]. These signaling cascades can ultimately lead to the inhibition of transcription factors like AP-1 and NF-κB, which are crucial for the expression of genes involved in cell proliferation and survival[1][9]. The induction of apoptosis is a key mechanism of the anticancer activity of these compounds, often involving the activation of caspases[1]. Studies have also shown that Digitoxin can induce cell cycle arrest, for example at the G0/G1 phase in SKOV-3 ovarian cancer cells[5].

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Dehydroadynerigenin Glucosyidigitaloside

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and reliable quantification of Dehydroadynerigenin glucosyldigitaloside is critical for pharmacokinetic studies, quality control of herbal preparations, and toxicological assessments. This guide provides a comprehensive comparison of the two most prevalent analytical techniques—High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the analysis of this cardiac glycoside. The information presented is a synthesis of validation parameters reported for structurally similar cardiac glycosides, offering a foundational guide for methods that would be applicable to this compound.

The selection of an analytical method hinges on a balance between the required sensitivity, selectivity, and the complexity of the sample matrix. While HPLC with UV detection offers a cost-effective and straightforward approach for routine analysis, LC-MS/MS provides unparalleled sensitivity and specificity, making it the gold standard for bioanalytical applications.

Quantitative Performance Comparison of Analytical Methods

The following tables summarize the key validation parameters for HPLC and LC-MS/MS methods, derived from studies on analogous cardiac glycosides. These values provide a benchmark for what can be expected when developing and validating a method for this compound.

Table 1: Comparison of HPLC and LC-MS/MS Method Validation Parameters

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) > 0.99> 0.997[1]
Accuracy (Recovery) Typically 94.21% - 105.93%70% - 120% (herbs), 80% - 96% (urine)[1]
Precision (RSD) Repeatability: 1.20% - 2.31%Repeatability (RSDr): 6% - 14% (herbs), 1% - 7% (urine)[1]
Within-lab Reproducibility (RSDwR): Not always reportedWithin-lab Reproducibility (RSDwR): 7% - 17% (herbs), 5% - 19% (urine)[1]
Limit of Quantification (LOQ) 0.4 mg/kg – 2.4 mg/kg1.5–15 ng/g (herbs), 0.025–1 ng/mL (urine)[1]

Table 2: Typical Chromatographic and Detection Conditions

ParameterHigh-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Column C18 or C8 analytical column[2]UHPLC C18 column[1]
Mobile Phase Gradient or isocratic mixture of acetonitrile (B52724), methanol (B129727), and water with acid modifiers[2][3]Gradient elution with acetonitrile and aqueous buffer (e.g., ammonium (B1175870) formate)[4]
Detection UV/Vis or Photodiode Array (PDA) detector, typically at 220-230 nm[2][3]Tandem mass spectrometer with electrospray ionization (ESI) in positive mode[1][4]
Internal Standard A structurally similar compound, e.g., another cardiac glycoside[5]A stable isotope-labeled analog of the analyte is ideal; otherwise, a structurally similar compound[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical methods. Below are representative protocols for HPLC and LC-MS/MS analysis of cardiac glycosides.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on methods developed for the analysis of cardiac glycosides in plant material.[3]

  • Sample Preparation (Plant Material):

    • Homogenize the dried plant material to a fine powder.

    • Extract the powder with 70% (v/v) aqueous methanol using sonication at room temperature.

    • Centrifuge the extract and collect the supernatant.

    • Purify the extract using solid-phase extraction (SPE) with a C18 cartridge to remove interfering pigments.

    • Evaporate the purified extract to dryness and reconstitute in the mobile phase.

  • Chromatographic Conditions:

    • Instrumentation: HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) detector.

    • Column: Symmetry C18 column (e.g., 75 mm x 4.6 mm I.D., 3.5 µm).[3]

    • Mobile Phase: A gradient elution using water and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 20°C.

    • Detection: PDA detector monitoring at 220 nm.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is based on methods validated for the quantification of cardiac glycosides in biological matrices such as herbs and urine.[1]

  • Sample Preparation:

    • Herbs: Extract the homogenized sample with acetonitrile followed by cleanup using Oasis® MAX solid-phase extraction (SPE) cartridges.[1]

    • Urine: Dilute the sample with acidified water and purify on Oasis® HLB SPE cartridges.[1]

    • Evaporate the eluate and reconstitute the residue in the initial mobile phase.

  • Chromatographic and Mass Spectrometric Conditions:

    • Instrumentation: A UHPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

    • Column: A UHPLC column with a C18 stationary phase.

    • Mobile Phase: Gradient elution with acetonitrile and 10 mM ammonium bicarbonate at pH 9.[1]

    • Detection: The mass spectrometer is operated in the positive ion electrospray mode using Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for the analyte and internal standard are monitored.

Mandatory Visualizations

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

CrossValidationWorkflow cluster_method1 Method A (e.g., HPLC) cluster_method2 Method B (e.g., LC-MS/MS) cluster_comparison Data Comparison and Validation A_prep Sample Preparation A_analysis HPLC Analysis A_prep->A_analysis A_data Data Acquisition A_analysis->A_data compare Compare Results (e.g., Bland-Altman plot, regression analysis) A_data->compare B_prep Sample Preparation B_analysis LC-MS/MS Analysis B_prep->B_analysis B_data Data Acquisition B_analysis->B_data B_data->compare validate Assess Agreement (Accuracy, Precision, Linearity) compare->validate Conclusion Method Cross-Validation Report validate->Conclusion Sample Spiked and Incurred Samples Sample->A_prep Analyze with Method A Sample->B_prep Analyze with Method B

Caption: Workflow for the cross-validation of two analytical methods.

Signaling Pathway (Illustrative)

As this compound is a cardiac glycoside, its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump.

CardiacGlycosideMechanism CG Dehydroadynerigenin glucosyldigitaloside NaK_ATPase Na+/K+-ATPase Pump (in cardiac myocyte membrane) CG->NaK_ATPase Inhibits Na_in Increased Intracellular Na+ NaK_ATPase->Na_in Leads to NCX Na+/Ca2+ Exchanger (Reduced Activity) Na_in->NCX Affects Ca_in Increased Intracellular Ca2+ NCX->Ca_in Leads to Contractility Increased Myocardial Contractility Ca_in->Contractility Results in

References

A Head-to-Head Comparison of Dehydroadynerigenin Glucosyl-digitaloside with Known Ion Channel Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of Dehydroadynerigenin glucosyldigitaloside with a selection of well-characterized ion channel inhibitors. The information presented is intended to support research and drug development efforts by offering a clear perspective on its mechanism of action and comparative potency.

This compound is a cardiac glycoside. The primary mechanism of action for this class of compounds is the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. While not a direct blocker of ion channel pores, its inhibition of this ion pump profoundly impacts ion channel function and cellular electrophysiology. This guide will, therefore, compare its activity with other Na+/K+-ATPase inhibitors and with inhibitors of voltage-gated sodium, potassium, and calcium channels to provide a broad context of its pharmacological profile.

Quantitative Comparison of Inhibitory Activity

Table 1: Inhibition of Na+/K+-ATPase by Cardiac Glycosides

CompoundTargetIC50 (nM)Cell Line/TissueReference
OuabainNa+/K+-ATPase17 - 89A549 and MDA-MB-231 cells[1]
DigoxinNa+/K+-ATPase40 - 164A549 and MDA-MB-231 cells[1]
(+)-DigoxinNa+/K+-ATPase230Porcine cerebral cortex[2]
This compound Na+/K+-ATPase Data not available --

Table 2: Inhibition of Various Ion Channels by Known Inhibitors

CompoundIon Channel TargetIC50 (µM)Reference
AmilorideEpithelial Sodium Channel (ENaC)~0.1[3]
EthosuximideT-type Calcium Channels23,700[4]
Psora-4K V 1.3 Potassium Channel0.1 (100 nM)[5]

Signaling Pathways and Experimental Workflows

The inhibition of Na+/K+-ATPase by cardiac glycosides like this compound initiates a cascade of intracellular signaling events. Below are diagrams illustrating these pathways and the general workflows for assessing ion channel inhibition.

Na_K_ATPase_Inhibition_Pathway Dehydroadynerigenin_glucosyldigitaloside Dehydroadynerigenin glucosyldigitaloside Na_K_ATPase Na+/K+-ATPase Dehydroadynerigenin_glucosyldigitaloside->Na_K_ATPase Inhibits Increase_Na ↑ Intracellular [Na+] Na_K_ATPase->Increase_Na Decrease_K ↓ Intracellular [K+] Na_K_ATPase->Decrease_K Signaling_Complex Na+/K+-ATPase Signaling Complex Na_K_ATPase->Signaling_Complex NCX Na+/Ca2+ Exchanger (Reverse Mode) Increase_Na->NCX Increase_Ca ↑ Intracellular [Ca2+] NCX->Increase_Ca SR Sarcoplasmic Reticulum Increase_Ca->SR Ca_Release Ca2+ Release SR->Ca_Release Contraction ↑ Cardiac Contractility Ca_Release->Contraction Src Src Kinase Signaling_Complex->Src Activates ROS ↑ ROS Signaling_Complex->ROS EGFR EGFR Src->EGFR Transactivates MAPK MAPK Pathway Src->MAPK EGFR->MAPK ROS->MAPK Cell_Growth Altered Cell Growth MAPK->Cell_Growth

Signaling cascade following Na+/K+-ATPase inhibition.

Experimental_Workflow cluster_0 Na+/K+-ATPase Inhibition Assay cluster_1 Ion Channel Inhibition Assay (Patch Clamp) Prepare_Enzyme Prepare Na+/K+-ATPase enzyme solution Add_Inhibitor Add varying concentrations of This compound or other inhibitors Prepare_Enzyme->Add_Inhibitor Initiate_Reaction Initiate reaction with ATP Add_Inhibitor->Initiate_Reaction Measure_Pi Measure inorganic phosphate (B84403) (Pi) production (Colorimetric Assay) Initiate_Reaction->Measure_Pi Calculate_IC50 Calculate IC50 value Measure_Pi->Calculate_IC50 Prepare_Cells Prepare cells expressing the ion channel of interest Establish_Seal Establish whole-cell patch clamp configuration Prepare_Cells->Establish_Seal Record_Baseline Record baseline ion channel currents Establish_Seal->Record_Baseline Apply_Inhibitor Apply inhibitor Record_Baseline->Apply_Inhibitor Record_Inhibited Record inhibited ion channel currents Apply_Inhibitor->Record_Inhibited Analyze_Data Analyze current inhibition and determine IC50 Record_Inhibited->Analyze_Data

General experimental workflows for inhibitor assessment.

Experimental Protocols

Na+/K+-ATPase Inhibition Assay (Colorimetric)

This protocol is adapted from established methods for determining the inhibitory activity of compounds on Na+/K+-ATPase by measuring the release of inorganic phosphate (Pi).

Materials:

  • Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2

  • ATP solution (10 mM)

  • This compound and other inhibitors

  • Malachite green reagent for Pi detection

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of this compound and other test compounds.

  • To each well of a 96-well plate, add the assay buffer, the test compound solution, and the Na+/K+-ATPase enzyme solution. Include wells for positive control (e.g., ouabain) and negative control (vehicle).

  • Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the ATP solution to each well.

  • Incubate the plate at 37°C for 20-30 minutes.

  • Stop the reaction and measure the amount of liberated Pi by adding the malachite green reagent.

  • Read the absorbance at the appropriate wavelength (e.g., 620-660 nm) using a spectrophotometer.[3][6][7]

  • The Na+/K+-ATPase activity is calculated as the difference in Pi released in the presence and absence of a specific inhibitor like ouabain.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a suitable model to determine the IC50 value.

Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Inhibition

This protocol provides a general framework for assessing the inhibitory effects of compounds on voltage-gated ion channels (e.g., Na+, K+, Ca2+) expressed in a suitable cell line (e.g., HEK-293).[8][9][10][11][12][13]

Materials:

  • HEK-293 cells stably or transiently expressing the ion channel of interest

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass pipettes

  • External solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (adjusted to pH 7.4)

  • Internal solution (in mM): e.g., 130 K-gluconate, 10 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 4 ATP-Mg (adjusted to pH 7.2)

  • Test compound solutions

Procedure:

  • Culture the cells on glass coverslips.

  • Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

  • Pull and fire-polish borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Approach a cell with the pipette and form a high-resistance (GΩ) seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Apply a voltage protocol specific for the ion channel of interest to elicit and record baseline ionic currents.

  • Perfuse the cell with the external solution containing the test compound at various concentrations.

  • Record the ionic currents in the presence of the compound.

  • Wash out the compound with the external solution to check for reversibility of the inhibition.

  • Analyze the data by measuring the reduction in current amplitude at each concentration to determine the IC50 value.

Note on Fluorescence-Based Assays: For high-throughput screening, fluorescence-based assays using ion-specific indicators (e.g., Fura-2 for Ca2+, sodium-sensitive dyes, or thallium flux for K+ channels) can be employed.[14][15][16][17][18] These assays are generally faster and more amenable to automation than patch-clamp electrophysiology.[16]

References

Dehydroadynerigenin Glucosyldigitaloside: Unraveling the Published Findings

Author: BenchChem Technical Support Team. Date: December 2025

Cardiac glycosides are a well-established class of naturally derived compounds known for their effects on the cardiovascular system. Their primary mechanism of action involves the inhibition of the Na+/K+-ATPase enzyme in cardiac muscle cells. This inhibition leads to an increase in intracellular calcium ions, which in turn enhances the force of myocardial contraction. This class of compounds, which includes well-known drugs like digoxin (B3395198) and digitoxin, has been a cornerstone in the treatment of heart failure and certain arrhythmias for centuries.

While extensive research exists for many cardiac glycosides, Dehydroadynerigenin glucosyldigitaloside remains an obscure member of this family. The current body of scientific literature does not provide the necessary quantitative data, such as IC50 values or specific measures of inotropic effects, that would be required for a comparative analysis. Furthermore, detailed experimental protocols for key assays involving this specific compound have not been published, making it impossible to assess the reproducibility and validity of any potential findings.

The General Signaling Pathway of Cardiac Glycosides

To provide a conceptual framework, the general mechanism of action for cardiac glycosides is illustrated below. It is important to note that this pathway is representative of the class as a whole and has not been specifically validated for this compound in published studies.

Cardiac_Glycoside_Pathway cluster_cell Cardiomyocyte CG Cardiac Glycoside (e.g., Dehydroadynerigenin glucosyldigitaloside) NKA Na+/K+-ATPase CG->NKA Inhibition Na_in Intracellular Na+ NKA->Na_in Decreased Efflux NCX Na+/Ca2+ Exchanger Na_in->NCX Altered Gradient Ca_in Intracellular Ca2+ NCX->Ca_in Increased Influx SR Sarcoplasmic Reticulum Ca_in->SR Ca2+ induced Ca2+ release Contraction Increased Myocardial Contraction Ca_in->Contraction SR->Contraction

Figure 1: Generalized Signaling Pathway of Cardiac Glycosides. This diagram illustrates the inhibition of the Na+/K+-ATPase pump by a cardiac glycoside, leading to an increase in intracellular calcium and enhanced myocardial contraction.

The Search for Alternatives and Comparative Data

In the absence of specific data for this compound, researchers and drug development professionals would typically turn to studies on structurally similar compounds or other cardiac glycosides that have been extensively studied. Compounds isolated from plants of the Digitalis or Nerium genus, for example, could serve as potential comparators. However, without baseline data for this compound, a direct and meaningful comparison is not feasible.

Conclusion

The core requirements for a comparison guide, including the presentation of quantitative data from replicated experiments and detailed methodologies, cannot be met for this compound due to the lack of published findings. While the compound is categorized as a cardiac glycoside, its specific biological profile remains largely uncharacterized in the scientific literature. Future research, should it be published, will be necessary to elucidate the specific effects of this compound and enable its comparison with other therapeutic alternatives. Until such data becomes available, any discussion of its properties remains speculative and within the general context of the cardiac glycoside class.

Safety Operating Guide

Safe Disposal of Dehydroadynerigenin Glucosyl-Digitaloside: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of Dehydroadynerigenin glucosyldigitaloside, a cardiac glycoside isolated from Nerium indicum.[1] Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personal safety and environmental compliance. Due to the potent biological activity and potential toxicity of cardiac glycosides, strict adherence to hazardous waste regulations is imperative.

I. Understanding the Hazard Profile

Key Safety Considerations:

  • Toxicity: Assume high toxicity via ingestion, inhalation, and skin contact.

  • Environmental Hazard: Prevent release into the environment, as it can be harmful to aquatic life.

  • Regulatory Framework: Disposal must comply with the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the standards for workplace safety established by the Occupational Safety and Health Administration (OSHA).[1][3][4][5]

II. Personal Protective Equipment (PPE) and Decontamination

A. Required Personal Protective Equipment:

A comprehensive safety and health plan should be in place, outlining all potential safety hazards and preventative measures.[3] All personnel handling this compound must be trained in the identification and handling of hazardous waste.[3] The following PPE is mandatory:

PPE CategorySpecification
Hand Protection Nitrile gloves
Eye Protection Safety glasses with side shields or goggles
Skin and Body Laboratory coat
Respiratory Use in a certified chemical fume hood is required.

B. Decontamination Procedures:

In the event of a spill or for routine equipment cleaning, follow these decontamination steps.[6][7][8][9][10]

  • Isolate the Area: If a spill occurs, restrict access to the contaminated area.

  • Absorb the Spill: For liquid spills, use an absorbent material (e.g., chemical absorbent pads or vermiculite). For solid spills, carefully cover with a damp paper towel to avoid raising dust.

  • Decontaminate: Wipe the area with a 10% bleach solution, followed by a rinse with water.[8] For sensitive equipment, 70% ethanol (B145695) may be used, but its effectiveness against this specific compound is not established.

  • Dispose of Cleaning Materials: All materials used for decontamination are considered hazardous waste and must be disposed of accordingly.

III. Proper Disposal Procedures

The disposal of this compound must be handled through a licensed hazardous waste disposal service.[11][12] Under no circumstances should this compound be disposed of down the drain or in regular trash.[13]

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect all waste materials (e.g., unused compound, contaminated consumables, cleaning materials) in a designated, leak-proof, and chemically compatible container.[11]

    • The container must be kept closed except when adding waste.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Storage:

    • Store the waste container in a designated satellite accumulation area that is away from general laboratory traffic.[14]

    • Ensure the storage area is secure and has secondary containment to prevent spills.

  • Arrange for Pickup:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste by a certified vendor.

IV. Experimental Workflow and Disposal Logic

The following diagrams illustrate the recommended workflow for experiments involving this compound and the logical steps for its proper disposal.

Experimental Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal Stock Solution Preparation Stock Solution Preparation Cell Treatment Cell Treatment Stock Solution Preparation->Cell Treatment Experimental Use PPE Donning PPE Donning PPE Donning->Stock Solution Preparation Ensures Safety Data Collection Data Collection Cell Treatment->Data Collection Analysis Decontamination Decontamination Data Collection->Decontamination Post-Experiment Waste Segregation Waste Segregation Decontamination->Waste Segregation Generates Waste Hazardous Waste Collection Hazardous Waste Collection Waste Segregation->Hazardous Waste Collection Proper Handling

Figure 1: Experimental Workflow for Handling this compound.

Disposal Decision Tree Start Start Identify Waste Identify Waste Start->Identify Waste Is it Contaminated with this compound? Is it Contaminated with this compound? Identify Waste->Is it Contaminated with this compound? Dispose as Hazardous Waste Dispose as Hazardous Waste Is it Contaminated with this compound?->Dispose as Hazardous Waste Yes Dispose as Non-Hazardous Waste Dispose as Non-Hazardous Waste Is it Contaminated with this compound?->Dispose as Non-Hazardous Waste No End End Dispose as Hazardous Waste->End Dispose as Non-Hazardous Waste->End

Figure 2: Logical Decision Tree for Waste Disposal.

References

Personal protective equipment for handling Dehydroadynerigenin glucosyldigitaloside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for handling Dehydroadynerigenin glucosyldigitaloside (CAS No. 144223-70-1). Due to its classification as a cardiac glycoside, this compound should be handled with extreme caution as a potent and potentially cytotoxic agent. Adherence to the following procedures is essential to ensure personal safety and minimize environmental contamination.

I. Hazard Assessment and Engineering Controls

A thorough risk assessment must be conducted before any handling of this compound.[1][2] The primary methods for protection involve engineering and administrative controls, with Personal Protective Equipment (PPE) serving as a crucial final barrier.

  • Engineering Controls: All work with solid or concentrated forms of this compound should be performed in a designated area within a certified chemical fume hood or a Class II biological safety cabinet to prevent inhalation of airborne particles.

  • Administrative Controls: Access to areas where this compound is handled should be restricted. All personnel must receive training on the specific hazards and handling procedures for cytotoxic compounds.

II. Personal Protective Equipment (PPE)

The minimum PPE for handling this compound includes a lab coat, eye protection, long pants, and closed-toe shoes.[1][3] However, due to its potent nature, more stringent PPE is required.

Table 1: Required Personal Protective Equipment

Body PartRequired PPESpecifications and Use
Hands Double Nitrile GlovesWear two pairs of disposable nitrile gloves.[1] The outer glove should be removed immediately after handling the compound and disposed of as hazardous waste. The inner glove provides an additional layer of protection. Always wash hands after removing gloves.[2][3]
Body Disposable Gown or Dedicated Lab CoatA disposable, solid-front gown is preferred to prevent contamination of personal clothing. If a reusable lab coat is used, it must be dedicated to handling potent compounds and laundered professionally.[4]
Eyes & Face Safety Goggles and Face ShieldSafety goggles are required for protection against liquid splashes and chemical vapors.[1] A face shield should be worn over the goggles when there is a significant risk of splashing, such as during solution preparation or spill cleanup.[1][5]
Respiratory N95 Respirator or HigherFor handling powders or when aerosols may be generated, a properly fitted N95 respirator is the minimum requirement. For higher-risk procedures, a half-mask or full-face respirator with appropriate cartridges may be necessary.[5]

III. Handling and Operational Procedures

A. Preparation and Weighing

  • Perform all manipulations of solid this compound within a chemical fume hood or other contained ventilation device.

  • Use disposable labware whenever possible to minimize cleaning and potential for cross-contamination.

  • When weighing, use a balance inside the fume hood or a containment enclosure.

B. Solution Preparation

  • Prepare solutions in a chemical fume hood.

  • Wear all recommended PPE, including a face shield over safety goggles.

  • Add solvent to the solid compound slowly to avoid splashing.

C. Spill Cleanup

In the event of a spill, evacuate the immediate area and follow these steps:

  • Alert personnel in the vicinity.

  • Don appropriate PPE , including double gloves, a disposable gown, safety goggles, a face shield, and a respirator.

  • Contain the spill with absorbent pads, working from the outside in.

  • Decontaminate the area. A two-step cleaning process is recommended:

    • First, use a detergent solution to remove the compound.[6]

    • Second, use a 70% isopropyl alcohol solution to further clean and disinfect the surface.[6]

  • Dispose of all cleanup materials as cytotoxic waste.

IV. Disposal Plan

All materials that come into contact with this compound must be treated as hazardous, cytotoxic waste.[6][7]

Table 2: Waste Segregation and Disposal

Waste TypeContainerDisposal Procedure
Solid Waste Labeled, sealed plastic bag inside a designated cytotoxic waste container (typically purple or yellow).Includes contaminated gloves, gowns, bench paper, and plasticware. The final disposal method is typically incineration.[8][9]
Sharps Waste Puncture-proof, labeled sharps container for cytotoxic waste.[10]Includes needles, syringes, and contaminated glassware.[8][10]
Liquid Waste Labeled, leak-proof container compatible with the solvent used.Do not dispose of down the drain.[6] Store in a designated satellite accumulation area until collected by environmental health and safety personnel.

V. Experimental Workflow and Safety Diagram

The following diagram outlines the critical steps and decision points for safely handling this compound.

Handling this compound Workflow for Safe Handling of Potent Compounds cluster_prep Preparation cluster_cleanup Cleanup & Disposal Risk_Assessment Conduct Risk Assessment Don_PPE Don Appropriate PPE (Double Gloves, Gown, Goggles, Respirator) Risk_Assessment->Don_PPE Prepare_Workspace Prepare Workspace in Fume Hood Don_PPE->Prepare_Workspace Weigh_Compound Weigh Compound Prepare_Workspace->Weigh_Compound Prepare_Solution Prepare Solution Weigh_Compound->Prepare_Solution Decontaminate_Surfaces Decontaminate Surfaces Prepare_Solution->Decontaminate_Surfaces Segregate_Waste Segregate Waste (Solid, Liquid, Sharps) Decontaminate_Surfaces->Segregate_Waste Doff_PPE Doff PPE Correctly Segregate_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Workflow for the safe handling of potent compounds.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.